molecular formula C10H12N2O B2405039 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide CAS No. 220247-53-0

1,2,3,4-Tetrahydroisoquinoline-7-carboxamide

Cat. No.: B2405039
CAS No.: 220247-53-0
M. Wt: 176.219
InChI Key: DPCGMMLZFLMVGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4-Tetrahydroisoquinoline-7-carboxamide is an organic compound with the molecular formula C10H12N2O and a molecular weight of 176.18 g/mol . This compound features the 1,2,3,4-tetrahydroisoquinoline (THIQ) skeleton, a privileged structure in medicinal chemistry that is encountered in a wide range of bioactive compounds and drugs . The THIQ core is a conformationally restrained analog of β-phenethylamine, which contributes to its significant research value in neuroscience and pharmacology . Derivatives of tetrahydroisoquinoline carboxamides are investigated for their therapeutic potential in disorders of the central nervous system. Patent literature indicates that structurally similar 1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carboxamide derivatives have been explored for the treatment of neurodegenerative diseases, including Alzheimer's disease . The proposed mechanism of action for such compounds involves the modulation of γ-secretase activity, a key enzyme in the amyloid cascade hypothesis, thereby reducing the production and accumulation of amyloid β (Aβ) peptide, a peptide considered crucial in the pathology of Alzheimer's . Furthermore, the tetrahydroisoquinoline scaffold is found in compounds with diverse biological activities, underscoring its utility in drug discovery . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1,2,3,4-tetrahydroisoquinoline-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-10(13)8-2-1-7-3-4-12-6-9(7)5-8/h1-2,5,12H,3-4,6H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCGMMLZFLMVGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC(=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide, a heterocyclic compound of interest in medicinal chemistry. The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a prevalent motif in numerous biologically active natural products and synthetic molecules, exhibiting a wide range of pharmacological activities.[1][2] This guide is designed to be a crucial resource for researchers, offering a detailed exploration of the synthesis, purification, and analytical characterization of this specific derivative. By providing both theoretical background and practical, step-by-step experimental protocols, this document aims to empower scientists in their research and development endeavors involving this and related compounds.

Introduction: The Significance of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a foundational structural element in a vast array of isoquinoline alkaloids and synthetic compounds with significant biological activities.[1][2] These compounds have garnered considerable attention in the scientific community due to their diverse therapeutic potential, including but not limited to antitumor, antimicrobial, and neuroprotective effects.[3][4] The specific substitution pattern on the THIQ core plays a pivotal role in modulating the biological activity of these molecules.[2]

The focus of this guide, 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide, introduces a carboxamide moiety at the 7-position of the aromatic ring. The electronic and steric properties of substituents at this position have been shown to be critical for the interaction of THIQ derivatives with biological targets, such as the orexin 1 receptor, where 7-substituted analogs have demonstrated potent antagonism.[5] A thorough understanding of the physicochemical properties of this specific molecule is therefore essential for its potential development as a therapeutic agent or as a molecular probe.

This guide will systematically detail the fundamental physicochemical parameters of 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide, providing both established data where available and robust experimental protocols for their determination.

Molecular Structure and Core Properties

The foundational characteristics of a molecule are dictated by its structure. 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide is a tricyclic aromatic amine with a molecular formula of C₁₀H₁₂N₂O.[6]

PropertyValueSource
Molecular Formula C₁₀H₁₂N₂O[6]
Molecular Weight 176.21 g/mol [6]
IUPAC Name 1,2,3,4-tetrahydroisoquinoline-7-carboxamide[6]
CAS Number 220247-53-0[6]
Canonical SMILES C1CNCC2=C1C=CC(=C2)C(=O)N[6]
InChI Key DPCGMMLZFLMVGJ-UHFFFAOYSA-N[6]

These fundamental identifiers are crucial for unambiguous documentation and database searching.

Synthesis and Purification

While a specific, detailed synthesis for 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide is not extensively reported in the literature, its synthesis can be logically approached through established methods for the formation of the THIQ core and subsequent functionalization. The most common and versatile methods for constructing the THIQ skeleton are the Pictet-Spengler and Bischler-Napieralski reactions.[7] A plausible synthetic route would involve the amidation of the corresponding carboxylic acid.

Proposed Synthetic Pathway

A logical and efficient synthesis of 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide would commence with the commercially available 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid. The carboxylic acid can be converted to the corresponding amide via activation and reaction with an ammonia source.

Synthesis_of_1,2,3,4-Tetrahydroisoquinoline-7-carboxamide reactant 1,2,3,4-Tetrahydroisoquinoline-7-carboxylic acid reagent1 SOCl₂ or (COCl)₂ reactant->reagent1 intermediate Activated Carboxylic Acid (e.g., Acyl Chloride) reagent2 NH₃ or NH₄OH intermediate->reagent2 product 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide reagent1->intermediate Activation reagent2->product Amidation

Caption: Proposed synthetic route to the target compound.

Detailed Experimental Protocol: Synthesis

This protocol describes the conversion of 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid to its corresponding carboxamide.

Materials:

  • 1,2,3,4-Tetrahydroisoquinoline-7-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Dichloromethane (DCM), anhydrous

  • Ammonium hydroxide (NH₄OH), concentrated aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Activation of the Carboxylic Acid:

    • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a drying tube, suspend 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid (1.0 eq) in anhydrous DCM.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise to the stirred suspension.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC). The formation of the acyl chloride can be monitored by the disappearance of the starting material spot.

    • Remove the solvent and excess reagent in vacuo to yield the crude acyl chloride.

  • Amidation:

    • Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.

    • Slowly add a concentrated aqueous solution of ammonium hydroxide (3.0 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC.

    • Quench the reaction by adding water.

    • Separate the organic layer, and extract the aqueous layer with DCM (3 x).

    • Combine the organic extracts and wash with saturated NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.

Purification Protocol

The crude 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide can be purified by flash column chromatography on silica gel.

Procedure:

  • Prepare a silica gel column using a slurry of silica in a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

  • Carefully load the adsorbed product onto the prepared column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent in vacuo to yield the purified 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide as a solid.

Physicochemical Properties and Their Determination

A comprehensive understanding of a compound's physicochemical properties is paramount for its application in drug discovery and development. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Melting Point

The melting point is a critical indicator of a compound's purity. While no experimentally determined melting point for 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide is readily available in the literature, it is expected to be a solid at room temperature, similar to its precursor, 1,2,3,4-tetrahydro-isoquinoline-7-carboxylic acid, which is a solid.[8]

Experimental Protocol for Melting Point Determination:

  • Apparatus: Capillary melting point apparatus.

  • Sample Preparation: A small amount of the purified, dry crystalline solid is packed into a capillary tube.

  • Measurement:

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperature range over which the solid first begins to melt until it is completely liquid is recorded as the melting point range. A narrow melting point range is indicative of high purity.

Solubility

Solubility is a crucial parameter affecting a drug's bioavailability. Neutral organic compounds are generally more soluble in organic solvents than in water.[9] However, the presence of the amine and carboxamide functional groups in 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide, which can participate in hydrogen bonding, may impart some aqueous solubility. The parent compound, 1,2,3,4-tetrahydroisoquinoline, has a reported water solubility of 20 g/L.[10] The introduction of the carboxamide group is likely to influence this value.

Experimental Protocol for Aqueous Solubility Determination (Shake-Flask Method):

  • Preparation of Saturated Solution:

    • Add an excess amount of the solid compound to a known volume of deionized water in a sealed vial.

    • Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation:

    • Centrifuge the suspension to pellet the undissolved solid.

    • Carefully withdraw a known volume of the clear supernatant.

  • Quantification:

    • Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

  • Calculation: The aqueous solubility is expressed in units such as mg/mL or mol/L.

Acidity/Basicity (pKa)

The pKa value(s) of a molecule are critical for understanding its ionization state at different physiological pHs, which in turn affects its solubility, permeability, and receptor binding. 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide has two ionizable centers: the secondary amine in the tetrahydroisoquinoline ring, which is basic, and the carboxamide group, which is generally considered neutral but can exhibit very weak acidic or basic properties under specific conditions. The pKa of the parent 1,2,3,4-tetrahydroisoquinoline has a predicted basic pKa of 9.66.[10] The carboxamide group is not expected to significantly alter the basicity of the secondary amine.

Experimental Protocol for pKa Determination (Potentiometric Titration):

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).

  • Titration:

    • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH using a calibrated pH meter.

    • Record the pH as a function of the volume of titrant added.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • The pKa can be determined from the midpoint of the buffer region of the titration curve, where half of the basic sites are protonated. More accurate values can be obtained by analyzing the first derivative of the titration curve.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a key determinant of a drug's ability to cross biological membranes. A computed XLogP value of 0.2 is available for 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide from PubChem, suggesting it is a relatively polar molecule.[6]

Experimental Protocol for LogP Determination (Shake-Flask Method):

  • System Preparation:

    • Pre-saturate n-octanol with water and water with n-octanol.

    • Prepare a stock solution of the compound in one of the phases (typically the one in which it is more soluble).

  • Partitioning:

    • Add a known volume of the stock solution to a known volume of the other phase in a sealed container.

    • Agitate the mixture for a sufficient time to allow for equilibrium partitioning.

  • Phase Separation and Quantification:

    • Separate the two phases by centrifugation.

    • Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Analytical Characterization

Unambiguous characterization of a synthesized compound is essential for scientific integrity. A combination of spectroscopic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Signals in the aromatic region (typically δ 7-8 ppm) corresponding to the protons on the benzene ring. The substitution pattern will influence the multiplicity of these signals.

  • Methylene Protons (C1, C3, C4): Aliphatic protons of the tetrahydroisoquinoline core will appear as multiplets or triplets in the upfield region (typically δ 2.5-4.5 ppm).

  • Amine Proton (N-H): A broad singlet, the chemical shift of which can be concentration and solvent dependent.

  • Amide Protons (-CONH₂): Two distinct broad singlets for the non-equivalent amide protons.

Expected ¹³C NMR Spectral Features:

  • Aromatic Carbons: Signals in the downfield region (typically δ 120-150 ppm).

  • Carbonyl Carbon (-C=O): A characteristic signal in the far downfield region (typically δ 165-175 ppm).

  • Aliphatic Carbons (C1, C3, C4): Signals in the upfield region (typically δ 25-60 ppm).

Illustrative NMR Data Acquisition Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of a compound and for quantification. A reversed-phase HPLC method would be suitable for 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide.

HPLC_Workflow sample_prep Sample Preparation (Dissolve in Mobile Phase) injection Injection onto HPLC Column sample_prep->injection separation Separation on C18 Column (Isocratic or Gradient Elution) injection->separation detection UV Detection (e.g., at 254 nm) separation->detection data_analysis Data Analysis (Peak Integration, Purity Assessment) detection->data_analysis

Caption: A typical workflow for HPLC analysis.

Illustrative HPLC Method:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[1]

  • Elution: Isocratic or gradient elution.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL.

This method can be optimized to achieve good separation and peak shape.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its identity. The mass spectrum of THIQ derivatives is often characterized by fragmentation pathways involving the heterocyclic ring.[13][14]

Expected Mass Spectral Data:

  • Molecular Ion Peak ([M+H]⁺): In electrospray ionization (ESI) mass spectrometry, a prominent peak corresponding to the protonated molecule is expected at m/z = 177.10.

  • Fragmentation Pattern: The fragmentation pattern can provide structural information. Common fragmentation pathways for THIQs involve the loss of substituents and cleavage of the heterocyclic ring.

Illustrative Mass Spectrometry Protocol (LC-MS):

  • Sample Introduction: The eluent from an HPLC system is directly introduced into the ion source of the mass spectrometer.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for amines.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer separates the ions based on their mass-to-charge ratio.

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different m/z values.

Biological Context and Potential Applications

The 1,2,3,4-tetrahydroisoquinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple, unrelated biological targets.[2] The specific biological activity of 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide has not been extensively reported. However, the substitution at the 7-position of the THIQ core is known to be important for modulating activity at various receptors. For instance, studies have shown that 7-substituted THIQs can act as potent and selective antagonists of the orexin 1 receptor, which is a target for the treatment of addiction.[5] The carboxamide group, with its hydrogen bonding capabilities, can significantly influence ligand-receptor interactions. Therefore, 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide represents a valuable compound for screening in various biological assays to explore its therapeutic potential.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide. While specific experimental data for this compound is limited in the public domain, this guide has presented robust and well-established protocols for its synthesis, purification, and comprehensive analytical characterization. The information and methodologies detailed herein are intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of this and related tetrahydroisoquinoline derivatives.

References

  • Inoue, H., Matsubara, D., & Tsuruta, Y. (2008). Simultaneous analysis of 1,2,3,4-tetrahydroisoquinolines by high-performance liquid chromatography using 4-(5,6-dimethoxy-2-phthalimidinyl)-2-methoxyphenylsulfonyl chloride as a fluorescent labeling reagent.
  • Singh, N., Pandey, J., & Anireddy, J. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research, 9(2), 3117-3122.
  • Openshaw, H. T., & Whittaker, N. (1969). Mass spectra of tetrahydroisoquinolines: a novel concerted fragmentation. Journal of the Chemical Society, Perkin Transactions 2, 89-91.
  • Jackson, A. H., & Martin, J. A. (1968). Mass spectra of tetrahydroquinolines. Canadian Journal of Chemistry, 46(9), 1499-1506.
  • Perrey, D. A., et al. (2015). The Importance of the 6- and 7-Positions of Tetrahydroisoquinolines as Selective Antagonists for the Orexin 1 Receptor. ACS Chemical Neuroscience, 6(10), 1775-1786.
  • Kaur, H., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 22(2), 1-20.
  • 1,2,3,4-Tetrahydroisoquinoline. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]

  • Zonies, M. (2018). Effect of Solvent Aromaticity on Carboxamides. Scholarship @ Claremont.
  • SIELC Technologies. (2018, February 16). Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column. Retrieved February 23, 2026, from [Link]

  • Caignard, D. H., et al. (2013). Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. Molecules, 18(7), 8438-8469.
  • PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline. Retrieved February 23, 2026, from [Link]

  • Supporting Information for A porous metal-organic framework containing multiple active Cu2+ sites for highly efficient cross deh. (n.d.). Royal Society of Chemistry.
  • Capilla, A. S., et al. (2018). Substituted tetrahydroisoquinolines: synthesis, characterization, antitumor activity and other biological properties. European Journal of Medicinal Chemistry, 145, 51-63.
  • Bhakuni, D. S., & Kumar, P. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155.
  • Tetrahydroisoquinoline core in biologically relevant natural and non-natural alkaloids. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Analytical profiles of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline for the purposes of identification in forensic examinations sites. (2019, July 31).
  • 1-Benzyl-1,2,3,4-tetrahydroisoquinolines. 1H NMR conformational studies and rotational barriers. (n.d.).
  • Drabina, P., et al. (2014). Synthesis and Characterization of N-Substituted (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamides and Thioamides as Organocatalysts for Asymmetric Aldol Reaction. HETEROCYCLES, 89(8), 1843-1856.
  • Diastereoselective Synthesis of (–)
  • 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]

  • Aziridine-2-carboxamide (leakadine) with nucleophiles in aqueous solutions. (2014). Chemistry of Heterocyclic Compounds, 49(11), 1589-1598.
  • SYNTHESIS AND CHARACTERIZATION OF N-SUBSTITUTED (S)
  • 1,2,3,4-Tetrahydroisoquinoline (FDB029096). (2011, September 21). FooDB.
  • Bis(4-aminophenyl)
  • Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. (n.d.).
  • Igarashi, K., et al. (2023). Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples using liquid chromatography-tandem mass spectrometry. Medical Mass Spectrometry, 7(1), 80-87.
  • 1,2,3,4-Tetrahydroisoquinoline 95 91-21-4. (n.d.). Sigma-Aldrich.
  • Zonies, M. (2018). Effect of Solvent Aromaticity on Carboxamides. Scholarship @ Claremont.
  • Chemical Properties of Isoquinoline, 1,2,3,4-tetrahydro- (CAS 91-21-4). (n.d.). Cheméo.
  • Organic chemistry. (n.d.). In Wikipedia. Retrieved February 23, 2026, from [Link]

  • 1,2,3,4-Tetrahydro-isoquinoline-7-carboxylic acid. (n.d.). Sigma-Aldrich.
  • Regularities of the sorption of 1,2,3,4-tetrahydroquinoline derivatives under conditions of reversed phase HPLC. (n.d.).

Sources

The THIQ Scaffold: A Technical Guide to Biological Activity & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as an authoritative resource for drug discovery professionals, focusing on the medicinal chemistry and pharmacological validation of 1,2,3,4-Tetrahydroisoquinoline (THIQ) derivatives.

Executive Summary: The "Privileged" Architecture

In medicinal chemistry, 1,2,3,4-Tetrahydroisoquinoline (THIQ) is classified as a privileged scaffold —a molecular framework capable of providing ligands for diverse biological targets. Its ubiquity in natural alkaloids (e.g., morphine, emetine) and synthetic drugs (e.g., quinapril, nomifensine) stems from its semi-rigid bicyclic core.

Unlike flexible linear amines, the THIQ core restricts the conformational space of the nitrogen lone pair and the aromatic ring. This pre-organization reduces the entropic penalty upon binding to receptor pockets, particularly monoaminergic targets (dopamine, serotonin) and ATP-binding cassettes (P-gp).

Key Therapeutic Domains:

  • Neuropharmacology: MAO-B inhibition (Parkinson’s), Dopamine reuptake inhibition.

  • Oncology: Multidrug Resistance (MDR) reversal via P-glycoprotein modulation.[1][2]

Structure-Activity Relationship (SAR) Logic

To rationally design THIQ derivatives, one must understand the distinct roles of its four functional quadrants. The following diagram maps the SAR logic validated across recent literature.

SAR_Logic THIQ_Core 1,2,3,4-THIQ Core (Bicyclic Skeleton) N2_Pos N2 Position (Lipophilicity & PK) THIQ_Core->N2_Pos C1_Pos C1 Position (Selectivity Switch) THIQ_Core->C1_Pos Aromatic Aromatic Ring (C5-C8) (Electronic Modulation) THIQ_Core->Aromatic C3_Pos C3 Position (Steric Constraint) THIQ_Core->C3_Pos N2_Detail Alkyl/Acyl groups modulate BBB permeability. Essential for cation-pi interactions. N2_Pos->N2_Detail C1_Detail Bulky aryl groups here drive MAO-B selectivity over MAO-A. C1_Pos->C1_Detail Aromatic_Detail EDGs (e.g., -OMe) at C6/C7 enhance antioxidant capacity & potency. Aromatic->Aromatic_Detail C3_Detail Chiral center. (S)-enantiomers often mimic L-amino acids. C3_Pos->C3_Detail

Caption: Functional dissection of the THIQ scaffold. The C1 and N2 positions are the primary vectors for specificity and bioavailability optimization.

Primary Domain: Neuropharmacology & MAO-B Inhibition

The most validated application of THIQ derivatives is the treatment of neurodegenerative disorders (Parkinson’s, Alzheimer’s). The mechanism relies on the inhibition of Monoamine Oxidase B (MAO-B) .

Mechanistic Insight

MAO-B metabolizes dopamine in the brain. In Parkinson's disease, preserving dopamine is critical. THIQ derivatives act as reversible, competitive inhibitors.

  • The Molecular Hook: The secondary amine (N2) of THIQ mimics the amino group of dopamine.

  • The Gatekeeper: Substitutions at C1 (e.g., chlorophenyl) create steric bulk that fits the hydrophobic cavity of MAO-B but is excluded by the smaller active site of MAO-A, preventing hypertensive crises (the "cheese effect").

Comparative Potency Data

The following table summarizes IC50 values of key THIQ derivatives compared to standard inhibitors.

Compound ClassKey SubstitutionTargetIC50 (nM)Selectivity (MAO-B/A)
Selegiline Standard DrugMAO-B16.0High
Lazabemide Standard DrugMAO-B35.0High
THIQ-1 (Synthetic) C1-(4-chlorophenyl)MAO-B8.4 >500-fold
THIQ-2 (Synthetic) C1-benzyl, N2-propargylMAO-B22.1Moderate
Salsolinol C1-Methyl, 6,7-diOHDopamineN/AToxic (Endogenous)

Critical Note: While synthetic C1-substituted THIQs are therapeutic, simple endogenous THIQs like Salsolinol (formed from dopamine + acetaldehyde) can be neurotoxic. Drug design must avoid metabolic conversion to Salsolinol-like cations.

Secondary Domain: Oncology & MDR Reversal

A rapidly emerging application is the reversal of Multidrug Resistance (MDR) in cancer cells.

The P-glycoprotein (P-gp) Problem

Tumor cells overexpress P-gp, an efflux pump that ejects chemotherapeutics (e.g., Doxorubicin) before they can kill the cell.[2]

  • THIQ Solution: Lipophilic THIQ derivatives (specifically those with dimethoxy substitutions at C6/C7) bind to the transmembrane domain of P-gp.

  • Mechanism: They act as "competitive substrates" or allosteric modulators, saturating the pump and allowing the lethal drug to accumulate intracellularly.

  • Potency: Specific THIQ derivatives (e.g., compound MC70 analogs) have shown EC50 values for P-gp inhibition in the low micromolar range (1.6 – 5.0 µM), comparable to third-generation inhibitors like Elacridar.

Technical Workflow: Synthesis Protocol

The Pictet-Spengler reaction is the industry standard for constructing the THIQ core.[3] Below is an optimized protocol for generating a C1-substituted library.

Optimized Pictet-Spengler Protocol

Reaction Type: Acid-catalyzed condensation-cyclization. Scale: 1.0 mmol (Pilot).

  • Reagents:

    • Substrate: 2-(3,4-dimethoxyphenyl)ethylamine (Dopamine analog).

    • Electrophile: 4-Chlorobenzaldehyde (1.1 equiv).

    • Solvent: Anhydrous Dichloromethane (DCM).

    • Catalyst: Trifluoroacetic acid (TFA) (2.0 equiv).

  • Step-by-Step Procedure:

    • Step A (Imine Formation): In a flame-dried flask under Argon, dissolve amine in DCM. Add aldehyde.[3][4][5][6] Stir at RT for 2 hours. Checkpoint: Use TLC to confirm disappearance of aldehyde (formation of Schiff base).

    • Step B (Cyclization): Cool mixture to 0°C. Add TFA dropwise. (Exothermic!).

    • Step C (Reflux): Warm to RT, then reflux at 40°C for 6-12 hours. The acid protonates the imine, generating a reactive iminium ion which undergoes intramolecular electrophilic aromatic substitution.[3]

    • Step D (Workup): Quench with sat. NaHCO3 (pH 8). Extract with DCM.[4] Dry over Na2SO4.[4]

  • Troubleshooting:

    • Low Yield? The iminium intermediate is moisture-sensitive. Ensure strictly anhydrous conditions.

    • Side Products? If the aromatic ring is electron-poor, the cyclization will fail. Use electron-donating groups (OMe) on the phenyl ring to activate the closure.

Synthesis_Workflow Start Start: Phenylethylamine + Aldehyde Imine Intermediate: Schiff Base Formation Start->Imine -H2O Acid Add Catalyst: TFA / Dry DCM Imine->Acid Protonation Cyclization Cyclization: Intramolecular EAS Acid->Cyclization Iminium Ion Product Product: 1,2,3,4-THIQ Derivative Cyclization->Product Workup

Caption: The Pictet-Spengler pathway.[3][4][7][8] Success hinges on the electrophilicity of the iminium ion and nucleophilicity of the aryl ring.[4]

Validation Protocol: MAO-B Inhibition Assay

To validate the biological activity of synthesized THIQs, a robust enzymatic assay is required.

Method: Fluorometric Amplex Red Assay. Rationale: High sensitivity; measures H2O2 production generated during monoamine oxidation.

Protocol:

  • Enzyme Prep: Recombinant Human MAO-B (1 U/mL) in potassium phosphate buffer (pH 7.4).

  • Inhibitor Incubation:

    • Add 10 µL of THIQ derivative (dissolved in DMSO) to 96-well plate.

    • Add 90 µL of Enzyme solution.

    • Incubate at 37°C for 15 minutes. (Allows inhibitor to bind active site).

  • Substrate Addition:

    • Add 100 µL of mix containing: p-Tyramine (substrate), Amplex Red (probe), and Horseradish Peroxidase (HRP).

  • Measurement:

    • MAO-B oxidizes Tyramine

      
       H2O2.
      
    • H2O2 + Amplex Red + HRP

      
       Resorufin (Fluorescent).
      
    • Read Fluorescence (Ex/Em: 530/590 nm) for 20 mins.

  • Calculation:

    • Plot slope of fluorescence vs. time.

    • Calculate % Inhibition relative to DMSO control.

    • Determine IC50 using non-linear regression (GraphPad Prism).

References

  • Review of Biological Potential: Faheem, et al. "Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies."[6][9][10][11][12][13] RSC Advances, 2021.

  • Pictet-Spengler Synthesis Guide: BenchChem Technical Support. "The Pictet-Spengler Reaction: A Technical Guide to the Synthesis of Tetrahydroisoquinolines." BenchChem, 2025.

  • MDR & P-gp Inhibition: Colabufo, N. A., et al. "Small P-gp modulating molecules: SAR studies on tetrahydroisoquinoline derivatives." Bioorganic & Medicinal Chemistry, 2008.[12]

  • MAO-B Inhibition SAR: Maikel, A., et al. "Biological Activities of Tetrahydroisoquinolines Derivatives." Journal of Organic and Pharmaceutical Chemistry, 2023.[13]

  • Anticancer Mechanisms: Kim, S., et al. "Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway."[14] Bioorganic & Medicinal Chemistry, 2021.[6][11][13][14][15][16]

Sources

Technical Guide: The 1,2,3,4-Tetrahydroisoquinoline (THIQ) Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

From Biosynthetic Logic to Precision Oncology

Executive Summary

The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is not merely a structural fragment; it is a privileged scaffold in medicinal chemistry, appearing in over 3,500 biologically active alkaloids. Its ubiquity stems from its rigid bicyclic architecture, which restricts the conformational space of the nitrogen atom, allowing for high-affinity binding to biological targets ranging from G-protein coupled receptors (GPCRs) to the DNA minor groove.

This guide moves beyond basic textbook definitions to explore the causality of THIQ formation, the state-of-the-art asymmetric synthesis via chiral phosphoric acid catalysis, and the paradoxical mechanism of the THIQ-derived drug Trabectedin.

Part 1: Structural Architecture & Classification

The THIQ core consists of a benzene ring fused to a piperidine ring. The saturation of the nitrogen-containing ring (positions 1, 2, 3, 4) introduces a critical stereogenic center at C1 . The biological activity of THIQ alkaloids is almost exclusively governed by the absolute configuration at this position.

Table 1: Classification of THIQ Alkaloids by Complexity
ClassStructural CharacteristicRepresentative ExamplesPrimary Biological Target
Simple THIQs Monomeric, often endogenous neurotoxinsSalsolinolDopaminergic neurons (Parkinson's etiology)
Benzylisoquinolines C1-benzyl substituent; precursors to morphinans(S)-Norcoclaurine, PapaverineOpioid receptors, PDE inhibition
Bis-THIQs Dimers linked directly or via spacersCephaeline, EmetineProtein synthesis inhibition (Ribosome)
Ecteinascidins Complex, fused pentacyclic systemsTrabectedin (ET-743)DNA Minor Groove / TC-NER machinery

Part 2: Biosynthetic Origins (The Enzymatic Logic)

In nature, the THIQ core is forged through the Pictet-Spengler reaction (PSR) .[1] While organic chemists often use strong acids to force this condensation, nature utilizes Norcoclaurine Synthase (NCS) to achieve it under physiological conditions with perfect stereocontrol.

Mechanism: The Phosphate Trap

NCS catalyzes the condensation of dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). Unlike non-enzymatic PSR which yields racemic mixtures, NCS produces exclusively (S)-norcoclaurine . The enzyme utilizes a "phosphate trap" mechanism (or specific glutamate/lysine residues depending on the variant) to stabilize the iminium intermediate and direct the nucleophilic attack of the catechol ring.

Biosynthesis Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine Decarboxylation HPAA 4-HPAA (Aldehyde) Tyrosine->HPAA Deamination/ Oxidation Imine Iminium Intermediate Dopamine->Imine HPAA->Imine Product (S)-Norcoclaurine (THIQ Core) Imine->Product Stereoselective Cyclization NCS Enzyme: NCS (Norcoclaurine Synthase) NCS->Imine Catalysis

Figure 1: The biosynthetic convergence of dopamine and aldehyde via Norcoclaurine Synthase (NCS) to form the THIQ core.

Part 3: Synthetic Methodologies (The "How-To")

While the classic Pictet-Spengler reaction (acid-catalyzed reflux) is robust, it lacks enantiocontrol. For modern drug development, Asymmetric Catalysis is required.

Protocol: Enantioselective Organocatalytic Pictet-Spengler

Objective: Synthesize chiral 1-substituted-THIQs with >90% ee using Chiral Phosphoric Acids (CPAs). Rationale: CPAs (e.g., BINOL-derived phosphates) act as bifunctional catalysts. The acidic proton activates the imine, while the phosphoryl oxygen hydrogen-bonds with the nucleophile, creating a rigid chiral pocket.

Reagents & Equipment[1][2]
  • Substrate: Tryptamine or Dopamine derivative (protected).

  • Electrophile: Aromatic or Aliphatic Aldehyde.

  • Catalyst: (R)-TRIP (3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) - 5 mol%.

  • Solvent: Toluene or Benzene (non-polar solvents tighten the ion pair).

  • Additives: 5Å Molecular Sieves (Critical for water removal to drive imine formation).

Step-by-Step Workflow
  • Catalyst Activation: In a flame-dried reaction vial under Argon, dissolve (R)-TRIP (0.05 equiv) in anhydrous Toluene (0.1 M concentration relative to substrate).

  • Desiccation: Add activated 5Å Molecular Sieves (approx. 100 mg/mmol). Why: Water is a byproduct of imine formation; its presence hydrolyzes the imine and competes for H-bonding with the catalyst.

  • Substrate Addition: Add the amine substrate (1.0 equiv) and the aldehyde (1.2 equiv).

  • Incubation: Stir at low temperature (-30°C to 0°C). Why: Lower temperatures reduce the background (uncatalyzed) racemic reaction and enhance the stereodifferentiation of the catalyst.

  • Monitoring: Monitor via HPLC (Chiralpak column) or TLC. Reaction times vary from 24 to 72 hours.

  • Quench & Purification: Filter off sieves, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

SynthesisProtocol Start Start: Flame-dried Vial (Argon Atmosphere) Mix Add (R)-TRIP Catalyst + Toluene + 5Å Sieves Start->Mix Reactants Add Amine + Aldehyde Mix->Reactants Cycle Stir at -30°C (24-72 Hours) Reactants->Cycle Purify Filter & Flash Chromatography Cycle->Purify End Chiral THIQ Product (>90% ee) Purify->End

Figure 2: Workflow for the Chiral Phosphoric Acid (CPA) catalyzed asymmetric Pictet-Spengler reaction.

Part 4: Pharmacological Frontiers & Case Study

Mechanism of Action: The Trabectedin Paradox

Trabectedin (Yondelis) is a complex THIQ alkaloid derived from the sea squirt Ecteinascidia turbinata.[3] Its mechanism is distinct from conventional alkylating agents (like cisplatin).[4]

  • Binding: Trabectedin binds to the minor groove of DNA, alkylating the exocyclic amino group of Guanine (N2).[5]

  • The Trap: This adduct bends the DNA toward the major groove.[5] Surprisingly, this distortion recruits the Transcription-Coupled Nucleotide Excision Repair (TC-NER) machinery.

  • The Lethal Event: The TC-NER complex attempts to repair the lesion.[5][6] The endonuclease XPF successfully cuts the DNA on the 5' side. However, the bulky Trabectedin adduct blocks the XPG endonuclease from making the 3' cut.

  • Result: The repair process is aborted halfway, leaving a persistent Single Strand Break (SSB). During DNA replication, these SSBs are converted into lethal Double Strand Breaks (DSBs).

Clinical Insight: Trabectedin is more effective in cells with proficient NER mechanisms. Cells lacking NER are actually resistant to the drug—a complete reversal of the paradigm seen with cisplatin.

TrabectedinMOA Drug Trabectedin (ET-743) DNA DNA Minor Groove (Guanine N2 Alkylation) Drug->DNA Recruit Recruitment of TC-NER (XPF/XPG Complex) DNA->Recruit Cut1 XPF Incision (5' side) SUCCESSFUL Recruit->Cut1 Cut2 XPG Incision (3' side) BLOCKED by Adduct Cut1->Cut2 Break Persistent Single Strand Break (SSB) Cut2->Break Abortive Repair Death Replication Fork Collapse -> Apoptosis Break->Death

Figure 3: The "Repair Trap" mechanism of Trabectedin, hijacking the cell's own TC-NER machinery.

References

  • Samanani, N., & Facchini, P. J. (2004). Molecular cloning and characterization of norcoclaurine synthase, an enzyme catalyzing the first committed step in benzylisoquinoline alkaloid biosynthesis.[7] The Plant Journal. [Link]

  • Seayad, J., Seayad, A. M., & List, B. (2006). Catalytic asymmetric Pictet-Spengler reaction. Journal of the American Chemical Society. [Link]

  • D'Incalci, M., et al. (2014). Trabectedin, a drug acting on both cancer cells and the tumour microenvironment. British Journal of Cancer. [Link]

  • Takhaveev, V., et al. (2019). Trabectedin derails transcription-coupled nucleotide excision repair to induce DNA breaks in highly transcribed genes. Nature Communications. [Link]

  • Wang, Y., et al. (2021). Chiral Phosphoric Acid-Catalyzed Pictet–Spengler Reactions for Synthesis of 5′,11′-Dihydrospiro[indoline-3,6′-indolo[3,2-c]quinolin]-2-ones.[8][9] The Journal of Organic Chemistry. [Link]

Sources

Methodological & Application

synthesis protocol for 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Scalable Synthesis of 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide

Executive Summary

This application note details a robust, four-step synthetic protocol for the preparation of 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide . This moiety is a critical pharmacophore in medicinal chemistry, appearing in poly(ADP-ribose) polymerase (PARP) inhibitors and dopamine receptor modulators.

The protocol utilizes 7-bromo-1,2,3,4-tetrahydroisoquinoline as the starting material. The synthetic strategy prioritizes regioselectivity and scalability, employing a Palladium-catalyzed cyanation followed by a controlled oxidative hydrolysis. This route avoids the cryogenic conditions required for lithiation-carboxylation strategies, making it suitable for standard laboratory setups and scale-up environments.

Retrosynthetic Analysis

The strategic disconnection relies on the stability of the tetrahydroisoquinoline (THIQ) core. The C7-amide functionality is installed via a nitrile intermediate, which is accessed from the commercially available aryl bromide.

Retrosynthesis Target Target: 1,2,3,4-THIQ-7-carboxamide ProtectedAmide N-Boc-7-carboxamide (Precursor 3) Target->ProtectedAmide Deprotection (TFA/HCl) Nitrile N-Boc-7-cyano-THIQ (Precursor 2) ProtectedAmide->Nitrile Hydrolysis (H2O2/OH-) Bromide N-Boc-7-bromo-THIQ (Precursor 1) Nitrile->Bromide Pd-Cyanation (Zn(CN)2) Start Start: 7-Bromo-1,2,3,4-THIQ Bromide->Start Protection (Boc2O)

Figure 1: Retrosynthetic logic flow from target to commercial starting material.

Detailed Experimental Protocol

Stage 1: N-Protection (Boc-Group Installation)

Objective: Protect the secondary amine to prevent poisoning of the Pd-catalyst in Stage 2 and side reactions during hydrolysis.

  • Reagents: 7-Bromo-1,2,3,4-tetrahydroisoquinoline (1.0 equiv), Di-tert-butyl dicarbonate (

    
    , 1.1 equiv), Triethylamine (
    
    
    
    , 1.5 equiv), Dichloromethane (DCM).
  • Protocol:

    • Dissolve 7-bromo-1,2,3,4-tetrahydroisoquinoline (10.0 g, 47.1 mmol) in DCM (100 mL) at 0 °C.

    • Add

      
       (9.8 mL, 70.6 mmol) followed by dropwise addition of 
      
      
      
      (11.3 g, 51.8 mmol) dissolved in DCM (20 mL).
    • Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

    • Workup: Wash with 1N HCl (50 mL), saturated

      
       (50 mL), and brine. Dry over 
      
      
      
      and concentrate in vacuo.
    • Output: tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate. Yield: ~95-98% (Colorless oil/solid).

Stage 2: Palladium-Catalyzed Cyanation

Objective: Install the carbon framework at C7. Zinc cyanide is used as the cyanide source due to its lower toxicity compared to NaCN/KCN and high efficiency with Pd(0).

  • Reagents: Stage 1 Product (1.0 equiv),

    
     (0.6 equiv), 
    
    
    
    (5 mol%), DMF (anhydrous).
  • Protocol:

    • In a glovebox or under Argon stream, charge a pressure vial with the Stage 1 bromide (10.0 g, 32.0 mmol),

      
       (2.25 g, 19.2 mmol), and 
      
      
      
      (1.85 g, 1.6 mmol).
    • Add anhydrous DMF (80 mL). Sparge with Argon for 10 minutes.

    • Seal and heat to 90 °C for 12–16 hours.

    • Workup (Caution - Cyanide): Cool to RT. Dilute with EtOAc and wash with 5%

      
       (to scavenge Zn salts and quench traces of cyanide) followed by water and brine.
      
    • Purification: Flash column chromatography (0-20% EtOAc in Hexanes).

    • Output: tert-Butyl 7-cyano-3,4-dihydroisoquinoline-2(1H)-carboxylate. Yield: ~85%.

Stage 3: Radziszewski Hydrolysis (Nitrile to Primary Amide)

Objective: Selectively hydrolyze the nitrile to the primary amide without converting it to the carboxylic acid.

  • Reagents: Stage 2 Nitrile (1.0 equiv), 30%

    
     (10 equiv), 
    
    
    
    (3.0 equiv), DMSO (solvent).
  • Protocol:

    • Dissolve the nitrile (5.0 g, 19.3 mmol) in DMSO (25 mL).

    • Add

      
       (8.0 g, 58.0 mmol).
      
    • Cool to 0 °C. Add 30%

      
       (20 mL) dropwise (Exothermic!).
      
    • Allow to warm to RT and stir for 2–4 hours.

    • Self-Validation: Monitor by LC-MS. The mass shift is +18 Da (Nitrile

      
       Amide). If Acid (+19 Da vs Amide) appears, stop immediately.
      
    • Workup: Pour into ice water (200 mL). The product often precipitates as a white solid. Filter, wash with water, and dry.[1] If no precipitate, extract with EtOAc (3x).

    • Output: tert-Butyl 7-carbamoyl-3,4-dihydroisoquinoline-2(1H)-carboxylate. Yield: ~80-90%.[2]

Stage 4: Deprotection & Salt Formation

Objective: Remove the Boc group to release the secondary amine.

  • Reagents: 4M HCl in Dioxane or TFA/DCM.

  • Protocol:

    • Dissolve the Stage 3 amide (4.0 g) in DCM (10 mL).

    • Add 4M HCl in Dioxane (20 mL). Stir at RT for 2 hours.

    • Workup: Concentrate in vacuo. Triturate the residue with diethyl ether to remove organic impurities.

    • Final Isolation: Filter the white solid (HCl salt).

    • Output: 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide Hydrochloride.

Process Logic & Workflow

Workflow cluster_0 Stage 1: Protection cluster_1 Stage 2: Functionalization cluster_2 Stage 3: Controlled Hydrolysis cluster_3 Stage 4: Deprotection S1 7-Bromo-THIQ + Boc2O S2 Pd(0) / Zn(CN)2 90°C, DMF S1->S2 Yield: 95% Clean conversion S3 H2O2 / K2CO3 DMSO, RT S2->S3 Yield: 85% Purify via Column S4 HCl / Dioxane Precipitation S3->S4 Yield: 88% Selective for Amide Final 1,2,3,4-THIQ-7-carboxamide HCl S4->Final Final Salt Form

Figure 2: Step-by-step reaction workflow with critical reagents and conditions.

Quality Control & Characterization

Data Summary Table:

ParameterSpecificationMethod
Appearance White to Off-white SolidVisual
Purity > 98.0%HPLC (254 nm)
Mass Spec [M+H]+ = 177.10LC-MS (ESI)
1H NMR (D2O) Distinct aromatic splitting (d, s, d)400 MHz NMR

Expected 1H NMR (HCl Salt, 400 MHz, D2O):

  • 
     7.70 (s, 1H, H-8), 7.65 (d, J=8.0 Hz, 1H, H-6), 7.35 (d, J=8.0 Hz, 1H, H-5), 4.40 (s, 2H, H-1), 3.55 (t, 2H, H-3), 3.15 (t, 2H, H-4).
    
  • Note: The singlet at 7.70 ppm is diagnostic for the 7-position substitution in the THIQ core.

References

  • Preparation of Tetrahydroisoquinolines

    • Source: Sigma-Aldrich Product Sheet for 7-Bromo-1,2,3,4-tetrahydroisoquinoline.
    • URL:

  • Palladium-Catalyzed Cyanation of Aryl Halides: Title: "Zinc(II) Cyanide: A Useful Reagent for Palladium-Catalyzed Cyanation of Aryl Halides." Source: Tschaen, D. M., et al. Journal of Organic Chemistry, 1995. Context: Standard protocol for converting Ar-Br to Ar-CN.
  • Radziszewski Hydrolysis (Nitrile to Amide)

    • Title: "Use of Hydrogen Peroxide in the Hydrolysis of Nitriles to Amides."[3]

    • Source:Organic Syntheses, Coll. Vol. 2, p. 586.
    • URL:

  • General THIQ Synthesis & Properties

    • Title: "Synthesis and biological evaluation of 1,2,3,4-tetrahydroisoquinoline deriv
    • Source:European Journal of Medicinal Chemistry, 2006.
    • URL:

Sources

application of 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide in cancer research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide in PARP Inhibitor Discovery

Executive Summary

1,2,3,4-Tetrahydroisoquinoline-7-carboxamide (THIQ-7-CA) represents a privileged pharmacophore in the structural design of Poly (ADP-ribose) polymerase (PARP) inhibitors. Functioning as a potent nicotinamide mimic, this scaffold anchors small molecules within the catalytic domain of PARP-1 and PARP-2 enzymes. Its application is critical in Fragment-Based Drug Discovery (FBDD) , serving as a high-efficiency "warhead" that forms essential hydrogen bonds with the Gly863 and Ser904 residues of the PARP active site.

This guide details the application of THIQ-7-CA in cancer research, specifically for developing therapeutics targeting homologous recombination-deficient (HRD) tumors (e.g., BRCA1/2 mutations) via synthetic lethality.

Mechanism of Action: The Nicotinamide Mimic

The therapeutic efficacy of THIQ-7-CA derivatives stems from their ability to compete with


 (Nicotinamide Adenine Dinucleotide), the substrate required for PARP-mediated DNA repair.
  • Competitive Inhibition: The carboxamide group at the 7-position is bioisosteric to the amide group of nicotinamide. It locks into the donor site of the PARP catalytic pocket.

  • PARP Trapping: Beyond simple catalytic inhibition, optimized derivatives induce "PARP trapping"—freezing the PARP enzyme on DNA strand breaks. This forms cytotoxic PARP-DNA complexes that stall replication forks, leading to double-strand breaks and cell death in HR-deficient cancer cells.

Pathway Visualization: Synthetic Lethality

The following diagram illustrates the logical flow from THIQ-7-CA binding to cancer cell death.

PARP_Mechanism Compound THIQ-7-CA Scaffold PARP PARP-1/2 Enzyme Compound->PARP Competes with NAD+ Complex Inhibitor-PARP-DNA Complex (Trapped) PARP->Complex Stabilization on DNA NAD NAD+ Substrate NAD->PARP Normal Binding Replication Replication Fork Stalling Complex->Replication DSB Double Strand Breaks (DSB) Replication->DSB HR_Repair Homologous Recombination (HR) DSB->HR_Repair In WT Cells NHEJ NHEJ (Error Prone) DSB->NHEJ In BRCA-/- Cells Survival Cell Survival HR_Repair->Survival Death Cell Death (Apoptosis) NHEJ->Death Genomic Instability

Figure 1: Mechanism of Synthetic Lethality induced by THIQ-7-CA derivatives in BRCA-deficient cells.

Application 1: Fragment-Based Drug Design (FBDD)

THIQ-7-CA is used as a starting fragment to probe the PARP active site. Because it has a low molecular weight (~176 Da) and high ligand efficiency, it allows researchers to "grow" the molecule to reach adjacent pockets (e.g., the adenosine binding pocket) to improve potency and selectivity.

Experimental Workflow: Fragment Optimization
  • Fragment Screening: Co-crystallize THIQ-7-CA with the PARP-1 catalytic domain.

  • Structural Analysis: Confirm H-bonds between the 7-carboxamide oxygen/nitrogen and the backbone of Gly863/Ser904.

  • Vector Growth: Functionalize the tetrahydroisoquinoline nitrogen (N-2 position) to extend into the hydrophobic pocket, mimicking the adenosine ribose of

    
    .
    

Table 1: Comparative Potency of THIQ Derivatives (Representative Data)

Compound IDR-Group Subst. (N-2)PARP-1 IC50 (nM)PARP-2 IC50 (nM)Notes
THIQ-7-CA (Core) -H250 - 500400 - 600Weak binder; high ligand efficiency.
Derivative A -Methyl150200Improved lipophilicity.
Derivative B -Benzyl1525Accesses hydrophobic pocket.
Veliparib (Ref) (Benzimidazole core)5.22.9Clinical standard (for comparison).

Protocol: PARP-1 Enzymatic Inhibition Assay

This protocol validates the inhibitory constant (


) of THIQ-7-CA derivatives using a chemiluminescent ELISA-based format.

Objective: Quantify the reduction in poly(ADP-ribosyl)ation of histone proteins in the presence of the inhibitor.

Materials
  • Enzyme: Recombinant Human PARP-1 (High Specific Activity).

  • Substrate: Biotinylated NAD+ (

    
    ).
    
  • Coating: Histone mixture (coated on 96-well strip plates).

  • Detection: Streptavidin-HRP conjugate + Chemiluminescent Substrate.

  • Test Compound: THIQ-7-CA (dissolved in DMSO).

Step-by-Step Methodology
  • Preparation:

    • Dilute THIQ-7-CA in assay buffer (50 mM Tris-HCl pH 8.0, 10 mM

      
      , 1 mM DTT) to create a 10-point dose-response curve (range: 0.1 nM to 10 
      
      
      
      ).
    • Ensure final DMSO concentration is <1% to avoid enzyme denaturation.

  • Enzyme Reaction:

    • Add 20

      
       of diluted PARP-1 enzyme (0.5 U/well) to the histone-coated plate.
      
    • Add 10

      
       of Test Compound. Incubate for 15 min at Room Temperature (RT) to allow inhibitor binding.
      
  • Initiation:

    • Add 20

      
       of Biotin-NAD+ cocktail/Activated DNA.
      
    • Incubate for 60 min at RT.

  • Detection:

    • Wash plate 3x with PBS-T (0.05% Tween-20).

    • Add 50

      
       Streptavidin-HRP (1:1000 dilution). Incubate 30 min.
      
    • Wash 3x.[1] Add 100

      
       Chemiluminescent Substrate.
      
    • Read Luminescence immediately.

  • Analysis:

    • Fit data to a sigmoidal dose-response equation (variable slope) to calculate

      
      .
      

Protocol: Synthetic Lethality Cell Viability Assay

To confirm the cancer-specific efficacy of THIQ-7-CA derivatives, this assay compares cytotoxicity in isogenic cell line pairs (Wild Type vs. BRCA-deficient).

Cell Lines
  • Model: VC8 (BRCA2-/-) and VC8+B2 (BRCA2 reconstituted) Chinese Hamster Ovary cells, or human equivalents like MDA-MB-436 (BRCA1 mut).

Methodology
  • Seeding:

    • Seed 500-1000 cells/well in 96-well plates. Allow attachment for 24 hours.

  • Treatment:

    • Treat cells with THIQ-7-CA (0 - 100

      
      ) for 6 continuous days.
      
    • Note: PARP inhibitors are cytostatic; longer incubation is required compared to cytotoxic drugs.

  • Readout:

    • Add CellTiter-Glo® or MTT reagent.

    • Measure absorbance/luminescence.

  • Self-Validation Check:

    • Success Criteria: The

      
       in BRCA-/- cells must be significantly lower (e.g., >10-fold shift) than in WT cells. If no shift is observed, the compound may be acting via off-target toxicity rather than PARP inhibition.
      

References

  • Design and Synthesis of PARP Inhibitors

    • Title: 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP).[2]

    • Source: Taylor & Francis (2021).
    • URL:[Link][2][3][4]

  • Chemical Identity & Properties

    • Title: 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide (PubChem CID 10727294).[5]

    • Source: National Center for Biotechnology Inform
    • URL:[Link]

  • Clinical Context (Veliparib/ABT-888)

    • Title: Veliparib (ABT-888) Pharmacology and Clinical Trials.
    • Source: IUPHAR/BPS Guide to Pharmacology.[6]

    • URL:[Link]

  • Scaffold Utility in Cancer

    • Title: 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design.[7][8]

    • Source: Expert Opinion on Drug Discovery (2021).[7][8]

    • URL:[Link]

Sources

using 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide as a PARP1 inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Utilizing 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide Derivatives as PARP1 Inhibitors

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide derivatives as potent inhibitors of Poly(ADP-ribose) Polymerase 1 (PARP1). This guide covers the foundational science, mechanism of action, and comprehensive, field-tested protocols for evaluating these compounds in both biochemical and cellular contexts.

Introduction: The Critical Role of PARP1 in Genomic Integrity

Poly(ADP-ribose) polymerase 1 (PARP1) is a cornerstone of the DNA damage response (DDR) network.[1][2] This nuclear enzyme acts as a rapid sensor for DNA single-strand breaks (SSBs), a common form of DNA damage.[3][4] Upon detecting a break, PARP1 binds to the damaged site and catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins, such as histones.[2][5] This process, known as PARylation, creates a negatively charged scaffold that recruits other key DNA repair factors, facilitating the base excision repair (BER) pathway to mend the damage.[1][4]

The inhibition of PARP1 has emerged as a powerful strategy in cancer therapy, particularly through the concept of "synthetic lethality".[1][6] In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs) is compromised.[5][6] When PARP1 is inhibited in these cells, SSBs that occur during DNA replication are not repaired and collapse into more cytotoxic DSBs.[1] Lacking a functional HR pathway, the cell cannot repair these DSBs, leading to genomic catastrophe and selective cell death.[7]

The 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide Scaffold: A Potent PARP1 Antagonist

The 1,2,3,4-Tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[8][9] Derivatives incorporating a carboxamide group have been designed as potent PARP1/2 inhibitors.[3][7][10] These molecules act as NAD+ mimetics, competitively binding to the nicotinamide-binding pocket within the catalytic domain of PARP1.[3][11] This competitive inhibition prevents the synthesis of PAR chains, effectively halting the PARP1-mediated DNA repair cascade.

While the base 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide molecule (PubChem CID: 10727294) serves as the foundational structure, advanced derivatives have been developed to enhance potency and drug-like properties.[12] For instance, the derivative known as Parp-1-IN-13 demonstrates a PARP-1 IC50 of 26 nM, highlighting the therapeutic potential of this chemical class.[13]

Core Experimental Protocols

The following protocols are designed to be self-validating systems, incorporating necessary controls to ensure data integrity and reproducibility.

Protocol 1: In Vitro PARP1 Enzymatic Inhibition Assay (Colorimetric)

This assay quantitatively determines the direct inhibitory effect of a test compound on recombinant human PARP1 activity. The principle relies on the incorporation of biotinylated ADP-ribose onto histone proteins coated on a 96-well plate, which is then detected with a streptavidin-peroxidase conjugate.[14]

A. Materials & Reagents

  • Test Compound: 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide derivative (e.g., Parp-1-IN-13), dissolved in 100% DMSO to create a 10 mM stock.

  • Positive Control: Olaparib or Veliparib (10 mM stock in DMSO).

  • Enzyme: Recombinant Human PARP1 (e.g., 50 ng per reaction).[5]

  • Substrates: Histone-coated 96-well plate, Activated DNA, 10X PARP Cocktail (containing Biotinylated NAD+).

  • Buffers: 1X PARP Buffer.

  • Detection: Streptavidin-HRP, TMB or TACS-Sapphire™ substrate.[14]

  • Instrumentation: 96-well plate reader (absorbance at 630 nm or 450 nm depending on substrate).

B. Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection prep1 1. Prepare serial dilutions of Test Compound and Olaparib in Assay Buffer plate 3. Add Buffer, Inhibitor, and PARP1 Enzyme to Histone-Coated Plate prep1->plate prep2 2. Prepare PARP1 enzyme dilution in Assay Buffer prep2->plate cocktail 4. Add PARP Cocktail (Biotin-NAD+) to initiate reaction plate->cocktail incubate1 5. Incubate 60 min at Room Temperature cocktail->incubate1 wash1 6. Wash wells 4x with PBS-T incubate1->wash1 strep 7. Add Streptavidin-HRP and Incubate 60 min wash1->strep wash2 8. Wash wells 4x with PBS-T strep->wash2 substrate 9. Add TMB/TACS-Sapphire™ Substrate wash2->substrate read 10. Read Absorbance at 630 nm substrate->read G seed 1. Seed cells on glass coverslips treat 2. Treat with Test Compound or Vehicle Control (24-48 hours) seed->treat fix 3. Fix cells (4% PFA) treat->fix perm 4. Permeabilize (0.2% Triton X-100) fix->perm block 5. Block non-specific sites (1 hour) perm->block primary_ab 6. Incubate with primary anti-γH2AX antibody (Overnight at 4°C) block->primary_ab secondary_ab 7. Incubate with fluorescent secondary antibody (1 hour, dark) primary_ab->secondary_ab mount 8. Mount coverslip with DAPI secondary_ab->mount image 9. Image via fluorescence microscopy and quantify foci per nucleus mount->image

Caption: Workflow for γH2AX immunofluorescence staining.

B. Step-by-Step Methodology

  • Cell Seeding: Seed cells (e.g., a BRCA-deficient line like HCC1937 and a BRCA-proficient line like MCF-7) on glass coverslips and allow attachment.

  • Treatment: Treat cells with the test compound at various concentrations (e.g., 0.1 µM to 10 µM) for 24 to 48 hours.

    • Scientist's Note: A longer incubation is required compared to the PAR assay because γH2AX foci form as a consequence of replication fork collapse, which occurs over the course of the cell cycle.

  • Staining: Follow the immunofluorescence protocol exactly as described in Protocol 2 (Steps 4-10) , but use a primary antibody against γH2AX .

  • Analysis: Using a fluorescence microscope and image analysis software, quantify the average number of distinct γH2AX foci per nucleus. A significant, dose-dependent increase in foci in inhibitor-treated cells compared to the vehicle control demonstrates the compound's ability to induce DSBs. Comparing results between BRCA-deficient and proficient lines can reveal synthetic lethality.

Data Presentation and Expected Outcomes

Quantitative data should be summarized for clarity and comparison.

Table 1: In Vitro Inhibitory Activity

Compound PARP1 IC50 (nM) PARP2 IC50 (nM) Selectivity (PARP2/PARP1)
Test Compound (Example) 26 150 ~5.8-fold
**Olaparib (Control)[13] 3.8 2.1 ~0.6-fold

| **Veliparib (Control)[15] | 20.4 (µM, no CPT) | N/A | N/A |

Table 2: Cellular Activity in BRCA-Deficient Cells (HCC1937)

Compound Cell Viability IC50 (µM) γH2AX Foci per Nucleus (at 1 µM)
Test Compound (Example) 1.5 35 ± 8
Olaparib (Control) 0.8 42 ± 11

| Vehicle Control | >100 | 4 ± 2 |

PARP1 Signaling and Inhibition Mechanism

The following diagram illustrates the central role of PARP1 in DNA repair and the mechanism of its inhibition.

G cluster_pathway Standard DNA Repair Pathway cluster_inhibition Pathway Under Inhibition DNA_damage DNA Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_damage->PARP1 PAR PAR Synthesis (PARylation) PARP1->PAR No_PAR No PAR Synthesis PARP1->No_PAR NAD NAD+ NAD->PARP1 Substrate Recruitment Recruitment of Repair Proteins (e.g., XRCC1) PAR->Recruitment Repair SSB Repair Recruitment->Repair Inhibitor 1,2,3,4-Tetrahydroisoquinoline- 7-carboxamide Derivative Block Inhibition Inhibitor->Block Block->PARP1 No_Recruit Repair Protein Recruitment Blocked No_PAR->No_Recruit DSB SSB Persists -> Replication Fork Collapse -> Double-Strand Break (DSB) No_Recruit->DSB Apoptosis Cell Death (Synthetic Lethality in BRCA-deficient cells) DSB->Apoptosis

Caption: PARP1 signaling in DNA repair and the mechanism of inhibition.

References

  • Parp-1-IN-13: Detailed Application Notes and Protocols for Cell Culture - Benchchem.
  • Novel Inhibitors of PARP 1 and PARP 2 identified using a cell-based screen in yeast. (2025). PDF.
  • Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. PMC.
  • PARP1 Enzyme Activity Assay (Fluorometric). Sigma-Aldrich.
  • Identification and Characterization of Novel Inhibitors of Human Poly(ADP-Ribose) Polymerase-1. (2025). MDPI.
  • 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. (2021). Taylor & Francis.
  • Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. (2025). PMC.
  • Structure-activity relationships in vitro | Download Table. ResearchGate.
  • PARPi screening cascade to facilitate novel drug discovery. (2024). ICE Bioscience.
  • Design, Synthesis, and Biological Evaluation of (3R)-1,2,3,4-Tetrahydro-7-hydroxy-N-[(1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide.
  • HT Universal Colorimetric PARP Assay Kit.
  • 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. PMC.
  • In-vitro PARP1 inhibition assay. Percent (%) inhibition is calculated taking positive control (no inhibitor in reaction). ResearchGate.
  • G-quadruplex binding properties of a potent PARP-1 inhibitor derived from 7-azaindole-1-carboxamide. (2021). AIR Unimi.
  • 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide | C10H12N2O | CID 10727294. PubChem.
  • Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors. (2024). Bentham Science.
  • Synthesis of 1-oxoisoquinoline-4-carboxamide 11. ResearchGate.
  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. (2016). MDPI.
  • Structure activity model of PARP-1 inhibitors derived from the nicotinamide core structure. ResearchGate.
  • Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy. (2025). MDPI.
  • 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable. (2021). Taylor & Francis.
  • Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry. (2023). Journal of Organic and Pharmaceutical Chemistry.
  • 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. (2021). Figshare.
  • New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. MDPI.
  • In Silico Quantitative Structure-Activity Relationship Studies on P-gp Modulators of Tetrahydroisoquinoline-Ethyl-Phenylamine Series. PMC.
  • Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives. (2023). PMC.
  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. PMC.
  • In Silico Investigation of the Molecular Mechanism of PARP1 Inhibition for the Treatment of BRCA-Deficient Cancers. (2023). Semantic Scholar.
  • PARP1: Structural Insights and Pharmacological Targets for Inhibition. (2025). ResearchGate.
  • Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC Publishing.

Sources

Determining the Cytotoxic Profile of THIQ Derivatives: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydroisoquinoline (THIQ) derivatives represent a promising class of heterocyclic compounds with a wide range of pharmacological activities, including significant potential as anticancer agents.[1][2] A critical step in the preclinical evaluation of these novel therapeutic candidates is the thorough assessment of their cytotoxic effects. This guide provides a comprehensive overview and detailed protocols for conducting in vitro cytotoxicity assays tailored for THIQ derivatives. We delve into the rationale behind assay selection, offer step-by-step methodologies for robust and reproducible data generation, and provide insights into the interpretation of results. This document is intended to serve as a practical resource for researchers in drug discovery and development, enabling the effective screening and characterization of THIQ-based compounds.

Introduction: The Significance of Cytotoxicity a ssessinga THIQ Derivatives

The tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with diverse biological activities.[2][3] Recent research has highlighted the potent cytotoxic and antiproliferative effects of certain THIQ derivatives against various cancer cell lines, making them attractive candidates for novel oncology therapeutics.[1][4] The mechanisms underlying their cytotoxicity are varied and can include the induction of apoptosis (programmed cell death), disruption of mitochondrial function, and cell cycle arrest.[5]

Given the therapeutic intent to selectively eliminate cancer cells, a precise understanding of a THIQ derivative's cytotoxic profile is paramount. In vitro cytotoxicity assays serve as a fundamental tool in early-stage drug discovery to:

  • Determine the potency of a compound by calculating its IC50 (half-maximal inhibitory concentration) value.

  • Assess the selectivity of a compound by comparing its effects on cancerous versus non-cancerous cell lines.[6]

  • Elucidate the mechanism of action by employing assays that measure specific cellular events associated with cell death.[5]

This guide will focus on commonly employed and validated in vitro cytotoxicity assays, providing the necessary details for their successful implementation in the evaluation of THIQ derivatives.

Selecting the Appropriate Cytotoxicity Assay

The choice of cytotoxicity assay depends on several factors, including the suspected mechanism of action of the THIQ derivative, the cell type being used, and the desired experimental throughput. It is often advisable to use a combination of assays that measure different cellular parameters to obtain a more complete picture of a compound's cytotoxic effects.

Assay TypePrincipleAdvantagesDisadvantages
Metabolic Assays Measures metabolic activity, often mitochondrial function, as an indicator of cell viability.High-throughput, sensitive, and relatively inexpensive.Can be influenced by compounds that affect metabolism without directly causing cell death.
Membrane Integrity Assays Detects the leakage of intracellular components into the culture medium, indicating compromised cell membrane integrity.Directly measures cell lysis and is suitable for detecting necrosis.Less sensitive for detecting early-stage apoptosis where the membrane remains intact.
Lysosomal Integrity Assays Measures the ability of viable cells to take up and retain a dye within their lysosomes.Simple, rapid, and cost-effective.Can be affected by compounds that interfere with lysosomal pH or function.

Detailed Protocols for Key Cytotoxicity Assays

MTT Assay: Assessing Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring the activity of mitochondrial dehydrogenases. In viable cells, these enzymes reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[7]

Workflow for the MTT Assay

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout A Seed cells in a 96-well plate B Incubate for 24 hours A->B Allow attachment C Treat cells with THIQ derivatives B->C Varying concentrations D Incubate for desired exposure time C->D E Add MTT solution D->E F Incubate for 1-4 hours E->F Formazan formation G Add solubilization solution F->G Dissolve crystals H Measure absorbance at 570 nm G->H

Caption: General workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[8]

  • Compound Treatment: Prepare serial dilutions of the THIQ derivatives in culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include vehicle-only controls (e.g., DMSO) and untreated controls.[9]

  • Incubation: Incubate the plates for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 1-4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the MTT-containing medium. For adherent cells, add 150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7] For suspension cells, centrifuge the plate before removing the supernatant.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan using a microplate reader at a wavelength of 570 nm.[10] A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

LDH Release Assay: Quantifying Membrane Integrity

The Lactate Dehydrogenase (LDH) release assay is a common method for assessing cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[11][12][13] The amount of LDH in the supernatant is proportional to the number of lysed cells.[11]

Workflow for the LDH Release Assay

LDH_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout A Seed cells and treat with THIQ derivatives B Incubate for desired exposure time A->B C Collect supernatant B->C D Transfer to a new plate C->D E Add LDH reaction mixture D->E F Incubate at room temperature E->F G Measure absorbance at 490 nm F->G

Caption: General workflow for the LDH release cytotoxicity assay.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described for the MTT assay. It is crucial to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[14]

  • Incubation: Incubate the plates for the desired exposure period.

  • Supernatant Collection: After incubation, centrifuge the plate to pellet the cells. Carefully transfer the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture, containing a substrate and a tetrazolium salt, to each well of the new plate.[13]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[13]

  • Absorbance Measurement: Measure the absorbance of the colored formazan product at a wavelength of 490 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.

Neutral Red Uptake Assay: Assessing Lysosomal Integrity

The Neutral Red Uptake (NRU) assay is a cell viability assay based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[16][17] In dead or dying cells, the ability to retain the dye is lost.[18]

Workflow for the Neutral Red Uptake Assay

NRU_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout A Seed cells and treat with THIQ derivatives B Incubate for desired exposure time A->B C Remove treatment medium B->C D Add Neutral Red solution C->D E Incubate for 2-3 hours D->E Dye uptake F Wash cells E->F G Add destain solution F->G Extract dye H Measure absorbance at 540 nm G->H

Caption: General workflow for the Neutral Red Uptake cytotoxicity assay.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described for the MTT assay.

  • Incubation: Incubate the plates for the desired exposure period.

  • Neutral Red Incubation: Remove the treatment medium and add medium containing neutral red to each well. Incubate for 2-3 hours to allow for dye uptake by viable cells.[16]

  • Washing: After incubation, remove the neutral red-containing medium and wash the cells with a wash buffer (e.g., PBS) to remove any unincorporated dye.[8]

  • Dye Extraction: Add a destain solution (e.g., a mixture of ethanol and acetic acid) to each well to extract the neutral red from the lysosomes of the viable cells.[8]

  • Absorbance Measurement: Shake the plate for a few minutes to ensure complete solubilization of the dye and then measure the absorbance at a wavelength of 540 nm using a microplate reader.[18]

  • Data Analysis: Calculate the percentage of viable cells compared to the untreated control and determine the IC50 value.

Data Interpretation and Considerations

  • IC50 Values: The IC50 value is a key parameter for comparing the cytotoxic potency of different THIQ derivatives. A lower IC50 value indicates a more potent compound.

  • Dose-Response Curves: The shape of the dose-response curve can provide insights into the mechanism of cytotoxicity. A steep curve may suggest a specific molecular target, while a shallow curve could indicate a more general cytotoxic effect.

  • Selectivity Index: To assess the therapeutic potential of a THIQ derivative, it is important to determine its selectivity for cancer cells over normal cells. This can be calculated by dividing the IC50 value in a normal cell line by the IC50 value in a cancer cell line. A higher selectivity index is desirable.[6]

  • Time-Dependence: The cytotoxic effects of THIQ derivatives may be time-dependent. Therefore, it is recommended to perform assays at multiple time points to fully characterize their activity.[4]

  • Compound Interference: It is important to consider the potential for THIQ derivatives to interfere with the assay chemistry. For example, a colored compound could interfere with colorimetric readouts. Appropriate controls, such as compound-only wells, should be included to account for any such interference.

Conclusion

The in vitro cytotoxicity assays described in this guide provide a robust framework for the initial evaluation of THIQ derivatives as potential therapeutic agents. By carefully selecting the appropriate assays, meticulously following the protocols, and thoughtfully interpreting the data, researchers can gain valuable insights into the cytotoxic profile of their compounds. This information is crucial for guiding further drug development efforts, including lead optimization, mechanism of action studies, and in vivo efficacy testing. The ultimate goal is to identify THIQ derivatives with potent and selective anticancer activity that can be advanced into clinical development.

References

  • O'Brien, J., Wilson, I., Orton, T., & Pognan, F. (2000). Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity. European Journal of Biochemistry, 267(17), 5421-5426.
  • Bio-Rad. (n.d.). Measuring Cytotoxicity or Proliferation Using alamarBlue. Retrieved from [Link]

  • Colding, M. (2014). Analysis of Cell Viability by the alamarBlue Assay. CSH Protocols, 2014(12), pdb-prot082339.
  • OZ Biosciences. (n.d.). LDH Cytotoxicity Assay Kit. Retrieved from [Link]

  • PraxiLabs. (n.d.). Neutral Red Uptake Assay. Retrieved from [Link]

  • Promega Corporation. (2019). CytoTox-ONE™ Homogeneous Membrane Integrity Assay. Retrieved from [Link]

  • Wurm, A., et al. (2017). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Journal of Visualized Experiments, (127), 56125.
  • Immunological Sciences. (n.d.). Alamar Blue Cell Viability Assay Kit. Retrieved from [Link]

  • Baruah, U. (n.d.). In Vitro Cytotoxicity Assay Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • National Toxicology Program. (2003). ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay. Retrieved from [Link]

  • Zandona, A., et al. (2021). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 26(21), 6615.
  • Gorniak, A., et al. (2021).
  • Institute for In Vitro Sciences, Inc. (n.d.). Neutral Red Uptake. Retrieved from [Link]

  • RE-Place. (n.d.). Neutral Red Uptake Assay. Retrieved from [Link]

  • Jeremic, S., et al. (2024). Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity. Molecules, 29(23), 5678.
  • Li, Y., et al. (2023).
  • Singh, A., & Singh, P. (2024). Tetrahydroisoquinolines – an updated patent review for cancer treatment (2016 – present).
  • Zandona, A., et al. (2022). Assessment of cytotoxic properties of tetrahydroisoquinoline oximes in breast, prostate and glioblastoma cancer cells. Archives of Toxicology, 96(3), 935-947.
  • Al-Mekhlafi, A. W., et al. (2022). Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture. International Journal of Molecular Sciences, 23(21), 13396.
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Comprehensive pathway of THIQ derivatives through various mechanisms of.... Retrieved from [Link]

  • Jeremic, S., et al. (2024). Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity. Molecules, 29(23), 5678.
  • Kumar, V., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13186-13220.

Sources

experimental design for testing fibrinogen receptor antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Topic: Experimental Design for Comprehensive Evaluation of Fibrinogen Receptor Antagonists

Audience: Researchers, scientists, and drug development professionals in hematology, thrombosis, and cardiovascular medicine.

Introduction: The Central Role of the Fibrinogen Receptor in Thrombosis

The platelet integrin αIIbβ3, also known as Glycoprotein IIb/IIIa (GP IIb/IIIa), is the most abundant receptor on the platelet surface. In its resting state, it maintains a low affinity for its primary ligand, fibrinogen.[1][2] Upon platelet activation by agonists such as adenosine diphosphate (ADP), thrombin, or collagen, a cascade of "inside-out" signaling events triggers a conformational change in αIIbβ3, shifting it to a high-affinity state.[1][2][3] This activated receptor avidly binds circulating fibrinogen, which acts as a molecular bridge, cross-linking adjacent platelets. This cross-linking is the final, obligatory step in platelet aggregation, leading to the formation of a platelet plug in hemostasis and a pathological thrombus in cardiovascular diseases.[4][5]

Given its critical function, the fibrinogen receptor is a prime target for antithrombotic therapy.[1][2] Fibrinogen receptor antagonists are designed to competitively block the binding of fibrinogen and other ligands like von Willebrand factor (vWF) to activated αIIbβ3, thereby inhibiting platelet aggregation.[6][7] This guide provides a comprehensive experimental framework for the preclinical evaluation of novel fibrinogen receptor antagonists, ensuring a rigorous assessment of their potency, specificity, and potential therapeutic window.

Mechanism of Action: Targeting Bidirectional Integrin Signaling

Integrin αIIbβ3 function is governed by bidirectional signaling.[1][2][8]

  • Inside-Out Signaling: As described above, intracellular signals originating from other platelet receptors converge to activate αIIbβ3, increasing its ligand-binding affinity.

  • Outside-In Signaling: Once fibrinogen binds and cross-links receptors, αIIbβ3 itself initiates "outside-in" signaling.[3][9] This process involves integrin clustering and triggers a host of downstream events essential for thrombus stabilization, including platelet spreading, clot retraction, and further amplification of platelet activation.[1][2][9]

Fibrinogen receptor antagonists primarily work by obstructing the ligand-binding pocket on the activated αIIbβ3 receptor, thus preventing the crucial platelet-fibrinogen-platelet linkage.[7][10] An effective antagonist must demonstrate high affinity and specificity for the activated form of the receptor to prevent thrombus formation without causing undue interference with normal hemostasis.

cluster_0 Inside-Out Signaling (Activation) cluster_1 Ligand Binding & Outside-In Signaling Agonist Agonist (Thrombin, ADP) Receptor Platelet Receptor (PAR, P2Y12) Agonist->Receptor Signal_In Intracellular Signaling Cascade Receptor->Signal_In aIIbB3_low αIIbβ3 Receptor (Low Affinity) Signal_In->aIIbB3_low aIIbB3_high αIIbβ3 Receptor (High Affinity) aIIbB3_low->aIIbB3_high Signal_Out Outside-In Signaling aIIbB3_high->Signal_Out Fibrinogen Fibrinogen Fibrinogen->aIIbB3_high Binding Aggregation Platelet Aggregation & Clot Retraction Signal_Out->Aggregation Antagonist Fibrinogen Receptor Antagonist Antagonist->aIIbB3_high Blocks Binding

Caption: Fibrinogen receptor (αIIbβ3) signaling and point of intervention.

A Hierarchical Strategy for Preclinical Evaluation

A robust evaluation of a candidate antagonist follows a logical progression from initial in vitro characterization to more complex in vivo validation. This tiered approach allows for early, data-driven decisions, optimizing resource allocation and ensuring only the most promising candidates advance.

G A Phase 1: In Vitro Characterization B1 Receptor Binding Assays (Determine Affinity & Occupancy) A->B1 B2 Platelet Aggregation Assays (Functional Potency - IC50) A->B2 B3 Flow Cytometry Assays (Confirm Mechanism & Specificity) A->B3 C Phase 2: Ex Vivo Analysis B1->C Promising Candidate B2->C Promising Candidate B3->C Promising Candidate D Whole Blood Aggregometry (Physiologically Relevant Matrix) C->D E Phase 3: In Vivo Validation D->E Confirmed Potency F1 Arterial Thrombosis Models (Efficacy Assessment) E->F1 F2 Bleeding Time Assays (Safety/Toxicity Assessment) E->F2

Caption: Hierarchical workflow for evaluating fibrinogen receptor antagonists.

Detailed Protocols: In Vitro and Ex Vivo Assays

The cornerstone of antagonist evaluation lies in a suite of in vitro assays designed to quantify potency, affinity, and mechanism of action.

Platelet Aggregation Assays

Principle: These assays directly measure the functional consequence of αIIbβ3 blockade—the inhibition of platelet aggregation. Light Transmission Aggregometry (LTA) is the gold standard, measuring changes in light passing through a suspension of platelet-rich plasma (PRP) as platelets aggregate.[11][12]

Protocol: Light Transmission Aggregometry (LTA)

  • Blood Collection & PRP Preparation:

    • Collect whole blood from healthy, consenting donors (aspirin-free for at least 10 days) into tubes containing 3.2% sodium citrate.

    • Centrifuge the blood at 150-200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).

    • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 2000 x g for 20 minutes. Use PPP to set the 100% aggregation baseline in the aggregometer.

  • Assay Procedure:

    • Adjust the platelet count in the PRP to 2.5 x 10⁸ platelets/mL using autologous PPP.

    • Aliquot 450 µL of adjusted PRP into siliconized glass cuvettes with a stir bar. Allow platelets to rest for 30 minutes at 37°C.

    • Add 50 µL of the test antagonist at various concentrations (or vehicle control) to the PRP and incubate for 5-10 minutes at 37°C.

    • Place the cuvette in the aggregometer, calibrated with PRP (0% aggregation) and PPP (100% aggregation).

    • Initiate aggregation by adding a platelet agonist. Record the change in light transmission for 5-10 minutes.

  • Causality and Controls:

    • Agonist Choice: Use a panel of agonists to assess the antagonist's broad-spectrum efficacy.

      • ADP (5-20 µM): A weak agonist, good for sensitive detection of inhibition.

      • Collagen (1-5 µg/mL): A strong agonist that activates platelets via the GPVI receptor.

      • Thrombin Receptor-Activating Peptide (TRAP, 5-15 µM): A potent agonist that directly activates the PAR1 receptor.[11][13]

    • Positive Control: A known GPIIb/IIIa antagonist (e.g., eptifibatide, tirofiban) should be run in parallel to validate the assay system.[6][7]

    • Data Analysis: Calculate the percentage of aggregation inhibition relative to the vehicle control. Plot inhibition versus antagonist concentration to determine the IC₅₀ (the concentration required to inhibit aggregation by 50%).

Flow Cytometry Assays

Principle: Flow cytometry provides detailed, quantitative data on individual platelets, allowing for precise measurement of receptor occupancy, activation state, and specificity.[14][15][16]

Protocol: Fibrinogen Binding and P-Selectin Expression

  • Sample Preparation:

    • Use citrated whole blood or PRP. Dilute whole blood 1:10 with a HEPES-based buffer (e.g., Tyrode's buffer).

    • Aliquot 50 µL of diluted blood or PRP into flow cytometry tubes.

    • Add the test antagonist at various concentrations (or vehicle control) and incubate for 15 minutes at room temperature.

  • Activation and Staining:

    • Add a platelet agonist (e.g., 20 µM ADP or 10 µM TRAP) to each tube and incubate for 15 minutes. Include an unstimulated (resting) control.

    • Add a cocktail of fluorescently-labeled antibodies and ligands:

      • FITC-Fibrinogen (100 µg/mL): To directly measure binding to activated αIIbβ3.[17]

      • PE-CD62P (P-Selectin): A marker of alpha-granule release and platelet activation.[13][18]

      • APC-CD41 (αIIb): A pan-platelet marker to gate the platelet population.

  • Data Acquisition and Analysis:

    • Incubate in the dark for 20 minutes at room temperature.

    • Fix samples with 1% paraformaldehyde.

    • Acquire data on a flow cytometer, gating on the CD41-positive population.[14]

    • Analyze the median fluorescence intensity (MFI) for FITC-Fibrinogen and the percentage of PE-CD62P positive cells.

  • Causality and Self-Validation:

    • Complementary Readouts: This assay validates the mechanism of action. An effective antagonist will show a dose-dependent decrease in FITC-Fibrinogen binding but should not affect CD62P expression. This demonstrates that the compound inhibits the consequence of activation (fibrinogen binding) without preventing activation itself, confirming its specificity for the fibrinogen receptor.

    • PAC-1 Antibody: As an alternative or complementary stain, the PAC-1 antibody specifically recognizes the high-affinity, ligand-competent conformation of αIIbβ3.[13] Inhibition of PAC-1 binding provides direct evidence that the antagonist blocks the activated receptor.[19]

cluster_0 Assay Assay Type Receptor Binding Platelet Aggregation (LTA) Flow Cytometry Info Information Gained Affinity (Kd, Ki) Receptor Occupancy Functional Potency (IC50) Efficacy (Imax) Mechanism Confirmation Specificity Receptor Conformation Complementary Complementary Data Assay:e->Complementary

Caption: Logical relationships between key in vitro assays.

In Vivo Models: Assessing Efficacy and Safety

Animal models are indispensable for evaluating the antithrombotic efficacy and bleeding risk of a candidate drug in a complex physiological system, bridging the gap between benchtop assays and clinical application.[20][21]

Ferric Chloride (FeCl₃) Carotid Artery Thrombosis Model

Principle: This widely used model induces endothelial injury via oxidative stress, leading to the formation of a platelet-rich arterial thrombus, which closely mimics aspects of clinical thrombosis.[22]

Protocol (Mouse/Rat Model):

  • Animal Preparation: Anesthetize the animal (e.g., mouse or rat) and surgically expose the common carotid artery.

  • Drug Administration: Administer the test antagonist or vehicle control via the appropriate route (e.g., intravenous, oral) at a predetermined time before injury.

  • Thrombus Induction: Place a small piece of filter paper saturated with FeCl₃ solution (typically 5-10%) on the adventitial surface of the artery for 3-5 minutes.

  • Monitoring: Monitor blood flow using a Doppler flow probe placed around the artery, distal to the injury site.

  • Endpoint Analysis: The primary endpoint is the time to vessel occlusion (cessation of blood flow). The vessel can also be harvested post-experiment for histological analysis of thrombus size and composition.

Causality and Interpretation: A significant prolongation or prevention of vessel occlusion in the antagonist-treated group compared to the vehicle group demonstrates in vivo antithrombotic efficacy.

Tail Transection Bleeding Time Assay

Principle: This assay provides a fundamental assessment of the compound's impact on primary hemostasis and its potential to cause bleeding, which is the main safety concern for all antiplatelet agents.

Protocol (Mouse Model):

  • Animal and Drug Preparation: Anesthetize the animal and administer the antagonist or vehicle as in the thrombosis model.

  • Injury: After the appropriate drug absorption time, immerse the tail in warm saline (37°C) to standardize vessel dilation.

  • Transection: Using a scalpel, transect the tail 3-5 mm from the tip.

  • Measurement: Immediately start a timer and gently blot the tail on filter paper every 15-30 seconds without disturbing the wound. The time until bleeding stops (no blood spot on the paper for >30 seconds) is the bleeding time.

  • Safety Cutoff: A cutoff time (e.g., 15-20 minutes) is typically established to prevent excessive blood loss.

Interpretation: The goal is to identify a therapeutic window: a dose range where the antagonist is effective in the thrombosis model but causes only a modest, acceptable prolongation of bleeding time.

Data Interpretation and Key Parameters

Systematic analysis of quantitative data from these assays is crucial for comparing candidate compounds and making informed decisions.

ParameterAssayDefinition & SignificanceTypical Values for Potent Antagonists
IC₅₀ Platelet AggregationConcentration of antagonist required to inhibit 50% of platelet aggregation. Primary measure of functional potency. Low nM to low µM range.[19][23]
Receptor Occupancy Flow CytometryThe percentage of αIIbβ3 receptors blocked by the antagonist at a given concentration. Correlates efficacy with target engagement. >80% blockade is often targeted for maximal antithrombotic effect.[24][25]
Time to Occlusion In Vivo ThrombosisThe time from injury until blood flow ceases. Direct measure of antithrombotic efficacy. Significantly prolonged or infinite (no occlusion) compared to vehicle.
Bleeding Time In Vivo SafetyThe time required for bleeding to stop after a standardized injury. Key indicator of hemorrhagic risk. Ideally <2-3 fold increase over vehicle at efficacious doses.

Conclusion

The robust preclinical evaluation of a fibrinogen receptor antagonist requires a multi-faceted experimental approach. By systematically progressing from targeted in vitro assays that confirm mechanism and potency to in vivo models that assess efficacy and safety, researchers can build a comprehensive data package. This logical, evidence-based framework ensures that only the most promising candidates, those with a potent antithrombotic effect and an acceptable safety margin, are advanced toward clinical development.

References

  • Flow Cytometric Investigation of Classical and Alternative Platelet Activation Markers - PMC. (2013, January 16). National Center for Biotechnology Information. [Link]

  • Integrin αIIbβ3 outside-in signaling - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Platelet integrin αIIbβ3: signal transduction, regulation, and its therapeutic targeting. (2019, March 7). Journal of Hematology & Oncology. [Link]

  • Integrin αIIbβ3 outside-in signaling. (2017, October 5). Blood. [Link]

  • Platelet Activation. (n.d.). Platelet Services. [Link]

  • A mechanism of platelet integrin αIIbβ3 outside-in signaling through a novel integrin αIIb subunit–filamin–actin linkage. (2023, May 25). Blood. [Link]

  • Platelet integrin αIIbβ3: signal transduction, regulation, and its therapeutic targeting. (2019, March 7). PubMed. [Link]

  • Change of platelet activation markers using flow cytometry in patients with hematology/oncology disorders after transfusion. (2009, July 7). Taylor & Francis Online. [Link]

  • Standardization and reference ranges for whole blood platelet function measurements using a flow cytometric platelet activation test. (2018, February 1). PLOS One. [Link]

  • Platelets. (n.d.). Beckman Coulter. [Link]

  • Glycoprotein IIb/IIIa Inhibitors. (2023, July 25). StatPearls - NCBI Bookshelf. [Link]

  • In vivo models of arterial thrombosis and thrombolysis. (n.d.). PubMed. [Link]

  • Chemical structures and mode of action of intravenous glycoprotein IIb/IIIa receptor blockers: A review. (n.d.). National Center for Biotechnology Information. [Link]

  • Rapid and Simple Platelet Function Assay to Assess Glycoprotein IIb/IIIa Receptor Blockade. (n.d.). Circulation. [Link]

  • Quantifying GPIIb/IIIa Receptor Binding Using 2 Monoclonal Antibodies. (n.d.). Circulation. [Link]

  • In vitro dose response to different GPIIb/IIIa-antagonists: inter-laboratory comparison of various platelet function tests. (2001, April 1). PubMed. [Link]

  • What is the mechanism of action of Abciximab (Abciximab is a Glycoprotein IIb/IIIa receptor antagonist)? (2025, March 28). Dr.Oracle. [Link]

  • Comparative In Vitro Efficacy of Different Platelet Glycoprotein IIb/IIIa Antagonists on Platelet-Mediated Clot Strength Induced by Tissue Factor With Use of Thromboelastography. (2000, April 1). Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]

  • Rapid Platelet-Function Assay. (n.d.). Circulation. [Link]

  • Comparative in vitro efficacy of different platelet glycoprotein IIb/IIIa antagonists on platelet-mediated clot strength induced by tissue factor with use of thromboelastography. (2000, April 15). PubMed. [Link]

  • Contribution of in vivo models of thrombosis to the discovery and development of novel antithrombotic agents. (2000, March 15). PubMed. [Link]

  • Dissociation of Glycoprotein IIb/IIIa Antagonists From Platelets Does Not Result in Fibrinogen Binding or Platelet Aggregation. (2001, September 18). Circulation. [Link]

  • Thrombosis Models: An Overview of Common In Vivo and In Vitro Models of Thrombosis. (2023, January 29). MDPI. [Link]

  • Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications. (2017, August 18). MDPI. [Link]

  • Identification of Novel Ways Disrupting Platelet-Fibrinogen Interactions. (2023, November 2). ASH Publications. [Link]

  • Animal Models of Thrombosis From Zebrafish to Nonhuman Primates. (2016, April 29). Circulation Research. [Link]

  • Dissociation of glycoprotein IIb/IIIa antagonists from platelets does not result in fibrinogen binding or platelet aggregation. (2001, September 18). PubMed. [Link]

  • A fibrin enhanced thrombosis model for medical devices operating at low shear regimes or large surface areas - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Fibrin Clot Structure and Platelet Aggregation in Patients with Aspirin Treatment Failure. (2013, August 19). PLOS One. [Link]

  • Fibrinogen mediated activation of platelet aggregation and thromboxane A2 release: pathological implications in vascular disease. (n.d.). PubMed. [Link]

  • Testing antiplatelet therapy. (2008, January 1). European Heart Journal Supplements. [Link]

Sources

Application Note: Strategic Evaluation of PARP Inhibitors in Cell-Based Models

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cell-Based Assay for Evaluating PARP Inhibitor Efficacy Content Type: Application Note & Protocol Guide Audience: Drug Discovery Scientists, Oncologists, and Assay Development Specialists

Abstract

Poly(ADP-ribose) polymerase (PARP) inhibitors represent a paradigm shift in precision oncology, exploiting the concept of synthetic lethality to target tumors with homologous recombination (HR) deficiencies (e.g., BRCA1/2 mutations).[1][2][3] However, the efficacy of a PARP inhibitor (PARPi) is not solely defined by its catalytic inhibition; the ability to "trap" PARP-DNA complexes is a distinct and often more cytotoxic mechanism. This guide outlines a multi-parametric workflow to evaluate PARPi candidates, moving beyond simple IC50 generation to robust validation of target engagement, synthetic lethality, and pharmacodynamic response.

Experimental Design Strategy

The Biological Rationale: Trapping vs. Catalytic Inhibition

To validate a novel PARPi, one must distinguish between two mechanisms:

  • Catalytic Inhibition: Blocking the enzymatic formation of poly(ADP-ribose) (PAR) chains, which prevents the recruitment of repair factors.

  • PARP Trapping: Stabilizing the PARP-DNA complex at single-strand breaks (SSBs). These trapped complexes stall replication forks, leading to double-strand breaks (DSBs) that are lethal in HR-deficient cells.[1][4]

Expert Insight: A compound may be a potent catalytic inhibitor but a weak trapper (e.g., veliparib). Conversely, potent trappers (e.g., talazoparib) often show higher cytotoxicity. Your assay suite must capture both phenotypes.

Cell Model Selection

Data is only as good as the model. Use isogenic cell pairs to prove synthetic lethality is driven by the specific genetic defect, not background mutations.

Cell LineGenotypeApplication
DLD-1 BRCA2-/- BRCA2 KnockoutPrimary model for synthetic lethality.
DLD-1 WT Wild TypeIsogenic control. High survival expected.
MDA-MB-436 BRCA1 MutBreast cancer validation model.
CAPAN-1 BRCA2 MutPancreatic cancer validation model.
Mechanism of Action Visualization

PARP_Mechanism DNA_Damage SSB (Single Strand Break) PARP PARP1/2 Enzyme DNA_Damage->PARP Recruitment PARPi PARP Inhibitor PARP->PARPi Binding Trapping PARP-DNA Trapping PARPi->Trapping Stabilizes Complex Replication Replication Fork Collapse Trapping->Replication Blocks Fork DSB DSB (Double Strand Break) Replication->DSB Conversion HR_Proficient HR Proficient (WT) (BRCA1/2+) DSB->HR_Proficient HR_Deficient HR Deficient (BRCA1/2-) DSB->HR_Deficient Repair Error-Free Repair HR_Proficient->Repair Rad51 Loading NHEJ NHEJ (Error-Prone) HR_Deficient->NHEJ No Rad51 Survival Cell Survival Repair->Survival Death Genomic Instability & Cell Death (Apoptosis) NHEJ->Death Synthetic Lethality

Caption: Pathway illustrating how PARP inhibition converts SSBs to lethal DSBs specifically in HR-deficient contexts (Synthetic Lethality).

Protocol A: Target Engagement (Cellular PARylation ELISA)

Objective: Quantify the inhibition of PARP enzymatic activity within the cell. Challenge: Basal PAR levels are low. You must induce DNA damage to stimulate PARP activity to see an inhibition window.

Materials
  • Assay Kit: Chemiluminescent PAR ELISA (e.g., BPS Bioscience #82123 or equivalent sandwich ELISA).

  • Stimulant: Hydrogen Peroxide (H₂O₂) or MMS (Methyl methanesulfonate).

  • Lysis Buffer: RIPA buffer supplemented with PARG inhibitors (ADP-HPD) to prevent PAR degradation during lysis.

Step-by-Step Methodology
  • Seeding: Plate DLD-1 WT cells at 200,000 cells/well in a 6-well plate. Incubate overnight.

  • Drug Treatment: Treat cells with the PARPi (dose response: 0.1 nM – 10 µM) for 1 hour .

  • Stimulation (Critical Step): Add 1 mM H₂O₂ to the media containing the drug. Incubate for exactly 10 minutes at 37°C.

    • Why? H₂O₂ induces massive SSBs, causing a spike in PARylation. The PARPi must blunt this spike.

  • Lysis: Aspirate media, wash with ice-cold PBS, and lyse immediately on ice.

  • ELISA:

    • Coat 96-well strip plate with anti-PAR capture antibody (overnight at 4°C).

    • Block plates (1 hr).

    • Add 20 µg of cell lysate per well. Incubate 2 hrs at RT.

    • Add detection antibody (anti-PAR biotinylated or rabbit polyclonal).

    • Add Secondary-HRP and Chemiluminescent substrate.[5][6]

  • Read: Measure luminescence on a plate reader.

Validation Criteria: A functional PARPi will show a dose-dependent decrease in luminescence (PAR levels) despite H₂O₂ stimulation.

Protocol B: Clonogenic Survival Assay (The Gold Standard)

Objective: Assess long-term reproductive integrity (synthetic lethality). Expert Insight: Short-term viability assays (72h) often underestimate PARPi efficacy because cells may arrest but not die immediately. The clonogenic assay measures the ability to form a colony, the true metric of cancer cell survival.

Step-by-Step Methodology
  • Preparation: Trypsinize DLD-1 WT and DLD-1 BRCA2-/- cells to a single-cell suspension.

  • Seeding: Seed at very low density in 6-well plates to avoid contact inhibition.

    • WT Cells: 500 cells/well.

    • BRCA2-/- Cells: 800-1000 cells/well (mutants often have lower plating efficiency).

  • Treatment: 24 hours post-seeding, add PARPi (0.1 nM – 10 µM). Include a DMSO control.[7][8][9]

    • Note: Do not change media for the duration unless the drug is unstable (half-life <24h).

  • Incubation: Incubate for 10–14 days until colonies (>50 cells) are visible in controls.

  • Fixation & Staining:

    • Wash with PBS.[8][10][11][12][13]

    • Fix with 4% Paraformaldehyde (15 min) or Methanol/Acetic acid (3:1).

    • Stain with 0.5% Crystal Violet (30 min).

    • Rinse with water and air dry.

  • Quantification: Count colonies manually or use an automated counter (e.g., GelCount).

Data Calculation:



Protocol C: Pharmacodynamic Biomarker ( H2AX Immunofluorescence)[8]

Objective: Visualize DSB accumulation. In BRCA-deficient cells, PARPi treatment should cause persistent DSBs (unrepaired), marked by


H2AX foci.
Step-by-Step Methodology
  • Seeding: Seed cells on glass coverslips or in optical-bottom 96-well plates.

  • Treatment: Treat with PARPi (e.g., 1 µM) for 24 hours .

  • Fixation:

    • Fix with 4% PFA for 15 min at RT.

    • Permeabilize with 0.2% Triton X-100 in PBS for 10 min.

  • Blocking: Block with 3% BSA/PBS for 30 min.

  • Primary Antibody: Incubate with anti-phospho-Histone H2AX (Ser139) (Clone JBW301) (1:500) overnight at 4°C.

  • Secondary Antibody: Incubate with Alexa Fluor 488 or 594 conjugate (1:1000) for 1 hr at RT.

  • Counterstain: Stain nuclei with DAPI (1 µg/mL).

  • Imaging: Acquire images using confocal microscopy (40x or 60x objective).

Analysis: Count the number of foci per nucleus.

  • Positive: >10 foci/nucleus indicates significant DNA damage.

  • Result: BRCA2-/- cells should show a 5-10 fold increase in foci compared to WT cells.

High-Throughput Screening Workflow (Graphviz)

Assay_Workflow Start Cell Seeding (96/384-well) Treat Compound Treatment (Dose Response) Start->Treat Branch Assay Type Treat->Branch Incubate_Long Incubate 5-7 Days Branch->Incubate_Long Efficacy (IC50) Incubate_Short Incubate 24 Hours Branch->Incubate_Short Biomarker (PD) CTG Add CellTiter-Glo (ATP Quant) Incubate_Long->CTG Read_Lum Read Luminescence CTG->Read_Lum Fix Fix & Permeabilize Incubate_Short->Fix Stain Stain: gH2AX / DAPI Fix->Stain Image High-Content Imaging Stain->Image

Caption: Integrated workflow for parallel high-throughput assessment of viability (Synthetic Lethality) and DNA damage markers.

Data Analysis & Interpretation

Quantitative Metrics

Summarize your findings using the following template to ensure comparability between compounds.

MetricDefinitionTarget Value (Good Candidate)
IC50 (WT) Concentration inhibiting 50% WT growthHigh (> 10 µM) - indicates low toxicity.
IC50 (Mutant) Concentration inhibiting 50% Mutant growthLow (< 100 nM) - indicates potency.
Selectivity Index (SI)

> 100-fold window is ideal.
Z-Factor Assay robustness metric (Screening)> 0.5 for reliable HTS.
Trapping Potency Relative to Olaparib (Reference)Equal to or greater than reference.
Troubleshooting Common Issues
  • High Background in ELISA: Insufficient washing or degradation of PAR during lysis. Solution: Use PARG inhibitors in lysis buffer and wash 5x with PBST.

  • No Differential Sensitivity: Cell line drift. Solution: Re-verify BRCA status via Western Blot or sequencing. Revert to lower passage number.

  • Clumped Colonies: Seeding density too high. Solution: Optimize density so colonies are distinct (non-overlapping).

References

  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158. Link

  • Murai, J., et al. (2012). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. Cancer Research, 72(21), 5588–5599. Link

  • BPS Bioscience. (2024). LysA™ Universal PARylation Assay Kit Protocol. BPS Bioscience Product Guide. Link

  • Franken, N. A., et al. (2006). Clonogenic assay of cells in vitro. Nature Protocols, 1(5), 2315–2319. Link

  • Redon, C. E., et al. (2011). Use of the γ-H2AX assay to monitor DNA damage and repair in translational cancer research.[8][12] Cancer Letters, 327(1-2), 123-133.[12] Link

Sources

Advanced Synthesis of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid (Tic) Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic ) is a non-proteinogenic amino acid of paramount importance in modern peptidomimetic drug design.[1] Structurally, Tic represents a conformationally constrained analogue of Phenylalanine (Phe).[1][2] By tethering the amine nitrogen to the phenyl ring via a methylene bridge, the


 and 

torsion angles are restricted, locking the pharmacophore into a specific bioactive conformation.

Key Applications:

  • ACE Inhibitors: The most prominent commercial success is Quinapril , where Tic replaces Proline/Phenylalanine to enhance potency and metabolic stability.

  • Opioid Receptor Ligands: Tic derivatives are critical in developing

    
    -opioid antagonists (e.g., TIPP peptides).
    
  • Enzyme Inhibition: Used to probe the active sites of proteases by restricting the "induced fit."

This guide details the two most robust protocols for synthesizing Tic derivatives: the classic Solution-Phase Pictet-Spengler Cyclization (for scale-up) and the Solid-Phase Synthesis (for combinatorial library generation).

Mechanistic Foundation: The Pictet-Spengler Reaction[2][3][4][5][6][7]

The synthesis of Tic derivatives predominantly relies on the Pictet-Spengler Reaction (PSR) . This transformation involves the condensation of a


-arylethylamine (e.g., Phenylalanine) with an aldehyde (e.g., Formaldehyde) to form an iminium ion, which undergoes an intramolecular electrophilic aromatic substitution.
Reaction Pathway Diagram

The following diagram illustrates the mechanistic flow and critical intermediates.

PictetSpengler cluster_conditions Critical Parameters Start L-Phenylalanine (Amine Source) Imine Schiff Base (Hemiaminal) Start->Imine Condensation Aldehyde Formaldehyde (Electrophile) Aldehyde->Imine Iminium Iminium Ion (Reactive Electrophile) Imine->Iminium Acid Catalysis (H+) Wheland Wheland Intermediate (Sigma Complex) Iminium->Wheland Intramolecular Cyclization (C-C Bond) Product L-Tic (Tetrahydroisoquinoline) Wheland->Product Re-aromatization (-H+) Param1 Acid Strength: Controls Iminium formation Param2 Electronic Effects: EDGs on ring accelerate reaction

Figure 1: Mechanistic pathway of the Pictet-Spengler cyclization for Tic synthesis.

Protocol A: Solution-Phase Synthesis (Scale-Up)

This protocol is the "Gold Standard" for producing gram-scale quantities of unsubstituted L-Tic or simple derivatives. It utilizes the "Chiral Pool" strategy, retaining the stereochemistry of the starting L-Phenylalanine.

Materials
  • Substrate: L-Phenylalanine (99% ee).

  • Reagent: Formaldehyde (37% aq. solution).

  • Solvent/Catalyst: Concentrated Hydrochloric Acid (12 M) or Trifluoroacetic Acid (TFA).

  • Work-up: Diethyl ether, Acetone, Ammonium Hydroxide.

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve L-Phenylalanine (10.0 g, 60.5 mmol) in Concentrated HCl (150 mL) .

    • Scientist's Note: The high acidity is crucial not just for catalysis but to solubilize the zwitterionic amino acid.

  • Addition: Add Formaldehyde solution (37%, 10 mL, ~120 mmol) dropwise over 10 minutes.

    • Why: Excess formaldehyde drives the equilibrium toward the iminium species.

  • Cyclization: Heat the reaction mixture to 60°C for 30 minutes, then increase to 90°C (Reflux) for 4-6 hours.

    • Monitoring: Monitor by TLC (n-BuOH:AcOH:H2O 4:1:1). The starting material (Phe) will disappear, and a lower Rf spot (Tic) will appear.

  • Isolation (Precipitation):

    • Cool the mixture to room temperature.

    • Concentrate the solution under reduced pressure to remove excess HCl and Formaldehyde. A viscous syrup will remain.

    • Dilute with Water (50 mL) and adjust pH to ~6.0 using Ammonium Hydroxide (28%) .

    • Observation: The zwitterionic L-Tic will precipitate as a white solid.

  • Purification:

    • Filter the solid.

    • Recrystallize from Water/Acetone to remove trace polymeric formaldehyde byproducts.

    • Dry in a vacuum oven at 50°C.

Quality Control (Self-Validation)
  • Yield: Expected 75-85%.

  • Melting Point: 282–283 °C (dec).

  • Optical Rotation:

    
     (c=1, 1N NaOH). Note: A significant deviation indicates racemization during the reflux step.
    

Protocol B: Solid-Phase Synthesis (Combinatorial Libraries)

For drug discovery campaigns requiring diverse 2-N-acylated or alkylated Tic derivatives, solid-phase synthesis (SPPS) is superior. This method builds the Tic core directly on the resin using a "Pictet-Spengler on Resin" approach.

Workflow Diagram

SPPS_Workflow Resin Fmoc-Phe-Wang Resin Deprotect 1. Fmoc Removal (20% Piperidine/DMF) Resin->Deprotect ImineForm 2. Imine Formation (R-CHO, TMOF) Deprotect->ImineForm Cyclize 3. Cyclization (TFA/DCM, 50°C) ImineForm->Cyclize Pictet-Spengler Functionalize 4. N-Functionalization (Acylation/Alkylation) Cyclize->Functionalize Cleave 5. Cleavage (95% TFA) Functionalize->Cleave

Figure 2: Solid-Phase Peptide Synthesis (SPPS) workflow for Tic derivatives.

Protocol Details
  • Resin Loading: Swell Fmoc-Phe-Wang resin (0.5 mmol/g loading) in DMF for 30 mins.

  • Deprotection: Treat with 20% Piperidine in DMF (2 x 10 min) to expose the

    
    -amine. Wash with DMF (5x) and DCM (5x).
    
  • On-Resin Pictet-Spengler:

    • Suspend resin in anhydrous DCM .

    • Add Aldehyde (10 equiv) and Trimethyl Orthoformate (TMOF) (as a dehydrating agent).

    • Shake for 2 hours at RT to form the imine.

    • Add TFA (10% v/v in DCM) and heat to 50°C for 12 hours.

    • Note: The resin environment mimics high dilution, preventing intermolecular side reactions.

  • Cleavage: Treat resin with 95% TFA / 2.5% TIPS / 2.5% H2O for 2 hours.

  • Validation: Analyze crude cleavage product by LC-MS. The major peak should correspond to the [M+H]+ of the 1-substituted Tic derivative.

Comparative Data Analysis

FeatureSolution Phase (Protocol A)Solid Phase (Protocol B)
Primary Use Bulk synthesis of L-Tic coreLibrary generation of 1-substituted analogs
Scalability High (Grams to Kilograms)Low (Milligrams)
Purification Crystallization (Cost-effective)HPLC (Time-consuming)
Stereocontrol Retains L-Phe chiralityDepends on aldehyde; C1 stereocenter often forms as mixture of cis/trans
Reaction Time 4-6 Hours12-24 Hours

Troubleshooting & Optimization

Racemization Control
  • Problem: Loss of optical purity at the C3 position.

  • Cause: Extended heating in strong acid can cause enolization.

  • Solution: Use enzymatic Pictet-Spengler variants (e.g., Norcoclaurine synthase) for mild, ambient temperature cyclization if the substrate allows. Alternatively, reduce reflux time and use TFA/DCM instead of aqueous HCl.

Regioselectivity (Substituted Rings)
  • Scenario: Using meta-substituted Phenylalanine (e.g., m-Tyrosine).

  • Outcome: Cyclization can occur at ortho or para positions relative to the substituent, leading to isomeric mixtures (6-substituted vs. 8-substituted Tic).

  • Fix: Use blocking groups (e.g., Bromine) at the unwanted position, which can be removed later via hydrogenolysis.

References

  • Original Pictet-Spengler Reaction: Pictet, A.; Spengler, T. "Über die Bildung von Isochinolin-derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin." Berichte der deutschen chemischen Gesellschaft, 1911 , 44, 2030–2036.

  • Tic in Drug Design (Quinapril): Klutchko, S. et al. "Synthesis and Angiotensin Converting Enzyme Inhibitory Activity of 3-(1,2,3,4-Tetrahydroisoquinolin-3-ylcarbonyl)amino-2,3,4,5-tetrahydro-2-benzazepin-1(2H)-ones." J. Med. Chem., 1986 , 29, 1953.

  • Asymmetric Synthesis Review: Stöckigt, J. et al. "The Pictet-Spengler Reaction in Nature and in Organic Chemistry." Angew.[3] Chem. Int. Ed., 2011 , 50, 8538–8564.

  • Solid Phase Protocol: Mayer, J. P. et al. "Solid-Phase Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives." J. Comb. Chem. (now ACS Comb. Sci.), 2000 , 2, 235–246.

  • Modern Catalytic Variants: Jacobsen, E. N. et al. "Enantioselective Thiourea-Catalyzed Pictet-Spengler Reactions." J. Am. Chem. Soc., 2004 , 126, 10558.

Sources

Troubleshooting & Optimization

Technical Support Center: 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: THIQ-7-AMIDE-001

Introduction: The Regioselectivity Challenge

Synthesizing 1,2,3,4-tetrahydroisoquinoline-7-carboxamide presents a classic organic chemistry dilemma: regiocontrol .

Standard cyclization methods (Pictet-Spengler or Bischler-Napieralski) rely on the electron-donating properties of the aromatic ring. Directing a substituent specifically to the 7-position (meta to the donating nitrogen in the precursor) is electronically unfavorable and often results in inseparable mixtures of 6- and 7-isomers.

Our Recommended Strategy: Abandon direct cyclization for the amide installation. Instead, utilize a Late-Stage Transition Metal Catalyzed Approach . Start with a commercially available 7-bromo-1,2,3,4-tetrahydroisoquinoline , protect the amine, and utilize Palladium-catalyzed aminocarbonylation. This guarantees 100% regiochemical fidelity.

Part 1: Strategic Route Selection (Decision Matrix)

Before starting, verify your synthetic pathway against this logic flow to ensure you are not fighting thermodynamics.

RouteSelection Start Starting Material Selection Phenethyl Phenethylamine Precursor Start->Phenethyl Traditional BromoTHIQ 7-Bromo-1,2,3,4-THIQ Start->BromoTHIQ Recommended Cyclization Method: Pictet-Spengler / Bischler-Napieralski Phenethyl->Cyclization PdCoupling Method: Pd-Catalyzed Aminocarbonylation BromoTHIQ->PdCoupling ResultBad Risk: Mixture of 6/7 Isomers (Difficult Separation) Cyclization->ResultBad Electronic Mismatch ResultGood Outcome: Single 7-Regioisomer (High Purity) PdCoupling->ResultGood Ligand Controlled

Figure 1: Decision matrix highlighting the risk of regioisomer formation in traditional cyclization versus the specificity of Pd-catalyzed coupling.

Part 2: Troubleshooting The Critical Step (Aminocarbonylation)

Context: You are converting N-Boc-7-bromo-1,2,3,4-tetrahydroisoquinoline to the 7-carboxamide using CO (gas or surrogate), a Pd catalyst, and an ammonia source.

Issue 1: "The reaction stalls after 20% conversion."

Diagnosis: Catalyst Deactivation (Pd Black precipitation) or CO Poisoning.

  • Mechanism: An excess of CO can saturate the metal center, preventing the oxidative addition of the aryl bromide. Conversely, a lack of phosphine ligands leads to Pd aggregation.

  • Solution:

    • Ligand Switch: Switch from simple PPh3 to bidentate ligands like Xantphos or dppf . These have a wide bite angle that stabilizes the Pd intermediate during the reductive elimination of the amide.

    • CO Control: If using a balloon, ensure it is not over-pressurized. If using solid sources (Mo(CO)6), ensure temperature is sufficient to liberate CO slowly (

      
      ).
      
Issue 2: "I am seeing significant N-arylation byproducts."

Diagnosis: Competitive Buchwald-Hartwig Coupling.

  • Cause: The ammonia source is attacking the Pd-Aryl complex before CO insertion occurs.

  • Solution:

    • Increase CO Pressure: This favors the insertion of CO to form the acyl-palladium species over direct amine attack.

    • Ammonia Surrogate: Do not use gaseous ammonia. Use Hexamethyldisilazane (HMDS) or Ammonium Chloride with a base (DIPEA). HMDS is less nucleophilic toward the Pd-Aryl species but highly effective for the final cleavage to the primary amide.

Issue 3: "My product is water-soluble and I lost it during extraction."

Diagnosis: Amphoteric nature of the product.

  • Cause: The 1,2,3,4-THIQ core is a secondary amine (if deprotected) and is highly polar.

  • Solution:

    • Do NOT perform standard acid/base extractions if the Boc group is removed.

    • Protocol: Evaporate the reaction solvent directly. Redissolve in minimal DCM/MeOH (9:1) and load directly onto a silica column or use SCX (Strong Cation Exchange) cartridges to catch the amine and wash away non-basic impurities.

Part 3: Detailed Experimental Protocol

Protocol: Aminocarbonylation of N-Boc-7-bromo-1,2,3,4-tetrahydroisoquinoline. Scale: 1.0 mmol

ReagentEquivalentsRole
N-Boc-7-bromo-THIQ 1.0Substrate
Pd(OAc)2 0.05 (5 mol%)Catalyst Precursor
Xantphos 0.10 (10 mol%)Ligand
Mo(CO)6 1.0Solid CO Source (Safer than gas)
HMDS 2.0Ammonia Surrogate
DBU 3.0Base
1,4-Dioxane Solvent0.2 M Concentration

Step-by-Step Workflow:

  • Setup: In a microwave vial or pressure tube, add the aryl bromide, Pd(OAc)2, Xantphos, and Mo(CO)6.

  • Inert Atmosphere: Seal the vessel and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane, followed by DBU and HMDS via syringe.

  • Reaction: Heat to 100°C for 16 hours. (Note: Mo(CO)6 releases CO at elevated temperatures).

  • Workup (Critical):

    • Cool to room temperature.[1]

    • Filter through a pad of Celite to remove Pd black. Rinse with EtOAc.[2]

    • Deprotection (Optional at this stage): If the Boc group is still present, the product is lipophilic. You can purify via standard flash chromatography (Hexane/EtOAc).

    • Amide Hydrolysis: The HMDS initially forms a silyl-amide. This hydrolyzes on the silica column or upon treatment with MeOH/Water during workup to release the primary amide.

Part 4: Mechanism & Visual Troubleshooting

Understanding the catalytic cycle allows you to pinpoint exactly where the synthesis fails.

CatalyticCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br Fail1 FAILURE: Aggregation (Lack of Ligand) Pd0->Fail1 No Phosphine COInsert CO Insertion (Acyl-Pd Complex) OxAdd->COInsert + CO Fail2 FAILURE: Buchwald Coupling (Low CO Pressure) OxAdd->Fail2 Slow CO Insertion NuAttack Nucleophilic Attack (HMDS/NH3) COInsert->NuAttack + HNR2 RedElim Reductive Elimination (Product Release) NuAttack->RedElim RedElim->Pd0 - Product

Figure 2: The Aminocarbonylation Catalytic Cycle. Note that low CO pressure leads to 'Fail 2' (direct amination instead of amidation).

Part 5: Purification of the Polar Product

If you have removed the Boc group, the final compound 1,2,3,4-tetrahydroisoquinoline-7-carboxamide is a polar base.

Flash Chromatography Guidelines:

  • Stationary Phase: Amino-functionalized Silica (NH-Silica) is ideal to prevent tailing.

  • Mobile Phase (Standard Silica): DCM : MeOH : NH4OH (aq) in a ratio of 90 : 9 : 1 .

    • Tip: Premix the MeOH and NH4OH before adding to DCM to ensure saturation.

  • Reverse Phase (C18):

    • Buffer: 0.1% Ammonium Bicarbonate (pH 10).

    • Gradient: 5% to 40% Acetonitrile in Water. (The compound elutes early; do not ramp to 100% too fast).

References

  • Palladium-Catalyzed Aminocarbonyl

    • Source: Journal of Organic Chemistry (ACS)
    • Context: Establishes the use of Mo(CO)6 and chloroform as solid/liquid CO precursors for safer lab handling.
    • URL:[Link]

  • Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonyl

    • Source: MDPI (Molecules)
    • Context: Demonstrates the efficacy of Xantphos ligands in aminocarbonylation of isoquinoline systems, directly applicable to the tetrahydro-analogs.
    • URL:[Link]

  • Purific

    • Source: Biotage Technical Notes
    • Context: Provides the SCX (cation exchange)
    • URL:[Link]

  • Amide Synthesis by Aminocarbonyl

    • Source: Organic Chemistry Portal
    • Context: A comprehensive summary of conditions, including the use of HMDS and other amine surrog
    • URL:[Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Bischler-Napieralski Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Bischler-Napieralski reaction. This guide is designed for researchers, medicinal chemists, and process scientists who utilize this powerful transformation for the synthesis of dihydroisoquinolines and their derivatives. As a cornerstone reaction in heterocyclic chemistry, particularly for building isoquinoline alkaloids, its successful execution is often critical.[1][2] This document provides in-depth, field-tested insights into optimizing reaction conditions, troubleshooting common issues, and understanding the causality behind experimental choices.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the Bischler-Napieralski reaction?

The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that converts β-arylethylamides or β-arylethylcarbamates into 3,4-dihydroisoquinolines.[3][4] The reaction requires a dehydrating agent, often a Lewis acid, and is typically performed under heating.[5][6] The resulting dihydroisoquinolines are valuable intermediates that can be easily oxidized to the corresponding aromatic isoquinolines, which form the core of many natural products and pharmaceuticals.[2][3][7]

Q2: What is the accepted reaction mechanism?

While two pathways have been discussed in the literature, the most widely accepted mechanism proceeds through a highly electrophilic nitrilium ion intermediate.[3][6][8] The process can be broken down into the following key steps:

  • Amide Activation: The carbonyl oxygen of the β-arylethylamide is activated by the Lewis acidic dehydrating agent (e.g., POCl₃).

  • Nitrilium Ion Formation: The activated amide eliminates a leaving group to form a transient, yet highly reactive, nitrilium ion.[8]

  • Intramolecular Cyclization: The electron-rich aromatic ring acts as a nucleophile, attacking the electrophilic nitrilium ion in an intramolecular electrophilic aromatic substitution (SEAr) step.[4]

  • Rearomatization: The resulting intermediate loses a proton to restore the aromaticity of the benzene ring, yielding the final 3,4-dihydroisoquinoline product after neutralization.[6]

dot digraph "Bischler_Napieralski_Mechanism" { graph [rankdir="LR", splines=ortho, label="General Mechanism via Nitrilium Ion Intermediate", labelloc=t, fontname="Helvetica", fontsize=14, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [arrowhead=vee, penwidth=1.5];

// Nodes Start [label="β-Arylethylamide", fillcolor="#F1F3F4", fontcolor="#202124"]; Activated [label="Activated Amide\n(e.g., Imidoyl Phosphate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Nitrilium [label="Nitrilium Ion\nIntermediate", shape=Mdiamond, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cyclized [label="Cyclized Intermediate\n(Spirocyclic Cation)", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="3,4-Dihydroisoquinoline", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Activated [label="+ Dehydrating Agent\n(e.g., POCl₃)", color="#4285F4"]; Activated -> Nitrilium [label="- Leaving Group", color="#4285F4"]; Nitrilium -> Cyclized [label="Intramolecular\nSₑAr", color="#FBBC05"]; Cyclized -> Product [label="- H⁺\n(Rearomatization)", color="#34A853"]; } /dot

General mechanism of the Bischler-Napieralski reaction.
Q3: How do I select the appropriate dehydrating agent for my substrate?

The choice of dehydrating agent is critical and depends entirely on the electronic properties of your β-arylethylamide substrate.[9] The reaction is most effective with electron-donating groups (EDGs) on the aromatic ring, which make it more nucleophilic and facilitate the cyclization step.[4][10][11]

Dehydrating Agent(s)Typical ConditionsSubstrate SuitabilityKey Considerations
Phosphoryl Chloride (POCl₃) Reflux in Toluene or XyleneElectron-rich aromatics. The workhorse reagent for activated systems.[8][12]Most common, but may be insufficient for less reactive substrates. Can promote charring at high temperatures.
P₂O₅ in POCl₃ Refluxing neat POCl₃Electron-neutral or deactivated aromatics. A significantly more potent system.[3][4][11]Very harsh conditions. Risk of side reactions and degradation is higher. Use with caution.
Triflic Anhydride (Tf₂O) / 2-Chloropyridine -20 °C to RT in CH₂Cl₂Broad scope, including acid-sensitive substrates. Excellent for improving yields on difficult substrates.[6][9]Milder, higher-yielding, and avoids many side reactions. The reagent of choice for modern applications.[11]
Polyphosphoric Acid (PPA) High temperature (100-150 °C)Electron-rich aromaticsCan serve as both catalyst and solvent. Viscous and can be difficult to work with.
Phosphorus Pentachloride (PCl₅) Reflux in inert solventElectron-rich aromaticsGenerates HCl in situ; can be very aggressive.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Q: My reaction is failing or giving a very low yield. What are the most common culprits?

This is the most frequent issue and can usually be traced back to one of four factors:

  • Deactivated Aromatic Ring: This reaction is an electrophilic aromatic substitution. If your aromatic ring bears electron-withdrawing groups (EWGs), the cyclization will be severely inhibited.[9][11]

    • Solution: For substrates with poor electronics, classical conditions will likely fail. Your best option is to use a more powerful dehydrating system. For moderately deactivated rings, try a mixture of P₂O₅ in refluxing POCl₃.[4] For a more reliable and often higher-yielding approach, switch to the modern Tf₂O/2-chloropyridine protocol, which can be effective even for less activated systems.[9][11]

  • Insufficiently Potent Dehydrating Agent: For substrates that are only moderately activated, POCl₃ alone may not be strong enough to drive the reaction to completion.[9][11]

    • Solution: If you see significant starting material remaining after prolonged heating with POCl₃, consider increasing the potency of your reagent by adding P₂O₅.[3]

  • Presence of Moisture: The dehydrating agents used are extremely sensitive to water. Any moisture will quench the reagent, halting the reaction.[12]

    • Solution: Ensure all glassware is rigorously oven- or flame-dried before use. Use anhydrous solvents and ensure your starting material is dry. Perform the reaction under an inert atmosphere (Nitrogen or Argon).[13]

  • Inappropriate Reaction Conditions: Excessively high temperatures or prolonged reaction times can lead to the decomposition of the starting material or product, often resulting in the formation of intractable tars.[9]

    • Solution: Monitor the reaction's progress closely using TLC or LC-MS. If you observe product formation followed by the appearance of new, lower-Rf spots, the product may be degrading. Consider lowering the temperature or using a milder reagent system like Tf₂O.[9][11]

dot digraph "Troubleshooting_Workflow" { graph [splines=ortho, label="Troubleshooting Workflow for Low-Yield Reactions", labelloc=t, fontname="Helvetica", fontsize=14, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [arrowhead=vee, penwidth=1.5];

// Nodes Start [label="Low / No Yield", shape=Mdiamond, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckMoisture [label="Are conditions\nstrictly anhydrous?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckRing [label="Is the aromatic ring\nelectron-rich?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckReagent [label="Is the dehydrating\nagent potent enough?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckTLC [label="Does TLC/LC-MS show\nSM, product, or decomposition?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

Sol_Dry [label="Solution:\nOven-dry glassware,\nuse anhydrous solvents,\nrun under N₂/Ar.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Ring [label="Solution:\nUse stronger conditions\n(P₂O₅/POCl₃) or switch\nto Tf₂O protocol.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Reagent [label="Solution:\nIncrease reagent strength\n(e.g., POCl₃ -> P₂O₅/POCl₃).", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_TLC [label="SM only -> Increase temp/time.\nDecomposition -> Lower temp\nor use milder Tf₂O method.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> CheckMoisture [color="#4285F4"]; CheckMoisture -> Sol_Dry [label="No", color="#EA4335"]; CheckMoisture -> CheckRing [label="Yes", color="#34A853"]; CheckRing -> Sol_Ring [label="No", color="#EA4335"]; CheckRing -> CheckReagent [label="Yes", color="#34A853"]; CheckReagent -> Sol_Reagent [label="No", color="#EA4335"]; CheckReagent -> CheckTLC [label="Yes", color="#34A853"]; CheckTLC -> Sol_TLC [color="#4285F4"]; } /dot

Troubleshooting workflow for low-yield reactions.
Problem 2: Significant Side Product Formation

Q: I am observing a major styrene-like byproduct. What is happening and how can I prevent it?

You are likely observing the result of a retro-Ritter reaction . This is the most common and often most frustrating side reaction in the Bischler-Napieralski synthesis.[8][9] The key nitrilium ion intermediate, instead of being trapped by the aromatic ring, fragments and eliminates to form a stable styrene derivative. This pathway is especially favored if the resulting styrene is highly conjugated.[4][8]

  • Solution 1 (Le Chatelier's Principle): The retro-Ritter reaction is an equilibrium process. You can shift the equilibrium away from the undesired styrene product by using the corresponding nitrile as the reaction solvent (e.g., use acetonitrile as the solvent if your amide is an acetamide).[4][8]

  • Solution 2 (Milder Conditions): The most effective way to avoid the retro-Ritter reaction is to use modern, milder methods that avoid the harsh conditions that promote it. Cyclization with Tf₂O/2-chloropyridine or using oxalyl chloride to generate an N-acyliminium intermediate are excellent alternatives.[8][12]

Q: My product is a mixture of regioisomers. How can I improve the selectivity?

The formation of regioisomers can occur, particularly with highly activated aromatic rings or when using very strong dehydrating agents like P₂O₅.[12] This is sometimes attributed to an initial ipso-attack at a substituted carbon on the aromatic ring, forming a spiro intermediate that then rearranges.[14]

  • Solution: The choice of dehydrating agent is key. For example, some substrates give the "normal" product with POCl₃ but yield a mixture of regioisomers with P₂O₅.[12][15] Switching to a milder reagent like Tf₂O often provides much higher selectivity. Alternatively, you can install a temporary blocking group on the aromatic ring to prevent cyclization at the undesired position.[12]

Experimental Protocols

Protocol 1: Classical Synthesis using Phosphoryl Chloride (POCl₃)

This protocol is suitable for β-arylethylamides with electron-rich aromatic systems.

  • Reaction Setup: In an oven-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the β-arylethylamide (1.0 equiv) in anhydrous toluene or xylene (approx. 0.2 M). Place the flask under an inert atmosphere (N₂ or Ar).

  • Reagent Addition: Slowly add phosphoryl chloride (POCl₃) (2.0–5.0 equiv) dropwise to the solution. The addition may be exothermic; use an ice bath to maintain control if necessary.[9]

  • Heating: Heat the reaction mixture to reflux (80–140 °C, depending on the solvent) and monitor the reaction's progress by TLC or LC-MS. The reaction may take several hours to reach completion.[12]

  • Work-up: Once the starting material is consumed, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice to quench the excess POCl₃.

  • Neutralization & Extraction: Basify the acidic aqueous solution to pH 8–9 with a suitable base (e.g., 6M NaOH or saturated K₂CO₃). Extract the aqueous layer three times with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.[9]

Protocol 2: Mild, High-Yield Synthesis using Triflic Anhydride (Tf₂O)

This modern protocol is often superior, providing higher yields under milder conditions for a broader range of substrates, including those sensitive to strong acids and high temperatures.[9][11]

  • Reaction Setup: In an oven-dried flask under an inert atmosphere, dissolve the β-arylethylamide (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) (approx. 0.1 M).

  • Reagent Addition: Cool the solution to -20 °C using an appropriate cooling bath. Add 2-chloropyridine (2.0 equiv), followed by the slow, dropwise addition of trifluoromethanesulfonic anhydride (Tf₂O, 1.25 equiv). Maintain the internal temperature below -10 °C during the addition.[9][11]

  • Reaction: Stir the reaction mixture at -20 °C for 30 minutes, then allow it to warm slowly to room temperature. Monitor the reaction's progress by TLC or LC-MS. The reaction is often complete within 1-3 hours.[9]

  • Work-up: Quench the reaction by adding water or saturated aqueous NaHCO₃.[9]

  • Extraction & Purification: Separate the organic layer, and extract the aqueous layer twice with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.[11]

References

  • Bischler–Napieralski reaction. In: Wikipedia. [Link]

  • Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]

  • Bischler-Napieralski Reaction. Name-Reaction.com. [Link]

  • Bischler napieralski reaction. SlideShare. [Link]

  • Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-based Natural Products. An Old Reaction, a New Application. Bentham Science. [Link]

  • Bischler–Napieralski reaction. Grokipedia. [Link]

  • Synthesis of Isoquinoline Alkaloids via Oxidative Amidation–Bischler– Napieralski Reaction. Aurigene Pharmaceutical Services. [Link]

  • Synthesis of Carbazoles by a Diverted Bischler–Napieralski Cascade Reaction. National Center for Biotechnology Information. [Link]

  • Bischler-Napieralski reaction in total synthesis of isoquinoline-based natural products. An old reaction, a new application. Zenodo. [Link]

  • Anomalous substituent effects in the bischler-napieralski reaction of 2-aryl aromatic formamides. PubMed. [Link]

  • Asymmetric Synthesis of Isoquinoline Alkaloids: 2004–2015. Chemical Reviews. [Link]

  • (PDF) Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-based Natural Products. An Old Reaction, a New Application. ResearchGate. [Link]

  • Name Reactions: Bischler-Napieralski vs. Pictet-Spengler. YouTube. [Link]

  • Optimisation of reaction conditions. ResearchGate. [Link]

  • Synthesis of tetracyclic spiroindolines by an interrupted Bischler–Napieralski reaction. Royal Society of Chemistry. [Link]

  • Synthesis of Carbazoles by a Diverted Bischler–Napieralski Cascade Reaction. Organic Letters. [Link]

  • The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. ScienceDirect. [Link]

  • Bischler Napieralski Reaction. Scribd. [Link]

  • Troubleshooting: How to Improve Yield. University of Rochester Chemistry Department. [Link]

  • Abnormal products in the Bischler–Napieralski isoquinoline synthesis. Journal of the Chemical Society, Perkin Transactions 1. [Link]

Sources

challenges in the purification of tetrahydroisoquinoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Tetrahydroisoquinoline (THIQ) Derivatives

Status: Online Operator: Senior Application Scientist Case ID: THIQ-PUR-001

Welcome to the Technical Support Center

You have reached the specialized support unit for nitrogen-heterocycle chemistry. Tetrahydroisoquinoline (THIQ) derivatives are privileged scaffolds in drug discovery, but their purification presents a distinct "Triad of Challenges": Silanol Interaction (Streaking) , Chiral Resolution , and Oxidative Instability .

This guide bypasses generic advice to address the specific physicochemical behavior of the THIQ secondary amine core (pKa ~9.5).

Module 1: Chromatography Troubleshooting

Issue: My THIQ derivative streaks/tails on silica gel, leading to poor separation and yield loss.

Root Cause Analysis

The secondary amine in the THIQ ring acts as a Lewis base. Standard silica gel (


) possesses acidic silanol groups (

) on its surface.
  • The Interaction: The basic nitrogen of the THIQ hydrogen-bonds or protonates upon contact with acidic silanols.

  • The Result: This non-specific binding causes peak broadening (tailing) and irreversible adsorption, where the compound "sticks" to the baseline.

Protocol: The "Amine-Modifier" System

To resolve this, you must block the silanol sites before your compound interacts with them.

Option A: Mobile Phase Modifiers (Standard) Add a competing base to your mobile phase.

  • Triethylamine (TEA): Add 0.5% – 1.0% TEA to your DCM/MeOH or Hexane/EtOAc system.

    • Mechanism:[1][2] TEA has a similar pKa to THIQ but is sterically smaller and more abundant, effectively "capping" the silanol sites [1].

  • Ammonium Hydroxide (

    
    ):  For highly polar THIQs, use 1% concentrated aqueous ammonia in DCM/MeOH (e.g., 90:9:1 DCM/MeOH/NH4OH).
    

Option B: The "Pre-Saturation" Technique (High Purity Required) If you cannot use TEA due to downstream coupling issues:

  • Flush the silica column with mobile phase containing 5% TEA.

  • Flush with 5 column volumes (CV) of neutral solvent to remove bulk TEA.

  • Run your purification.[3] The silanols remain neutralized, but your product won't be contaminated with excess base.

Visual Troubleshooting Guide: Tailing Solutions

TailingLogic Start Problem: THIQ Tailing/Streaking CheckSolubility Check Solubility in DCM Start->CheckSolubility AddModifier Add 1% TEA to Eluent CheckSolubility->AddModifier Soluble PreSat Use Pre-Saturation Method CheckSolubility->PreSat TEA Sensitive? IsPolar Is compound highly polar? AddModifier->IsPolar Still Tailing? Ammmonia Switch to DCM/MeOH/NH4OH (90:10:1) IsPolar->Ammmonia Yes C18 Switch to High pH C18 (Reverse Phase) IsPolar->C18 No (Hydrophobic)

Figure 1: Decision matrix for resolving amine-silanol interactions during flash chromatography.

Module 2: Chiral Resolution

Issue: I need to separate the (S)- and (R)- enantiomers of a C1-substituted THIQ.

Technical Insight

THIQs substituted at the C1 position (via Pictet-Spengler) are chiral. Enantiomers often have distinct biological profiles. Standard silica cannot separate these; you require Chiral Stationary Phases (CSPs).

Selection Guide: Polysaccharide Columns

For basic amines like THIQs, Amylose and Cellulose derivatives are the industry standard [2].

Column TypeSelector ChemistrySuitability for THIQsMobile Phase Tip
AD-H / AD-3 Amylose tris(3,5-dimethylphenylcarbamate)Excellent. First-choice screen for THIQs.Hexane/IPA + 0.1% Diethylamine (DEA)
OD-H / OD-3 Cellulose tris(3,5-dimethylphenylcarbamate)Good. Complementary to AD. If AD fails, try OD.Hexane/EtOH + 0.1% DEA
OJ-H Cellulose tris(4-methylbenzoate)Specific. Good for bulky C1 substituents.MeOH/CO2 (SFC mode) works well here.
IC Cellulose tris(3,5-dichlorophenylcarbamate)Robust. Tolerates DCM, good for solubility issues.DCM/MeOH + 0.1% DEA

Critical Protocol Note: Always add 0.1% Diethylamine (DEA) or Ethanolamine to the chiral mobile phase. Without this additive, the basic nitrogen will interact with the residual silanols of the chiral column, destroying peak shape and resolution [3].

Module 3: Oxidative Instability (The "Browning" Effect)

Issue: My clear oil turns brown/black upon standing or during concentration.

Mechanism: Oxidative Dehydrogenation

The C1 position of the THIQ ring is benzylic and adjacent to a nitrogen. This makes it susceptible to air oxidation, forming the 3,4-dihydroisoquinoline (imine) or the N-oxide [4].

  • Trigger: Exposure to air, light, and chlorinated solvents (DCM) which can generate HCl/radicals over time.

  • Catalyst: Silica gel can catalyze this oxidation during slow columns.

Prevention Protocol
  • Inert Workup: Evaporate solvents under a nitrogen stream or high vacuum immediately after collection. Do not leave fractions in open flasks.

  • Solvent Swap: If possible, avoid prolonged storage in DCM. Store as a solid HCl salt or in degassed Methanol.

  • Antioxidant Additive: For extremely sensitive derivatives, add 0.05% BHT (Butylated hydroxytoluene) to the ether/extraction solvent during workup.

Module 4: Isolation via Acid-Base Extraction

Issue: Chromatography is too expensive/slow for scale-up. How do I purify gram-scale reactions?

The "Switchable Hydrophilicity" Protocol

THIQs are ideal candidates for acid-base extraction because they can be toggled between water-soluble (salt) and organic-soluble (free base) forms. This method removes neutral impurities (unreacted aldehydes) and acidic byproducts [5].

Step-by-Step Methodology:

  • Acidification: Dissolve crude mixture in EtOAc. Extract with 1M HCl (3x).

    • Chemistry: THIQ becomes

      
       (Water Soluble). Neutral impurities stay in EtOAc.
      
  • Wash: Discard the organic layer (contains non-basic impurities).

  • Basification: Cool the aqueous layer to 0°C. Slowly add 10M NaOH or NH4OH until pH > 12.

    • Chemistry:

      
       deprotonates to Free Base (Organic Soluble).
      
  • Extraction: Extract the cloudy aqueous mixture with DCM or EtOAc (3x).

  • Drying: Dry combined organics over

    
     (Sodium Sulfate) and concentrate.
    

Visual Workflow: Acid-Base Purification

AcidBase Crude Crude Mixture (Organic Solvent) AddAcid Add 1M HCl Extract Crude->AddAcid OrgLayer1 Organic Layer (Discard Neutrals) AddAcid->OrgLayer1 AqLayer1 Aqueous Layer (Contains THIQ Salt) AddAcid->AqLayer1 Basify Adjust pH > 12 (NaOH/NH4OH) AqLayer1->Basify Extract2 Extract with DCM Basify->Extract2 FinalOrg Final Organic Layer (Pure THIQ Free Base) Extract2->FinalOrg FinalAq Aqueous Waste Extract2->FinalAq

Figure 2: Workflow for purifying THIQ alkaloids without chromatography using pH manipulation.

References

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • Waters Corporation. The Separation of Δ8-THC, Δ9-THC, and Their Enantiomers. Retrieved from [Link]

  • UMass Amherst. Acid-Base Extraction Protocols. Retrieved from [Link]

Sources

overcoming poor solubility of 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide

Introduction

1,2,3,4-Tetrahydroisoquinoline-7-carboxamide is a molecule of interest in medicinal chemistry and drug discovery, belonging to a class of compounds known for a wide range of biological activities.[1][2] A significant challenge frequently encountered by researchers is its poor aqueous solubility, which can impede experimental reproducibility and limit its therapeutic application. This guide provides a comprehensive, question-and-answer-based resource for overcoming the solubility challenges associated with this compound. It is designed for researchers, scientists, and drug development professionals to facilitate seamless experimental workflows.

Physicochemical Properties

Understanding the inherent properties of 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide is the first step in designing an effective solubilization strategy. While experimental data for this specific molecule is limited, we can predict its properties based on its structural components: a basic tetrahydroisoquinoline (THIQ) core and a neutral carboxamide group.

PropertyPredicted Value/RangeImplication for Solubility
Molecular Formula C₁₀H₁₂N₂O-
Molecular Weight 176.21 g/mol [3]-
pKa (Strongest Basic) ~9.3The secondary amine in the THIQ ring is basic and can be protonated. Solubility is expected to be highly pH-dependent, increasing significantly at acidic pH.[4][5]
pKa (Strongest Acidic) ~17 (Amide N-H)The amide proton is not appreciably acidic, meaning it will not deprotonate under typical aqueous conditions.
Predicted logP ~0.2[3]A low logP suggests the compound is relatively hydrophilic, but intramolecular forces and crystal lattice energy can still lead to poor aqueous solubility.
General Solubility Limited in water; soluble in some organic solvents.[6]A multi-faceted approach is often necessary for aqueous-based experiments.

Troubleshooting Guide: Addressing Specific Solubility Issues

This section directly addresses common problems encountered in the lab.

Question 1: I need to prepare a stock solution for my experiments. What solvent should I use?

Answer: For a high-concentration stock solution, starting with an organic solvent is recommended.

  • Primary Recommendation: Dimethyl sulfoxide (DMSO). It is a powerful, water-miscible solvent capable of dissolving many poorly soluble compounds.

  • Alternatives: Ethanol, methanol, or N,N-Dimethylformamide (DMF) can also be effective.

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Weigh: Accurately weigh 1.76 mg of 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide powder.

  • Dissolve: Add 1.0 mL of high-purity DMSO to the powder.

  • Mix: Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a water bath (37°C) or brief sonication can assist dissolution if needed.

  • Inspect: Visually confirm that the solution is clear and free of any particulate matter.

  • Store: Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Question 2: My compound precipitates when I dilute my DMSO stock into an aqueous buffer for my cell-based assay. How can I prevent this?

Answer: This "crashing out" is a classic problem when diluting a water-insoluble compound from an organic stock into an aqueous medium. The key is to maintain the compound's solubility in the final aqueous solution. Here are several strategies to try, from simplest to most complex.

Strategy 1: pH Adjustment

Causality: The tetrahydroisoquinoline nitrogen is basic (predicted pKa ~9.3).[4][5] At a pH below its pKa, this nitrogen will be protonated, forming a positively charged salt that is significantly more water-soluble.[7][8][9] Most standard physiological buffers (e.g., PBS at pH 7.4) are not acidic enough to fully leverage this property.

dot

Caption: Effect of pH on compound solubility.

Experimental Protocol 2: pH-Adjusted Solubilization

  • Prepare Acidic Buffer: Start with a buffer at a lower pH, for example, a citrate buffer at pH 4.0 or a MES buffer at pH 6.0.

  • Dilution: While vortexing the acidic buffer, slowly add the required volume of your DMSO stock solution drop-by-drop. This rapid mixing helps prevent localized high concentrations that can lead to precipitation.

  • Check Final pH: After dilution, measure the final pH of your solution. The addition of the compound (a weak base) may slightly alter it. Adjust as necessary for your experimental window.

  • Consider Your System: Ensure that the final acidic pH is compatible with your cells or assay components. You may need to find a compromise between solubility and biological compatibility. For weakly basic drugs, even a slight decrease in pH can sometimes be sufficient.[10]

Strategy 2: Use of Co-solvents

Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the overall solvent system.[11] This makes the environment more favorable for less polar drug molecules, effectively increasing their solubility.[12][13][14] This can be a powerful technique, sometimes increasing solubility by orders of magnitude.[15]

Common Co-solvents:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycols (e.g., PEG-300, PEG-400)

  • Glycerol

Experimental Protocol 3: Co-solvent Screening

  • Prepare Co-solvent Blends: Create a series of your primary aqueous buffer containing different percentages of a co-solvent (e.g., 5%, 10%, 20% ethanol in PBS).

  • Test Dilution: Add your DMSO stock to each blend and observe for precipitation.

  • Optimize: Identify the lowest percentage of co-solvent that maintains solubility at your desired final concentration.

  • Control Experiment: Crucially, you must run a vehicle control in your assay using the same final concentration of the co-solvent blend without your compound to ensure the co-solvent itself does not affect your experimental results.

Table 2: Example Co-solvent Screening Data

Final Co-solvent %Observation (at 10 µM final concentration)
0% (Buffer only)Immediate heavy precipitation
5% EthanolSlight turbidity, some precipitate after 10 min
10% EthanolSolution remains clear
5% PEG-400Solution remains clear
Strategy 3: Cyclodextrin Complexation

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16] They can encapsulate poorly soluble drug molecules, forming an "inclusion complex" where the hydrophobic drug is shielded within the cavity, while the hydrophilic exterior of the cyclodextrin allows the entire complex to dissolve in water.[17][18]

Common Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

dot

Cyclodextrin_Mechanism Compound Poorly Soluble Compound Complex Soluble Inclusion Complex Drug CD Compound:f0->Complex:f1 Encapsulation Cyclodextrin Hydrophilic Exterior Hydrophobic Cavity Cyclodextrin->Complex:f2 Aqueous Aqueous Solution Complex:f0->Aqueous

Sources

minimizing by-products in the synthesis of THIQ-7-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of THIQ-7-Carboxamide

A Senior Application Scientist's Guide to Minimizing By-product Formation

Welcome to the technical support center for the synthesis of 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with the THIQ scaffold, specifically focusing on the synthesis of THIQ-7-carboxamide. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic routes effectively. We will delve into the common pitfalls that lead to impurities and explore field-proven strategies to maximize the yield and purity of your target compound.

The THIQ core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and pharmaceuticals.[1][2] However, its synthesis is often plagued by the formation of closely related by-products that can be challenging to separate. This guide provides a question-and-answer-based approach to address the most pressing issues encountered during the synthesis of THIQ-7-carboxamide.

Frequently Asked Questions & Troubleshooting

Q1: What are the primary synthetic routes to the THIQ core, and what are their characteristic by-products?

Answer: The two most robust and widely adopted methods for constructing the THIQ skeleton are the Pictet-Spengler and the Bischler-Napieralski reactions.[3][4] The choice between them often depends on the substitution pattern of the starting materials and the desired complexity of the final molecule. Each route, however, has a distinct profile of potential by-products that must be managed.

  • Pictet-Spengler Reaction: This is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[4] It is often favored for its operational simplicity and milder conditions for electron-rich aromatic systems.

    • Common By-products: Over-oxidized aromatic isoquinolines, N-alkylated THIQs.[5]

  • Bischler-Napieralski Reaction: This involves the cyclization of a β-phenylethylamide using a strong dehydrating agent (e.g., POCl₃, P₂O₅) to form a 3,4-dihydroisoquinoline (DHIQ), which is then reduced to the THIQ.[6][7][8] This route is particularly useful for less-activated aromatic systems.

    • Common By-products: Styrenes (from a retro-Ritter reaction), unreduced DHIQ intermediates, and potential regioisomers if the cyclization is not well-controlled.[7][8]

The general synthetic strategy usually involves forming the THIQ core first, followed by functionalization to install the 7-carboxamide group, or carrying a precursor functional group through the synthesis.

THIQ_Synthesis_Routes cluster_0 Route A: Pictet-Spengler cluster_1 Route B: Bischler-Napieralski Start_PS β-Arylethylamine + Aldehyde Product_PS THIQ Core Start_PS->Product_PS Acid Catalyst (e.g., TFA) Final_Product THIQ-7-Carboxamide Product_PS->Final_Product C7-Functionalization Start_BN β-Phenylethylamide Intermediate_BN Dihydroisoquinoline (DHIQ) Start_BN->Intermediate_BN Dehydrating Agent (e.g., POCl₃) Product_BN THIQ Core Intermediate_BN->Product_BN Reduction (e.g., NaBH₄) Product_BN->Final_Product C7-Functionalization

Caption: General synthetic workflows for THIQ-7-carboxamide.

Troubleshooting Guide: The Pictet-Spengler Route

Q2: My final product is contaminated with the corresponding aromatic isoquinoline. How can I prevent this over-oxidation?

Answer: This is a very common issue. The 1,2,3,4-tetrahydroisoquinoline ring system is susceptible to oxidation to the more thermodynamically stable aromatic isoquinoline, especially under harsh acidic conditions, high temperatures, or in the presence of air.[5]

Causality: The driving force is the formation of a fully aromatic system. The reaction involves the loss of two hydrogen atoms from the THIQ ring. This process can be accelerated by trace metals, oxygen, and strong acids.

Preventative Strategies:

  • Inert Atmosphere: The most critical control parameter. Always perform the reaction and work-up under a blanket of inert gas like nitrogen or argon. This minimizes contact with atmospheric oxygen.

  • Milder Reaction Conditions:

    • Acid Catalyst: Switch from strong, hot mineral acids (like refluxing HCl) to trifluoroacetic acid (TFA) at lower temperatures (e.g., 0 °C to room temperature).[4][5] TFA is often sufficient to catalyze the cyclization without promoting oxidation.

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor by TLC or LC-MS to avoid unnecessarily long reaction times or excessive heating.

  • Degas Solvents: Before use, sparging your solvents with nitrogen or argon for 15-30 minutes can remove dissolved oxygen, further reducing oxidative potential.

Oxidation_Byproduct THIQ Desired THIQ Product Conditions [O] (Air, Heat, Strong Acid) THIQ->Conditions Isoquinoline Aromatic Isoquinoline (By-product) Conditions->Isoquinoline - 2H⁺, - 2e⁻

Caption: Pathway for the formation of oxidative by-products.
Q3: I am observing a significant amount of an N-alkylated by-product. What is the cause and how can I avoid it?

Answer: N-alkylation occurs when the secondary amine of the newly formed THIQ product acts as a nucleophile and attacks a second molecule of the aldehyde starting material.[5] This forms a new iminium ion which is then reduced during work-up or subsequent steps.

Causality: This side reaction is governed by stoichiometry. If excess aldehyde is present after the primary cyclization is complete, it is free to react with the nucleophilic nitrogen of your product.

Mitigation Strategies:

  • Control Stoichiometry: This is the most effective solution. Use the β-arylethylamine as the limiting reagent or use a slight excess (1.05-1.1 equivalents) of the amine relative to the aldehyde. Avoid using an excess of the aldehyde.

  • Slow Addition: Adding the aldehyde slowly to the solution of the amine and acid can help maintain a low instantaneous concentration of the aldehyde, favoring the intramolecular Pictet-Spengler cyclization over the intermolecular N-alkylation side reaction.

  • Temperature: Lower temperatures can sometimes disfavor the intermolecular N-alkylation reaction, which may have a slightly higher activation energy than the desired intramolecular cyclization.

Aldehyde Equivalentsβ-Arylethylamine EquivalentsApprox. N-Alkylated By-product (%)
1.51.015-25%
1.11.05-10%
1.01.05< 2%
Caption: Effect of stoichiometry on N-alkylation.

Troubleshooting Guide: The Bischler-Napieralski Route

Q4: Instead of my desired DHIQ intermediate, my main product is a styrene derivative. What is happening?

Answer: You are observing a classic side reaction of the Bischler-Napieralski synthesis known as a retro-Ritter reaction .[7]

Causality: The reaction proceeds through a highly electrophilic nitrilium ion intermediate. Under the reaction conditions (high heat, strong Lewis acids), this intermediate can fragment by eliminating a stable nitrile molecule, leading to a carbocation that rearranges to form a conjugated styrene. This pathway is especially favored if the resulting styrene is electronically stabilized.[7]

Solutions:

  • Modify the Dehydrating Agent: The choice of reagent is critical. While P₂O₅ in refluxing POCl₃ is powerful, it is also harsh.[8] Consider milder alternatives like neat POCl₃ at a lower temperature or using trifluoromethanesulfonic anhydride (Tf₂O) with 2-chloropyridine at low temperatures.

  • Use a Solvent to Shift Equilibrium: If possible, using the corresponding nitrile (e.g., acetonitrile if R'-group on the amide is methyl) as the solvent can suppress the fragmentation by Le Châtelier's principle.[7]

  • Alternative Chemistry: A modern approach to avoid the nitrilium intermediate is to use oxalyl chloride or a similar reagent to form an N-acyliminium intermediate, which is less prone to fragmentation and cyclizes under milder conditions.[7]

BN_Troubleshooting Start Is Styrene By-product Observed? Yes Yes Start->Yes > 10% No No Start->No < 10% Action1 Decrease Reaction Temperature Yes->Action1 Success Proceed with Synthesis No->Success Action2 Switch to Milder Dehydrating Agent (e.g., neat POCl₃, Tf₂O) Action1->Action2 Action3 Consider Alternative Chemistry (e.g., N-acyliminium ion route) Action2->Action3

Caption: Decision tree for Bischler-Napieralski troubleshooting.

Protocol: Amidation of a THIQ-7-Carboxylic Acid Precursor

This protocol assumes you have successfully synthesized a THIQ core bearing a carboxylic acid at the 7-position and are ready to perform the final amidation.

Objective: To couple the THIQ-7-carboxylic acid with an amine source (e.g., ammonium chloride with a coupling agent) to form the target THIQ-7-carboxamide while minimizing side reactions.

Materials:

  • THIQ-7-carboxylic acid (1.0 eq)

  • Ammonium chloride (NH₄Cl) (1.5 eq)

  • HBTU (N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (Dimethylformamide)

  • Saturated aq. NaHCO₃, Brine, Ethyl Acetate, Anhydrous MgSO₄

Procedure:

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the THIQ-7-carboxylic acid (1.0 eq) and ammonium chloride (1.5 eq).

  • Dissolution: Add anhydrous DMF to dissolve the starting materials (concentration typically 0.1-0.2 M).

  • Activation: Cool the solution to 0 °C in an ice bath. Add HBTU (1.2 eq) to the solution and stir for 5 minutes. This pre-activation step forms the activated OBt-ester of your carboxylic acid.

  • Base Addition: Slowly add DIPEA (3.0 eq) to the reaction mixture. The DIPEA serves to neutralize the HCl salt of the acid (if present) and the hexafluorophosphate salt generated from the HBTU.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is fully consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with saturated aq. NaHCO₃ and brine. The bicarb wash removes any unreacted acid and acidic by-products.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (a typical eluent system would be dichloromethane/methanol or ethyl acetate/hexanes) to yield the pure THIQ-7-carboxamide.

References

  • Roy, K., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(25), 15087-15121. [Link]

  • Maji, M., & List, B. (2022). A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. Journal of the American Chemical Society, 144(34), 15531–15540. [Link]

  • Sabia, V., et al. (2020). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 25(2), 414. [Link]

  • Wikipedia (n.d.). Pictet–Spengler reaction. [Link]

  • Sabia, V., et al. (2020). The Pictet-Spengler Reaction Updates Its Habits. ETH Zurich Research Collection. [Link]

  • Tejedor, J. P., & Santos, D. J. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews. [Link]

  • Tejedor, J. P., & Santos, D. J. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). PMC. [Link]

  • Technology Networks (2021). A Simplified Method for Synthesizing Drug Compounds. [Link]

  • Organic Chemistry Portal (n.d.). Bischler-Napieralski Reaction. [Link]

  • Wikipedia (n.d.). Bischler–Napieralski reaction. [Link]

  • Sharma, P., et al. (2023). Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review. RSC Advances. [Link]

  • Eans, S. O., et al. (2013). Design, Synthesis, and Biological Evaluation of (3R)-1,2,3,4-Tetrahydro-7-hydroxy-N-[(1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide. ACS Medicinal Chemistry Letters, 4(11), 1055-1060. [Link]

  • Deore, J. P., & De, M. (2023). Synthesis of biologically important tetrahydroisoquinoline (THIQ) motifs using quantum dot photocatalyst and evaluation of their anti-bacterial activity. Organic & Biomolecular Chemistry, 21, 9049-9053. [Link]

  • Yang, K. S., & Santos, D. J. (2020). Evolution of a Synthetic Strategy toward the Syntheses of Bis-tetrahydroisoquinoline Alkaloids. The Journal of Organic Chemistry, 85(15), 9485-9498. [Link]

  • Luan, C. H., et al. (2010). Discovery of tetrahydroisoquinoline (THIQ) derivatives as potent and orally bioavailable LFA-1/ICAM-1 antagonists. Bioorganic & Medicinal Chemistry Letters, 20(23), 7061-7065. [Link]

Sources

Technical Support Center: Refining Protocols for Cell Permeability Assays with THIQ Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals working with tetrahydroisoquinoline (THIQ) compounds in cell permeability assays. This guide is designed to provide you with in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to navigate the unique challenges presented by this important class of molecules. As a senior application scientist, my goal is to blend technical accuracy with practical, field-tested insights to help you generate reliable and reproducible permeability data. This document is structured to provide a logical flow from foundational knowledge to specific, actionable troubleshooting steps, ensuring a self-validating system for your experimental designs.

Part 1: Frequently Asked Questions (FAQs) for THIQ Permeability Assays

This section addresses common initial questions researchers have when starting to work with THIQ compounds in permeability assays.

Q1: What are the primary challenges I should anticipate when assessing the cell permeability of THIQ compounds?

A1: THIQ compounds, while structurally diverse, often present a few common hurdles in permeability assays. The most significant of these is their potential to be substrates for efflux transporters, particularly P-glycoprotein (P-gp).[1][2][3] This can lead to an underestimation of their passive permeability in cell-based assays like the Caco-2 model. Additionally, depending on their specific substitutions, THIQ derivatives can exhibit a wide range of physicochemical properties, leading to challenges with aqueous solubility and nonspecific binding to assay plates and membranes.[4][5]

Q2: How do I choose between a PAMPA and a Caco-2 assay for my THIQ compound?

A2: The choice between a Parallel Artificial Membrane Permeability Assay (PAMPA) and a Caco-2 assay depends on the stage of your research and the specific questions you are asking.

  • PAMPA is a high-throughput, cell-free assay that measures passive permeability across an artificial lipid membrane.[6][7] It is an excellent primary screen to understand the intrinsic passive diffusion potential of your THIQ compound, independent of any transporter interactions.

  • Caco-2 assays utilize a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions and express various transporters, mimicking the intestinal epithelium.[8][9] This model is more complex and lower-throughput but provides a more biologically relevant assessment by including both passive diffusion and active transport mechanisms, such as P-gp mediated efflux.

A synergistic approach is often most effective: use PAMPA for initial screening of a large number of compounds and then select promising candidates for more detailed characterization in the Caco-2 assay.[8]

Q3: My THIQ compound shows high permeability in PAMPA but low permeability in the Caco-2 assay. What does this discrepancy suggest?

A3: This is a classic indication that your THIQ compound is likely a substrate for an active efflux transporter, such as P-gp.[3][5] The high PAMPA permeability suggests good passive diffusion, while the low Caco-2 permeability indicates that the compound is being actively pumped out of the cells, reducing its net transport from the apical to the basolateral side. To confirm this, a bidirectional Caco-2 assay is recommended.

Q4: What is a bidirectional Caco-2 assay and why is it important for THIQ compounds?

A4: A bidirectional Caco-2 assay measures the permeability of a compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. The ratio of the apparent permeability coefficients (Papp) of B-A to A-B transport is known as the efflux ratio . An efflux ratio significantly greater than 2 is a strong indicator of active efflux.[3] Given the prevalence of P-gp interaction among THIQ derivatives, this assay is crucial for accurately characterizing their permeability.[1][2]

Q5: Are there any known issues with the stability or metabolism of THIQ compounds in Caco-2 assays?

A5: While Caco-2 cells have lower metabolic activity compared to primary intestinal tissue, they do express some phase II drug-metabolizing enzymes.[10][11][12] While there is limited specific data on the metabolism of a broad range of THIQ compounds in Caco-2 cells, it is a possibility that should be considered. It is advisable to perform a mass balance assessment at the end of your permeability experiment by quantifying the compound in both donor and receiver compartments, as well as in the cell lysate, to check for any loss of the parent compound. The use of LC-MS/MS for analysis can also help in identifying potential metabolites.

Part 2: Troubleshooting Guide for THIQ Permeability Assays

This section provides a structured approach to identifying and resolving common issues encountered during permeability experiments with THIQ compounds.

Issue 1: Low Apparent Permeability (Papp) in Caco-2 Assays

This is one of the most frequent challenges. The following decision tree can help you diagnose the underlying cause.

troubleshooting_low_papp start Low Papp in Caco-2 Assay pampa Perform PAMPA Assay start->pampa pampa_result PAMPA Permeability? pampa->pampa_result passive_perm Poor Passive Permeability pampa_result->passive_perm Low efflux Suspect Active Efflux pampa_result->efflux High solubility_check Assess Compound Solubility passive_perm->solubility_check binding_check Evaluate Nonspecific Binding passive_perm->binding_check integrity_check Verify Monolayer Integrity passive_perm->integrity_check bidirectional Run Bidirectional Caco-2 Assay efflux->bidirectional er_result Efflux Ratio > 2? bidirectional->er_result confirm_efflux Active Efflux Confirmed er_result->confirm_efflux Yes other_issues Investigate Other Issues (Solubility, Binding, Integrity) er_result->other_issues No

Caption: Troubleshooting workflow for low Caco-2 permeability.

Troubleshooting Steps:

  • Assess Passive Permeability with PAMPA: As outlined in the flowchart, the first step is to determine if the issue is with passive diffusion. If the PAMPA permeability is also low, focus on the physicochemical properties of your THIQ compound.

  • Investigate Active Efflux: If PAMPA permeability is high, active efflux is the most likely culprit.

    • Action: Perform a bidirectional Caco-2 assay.

    • Confirmation: An efflux ratio > 2 strongly suggests that your THIQ compound is a substrate for an efflux transporter like P-gp.[3]

    • Further Investigation: To identify the specific transporter, you can perform the bidirectional Caco-2 assay in the presence of known inhibitors (e.g., verapamil for P-gp). A significant reduction in the efflux ratio in the presence of the inhibitor confirms the involvement of that transporter.

  • Address Other Potential Issues: If the efflux ratio is not elevated, consider the following:

    • Compound Solubility: Poor solubility in the assay buffer can lead to an underestimation of permeability.

    • Nonspecific Binding: Lipophilic compounds can bind to plasticware, reducing the concentration available for transport.[13][14]

    • Monolayer Integrity: A compromised Caco-2 monolayer can result in artificially high permeability of paracellular markers but can also affect the transport of transcellular compounds.

Issue 2: Poor Compound Solubility

Many THIQ derivatives have aromatic rings and can be lipophilic, leading to poor aqueous solubility.

Troubleshooting Steps:

  • Solubility Assessment: Determine the kinetic solubility of your compound in the assay buffer.[15] A simple method is to prepare a stock solution in DMSO and dilute it into the buffer at the desired final concentration, then check for precipitation.

  • Formulation Strategies:

    • Co-solvents: The use of a small percentage (typically <1%) of a co-solvent like DMSO is common. However, be aware that higher concentrations can affect cell monolayer integrity.

    • pH Adjustment: For ionizable THIQ compounds, adjusting the pH of the buffer to favor the more soluble form can be effective.[16]

    • Use of Excipients: For preclinical formulations, excipients like cyclodextrins can be used to improve solubility.[17][18] However, their effect on the permeability assay itself must be validated.

  • Lowering Compound Concentration: If solubility is limiting, performing the assay at a lower, more soluble concentration may be necessary, provided your analytical method has sufficient sensitivity.

Issue 3: High Variability in Permeability Data

High variability can undermine the reliability of your results.

Troubleshooting Steps:

  • Ensure Monolayer Integrity:

    • TEER Measurement: Regularly measure the Transepithelial Electrical Resistance (TEER) of your Caco-2 monolayers. Only use wells with TEER values within your established acceptable range.[19][20]

    • Paracellular Marker: Include a low-permeability paracellular marker (e.g., Lucifer yellow or mannitol) in your experiments to confirm the tightness of the cell junctions.[19][21]

  • Control for Nonspecific Binding:

    • Pre-incubation: Pre-incubating the plate with a solution of bovine serum albumin (BSA) can help to block nonspecific binding sites.

    • Recovery Calculation: At the end of the experiment, measure the compound concentration in the donor and acceptor wells, and in the cell lysate. A low mass balance suggests significant binding to the plate.

  • Analytical Method Validation: Ensure your analytical method (e.g., LC-MS/MS) is robust and validated for the specific biological matrix of your samples.[14][22][23][24][25] Matrix effects can be a significant source of variability.

Part 3: Optimized Protocols for THIQ Permeability Assays

These protocols provide a starting point for your experiments and include specific considerations for THIQ compounds.

Protocol 1: PAMPA for THIQ Compounds

This protocol is adapted for high-throughput screening of passive permeability.

Materials:

  • PAMPA plate (e.g., Millipore MultiScreen-IP)

  • Acceptor and donor plates

  • Lecithin in dodecane solution (or a commercially available brain lipid mixture)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

  • THIQ compound stock solution in DMSO

  • Control compounds (high and low permeability)

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.

  • Coat Donor Plate: Carefully pipette 5 µL of the lipid solution onto the membrane of each well in the donor plate.

  • Prepare Donor Solutions: Dilute the THIQ compound stock solution in PBS to the final desired concentration (final DMSO concentration should be ≤1%). Also prepare solutions for high and low permeability controls.

  • Add Donor Solutions: Add 150 µL of the donor solutions to the corresponding wells of the coated donor plate.

  • Assemble PAMPA Sandwich: Place the donor plate into the acceptor plate, ensuring the membrane is in contact with the acceptor buffer.

  • Incubate: Incubate the plate for 4-16 hours at room temperature with gentle shaking.

  • Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells.

  • Analysis: Analyze the concentration of the THIQ compound in the samples using a validated analytical method (e.g., LC-MS/MS).

Data Analysis:

Calculate the apparent permeability coefficient (Papp) using the following equation:

Papp (cm/s) = [-VD * VA / ((VD + VA) * A * t)] * ln(1 - [CA(t)] / Cequilibrium)

Where:

  • VD = Volume of donor well

  • VA = Volume of acceptor well

  • A = Area of the membrane

  • t = Incubation time

  • [CA(t)] = Concentration in the acceptor well at time t

  • Cequilibrium = (VD * CD(0)) / (VD + VA)

  • CD(0) = Initial concentration in the donor well

Protocol 2: Bidirectional Caco-2 Assay for THIQ Compounds

This protocol is designed to assess both passive permeability and active efflux.

Materials:

  • Caco-2 cells cultured on permeable supports (e.g., Transwell inserts) for 21-28 days

  • Hank's Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4

  • THIQ compound dosing solution in HBSS

  • Efflux pump inhibitor (e.g., verapamil) stock solution (optional)

  • Lucifer yellow solution (for integrity check)

Procedure:

  • Monolayer Integrity Check: Measure the TEER of the Caco-2 monolayers. Only use monolayers that meet your pre-defined criteria.

  • Assay Preparation:

    • Wash the monolayers twice with pre-warmed HBSS.

    • Equilibrate the monolayers for 30 minutes at 37°C in HBSS.

  • Apical to Basolateral (A-B) Transport:

    • Add the THIQ dosing solution to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

  • Basolateral to Apical (B-A) Transport (in a separate set of wells):

    • Add the THIQ dosing solution to the basolateral chamber.

    • Add fresh HBSS to the apical chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sampling: At the end of the incubation, collect samples from both the apical and basolateral chambers.

  • Monolayer Integrity Post-Assay: Perform a Lucifer yellow leak test to confirm monolayer integrity was maintained throughout the experiment.

  • Analysis: Quantify the THIQ compound concentration in the collected samples using LC-MS/MS.

Data Analysis:

  • Calculate Papp: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt = Rate of permeation

    • A = Surface area of the membrane

    • C0 = Initial concentration in the donor chamber

  • Calculate Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B)

Data Interpretation Table:

PAMPA ResultCaco-2 Papp (A-B)Efflux RatioInterpretationRecommended Next Steps
HighHigh< 2High passive permeability, not an efflux substrate.Proceed with further development.
HighLow> 2Good passive permeability, but significant efflux.Consider co-administration with an efflux inhibitor or structural modification.
LowLow< 2Poor passive permeability.Focus on improving physicochemical properties (e.g., reducing polarity, molecular weight).
LowLow> 2Poor passive permeability and an efflux substrate.Major permeability challenges. Re-evaluate the compound series.

Part 4: Visualizing Experimental Workflows

experimental_workflow cluster_pampa PAMPA (Passive Permeability) cluster_caco2 Bidirectional Caco-2 (Active Transport) pampa_start Prepare THIQ Donor Solution pampa_coat Coat Donor Plate with Lipid pampa_start->pampa_coat pampa_add Add Donor and Acceptor Solutions pampa_coat->pampa_add pampa_incubate Incubate (4-16h) pampa_add->pampa_incubate pampa_analyze Analyze Samples (LC-MS/MS) pampa_incubate->pampa_analyze pampa_papp Calculate Papp pampa_analyze->pampa_papp caco2_start Culture Caco-2 Cells (21-28 days) pampa_papp->caco2_start Inform Selection caco2_teer Check TEER (Monolayer Integrity) caco2_start->caco2_teer caco2_ab A -> B Transport caco2_teer->caco2_ab caco2_ba B -> A Transport caco2_teer->caco2_ba caco2_incubate Incubate (2h, 37°C) caco2_ab->caco2_incubate caco2_ba->caco2_incubate caco2_analyze Analyze Samples (LC-MS/MS) caco2_incubate->caco2_analyze caco2_papp Calculate Papp (A-B, B-A) caco2_analyze->caco2_papp caco2_er Calculate Efflux Ratio caco2_papp->caco2_er

Caption: Workflow for THIQ compound permeability assessment.

References

  • Di Pietro, A., et al. (2017). New tetrahydroisoquinoline-based P-glycoprotein modulators: decoration of the biphenyl core gives selective ligands. Scientific Reports, 7(1), 17786. Available at: [Link]

  • Galia, M., et al. (2014). SAR studies on tetrahydroisoquinoline derivatives: the role of flexibility and bioisosterism to raise potency and selectivity toward P-glycoprotein. Journal of Medicinal Chemistry, 57(24), 10345-10357. Available at: [Link]

  • Saladino, A., et al. (2018). New Tetrahydroisoquinoline Derivatives Overcome Pgp Activity in Brain-Blood Barrier and Glioblastoma Multiforme in Vitro. Cancers, 10(6), 193. Available at: [Link]

  • Ramanivas, T., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(2), 1-15. Available at: [Link]

  • Guzman, J. D., et al. (2015). Tetrahydroisoquinolines affect the whole-cell phenotype of Mycobacterium tuberculosis by inhibiting the ATP-dependent MurE ligase. Journal of Antimicrobial Chemotherapy, 70(6), 1691-1703. Available at: [Link]

  • Hembecker, M., et al. (2026). Tetrahydroquinoline/4,5-dihydroisoxazoline derivatives counteract multidrug resistance in cancer cells by inhibiting P-glycoprotein (ABCB1)-mediated transport. Biochimica et Biophysica Acta (BBA) - General Subjects, 1870(2), 130894.
  • Perrey, D. A., et al. (2018). Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability. ACS Chemical Neuroscience, 9(3), 587-602. Available at: [Link]

  • Alshehri, S., et al. (2019). Solubility, solubility parameters and solution thermodynamics of thymoquinone in different mono solvents. Journal of Molecular Liquids, 279, 436-443. Available at: [Link]

  • Kerns, E. H., et al. (2004). Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery. Journal of Pharmaceutical Sciences, 93(6), 1440-1453. Available at: [Link]

  • Li, B., et al. (2019). Disruption of Epithelial Barrier of Caco-2 Cell Monolayers by Excretory Secretory Products of Trichinella spiralis Might Be Related to Serine Protease. Frontiers in Immunology, 10, 234. Available at: [Link]

  • Hubatsch, I., et al. (2007). Nonspecific binding of highly lipophilic compounds to the plastic surfaces may result in a poor predictive value of highly lipophilic compounds. Journal of Pharmaceutical Sciences, 96(5), 1172-1181. (Note: This is a synthesized reference based on the content of search result 11 from the first search, a direct link is not available).
  • Avdeef, A. (2001). PAMPA—a drug absorption in vitro model 7. Comparing rat in situ, Caco-2, and PAMPA permeability of fluoroquinolones. European Journal of Pharmaceutical Sciences, 14(4), 271-280. Available at: [Link]

  • Savjani, K. T., et al. (2012). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis, 4(3), 63-71.
  • Sugano, K., et al. (2007). Comparison of Drug Permeabilities and BCS Classification: Three Lipid-Component PAMPA System Method versus Caco-2 Monolayers. The AAPS Journal, 9(3), E374-E380. Available at: [Link]

  • Sato, Y., et al. (2023). Generation of Caco-2 cells with predictable metabolism by CYP3A4, UGT1A1 and CES using the PITCh system. Drug Metabolism and Pharmacokinetics, 50, 100497. Available at: [Link]

  • Guzman, J. D., et al. (2015). Tetrahydroisoquinolines affect the whole-cell phenotype of Mycobacterium tuberculosis by inhibiting the ATP-dependent MurE ligase. ResearchGate. Available at: [Link]

  • Guzman, J. D., et al. (2015). Tetrahydroisoquinolines affect the whole-cell phenotype of Mycobacterium tuberculosis by inhibiting the ATP-dependent MurE ligase. PubMed. Available at: [Link]

  • Kumar, P., et al. (2017). The impact of permeability enhancers on assessment for monolayer of colon adenocarcinoma cell line (caco-2) used in in vitro per. SciSpace.
  • Fortuna, A., et al. (2014). The importance of permeability screening in drug discovery process: PAMPA, Caco-2 and rat everted gut assays. ResearchGate. Available at: [Link]

  • Zancanella, G., et al. (2016). Caco-2 Cell Conditions Enabling Studies of Drug Absorption from Digestible Lipid-Based Formulations. Pharmaceutical Research, 33(3), 647-659. Available at: [Link]

  • Ishikawa, T., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(5), 1539-1552. Available at: [Link]

  • d'Arsel, M., et al. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals, 13(12), 469. Available at: [Link]

  • Murray, K. K., et al. (2025). Grand challenges in bioanalytical chemistry. Frontiers in Chemistry, 13, 1545053. Available at: [Link]

  • Matthew, B. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

  • Van de Velde, E., et al. (2021). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. Lirias. Available at: [Link]

  • Wager, T. T., et al. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Current Opinion in Drug Discovery & Development, 13(3), 294-306.
  • Isreal, O. (2024). A Comprehensive review on Analytical Techniques for the Quantification of Pharmaceutical Compounds in Biological Matrices: Recent Advances and future directions. ResearchGate. Available at: [Link]

  • Guzman, J. D., et al. (2015). Tetrahydroisoquinolines affect the whole-cell phenotype of Mycobacterium tuberculosis by inhibiting the ATP-dependent MurE ligase. SciSpace.
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. Available at: [Link]

  • Re-Use of Caco-2 Monolayers for a Higher Throughput Assessment of Drug Permeability – Methodology and Validation for Passive Permeation. (2024). Preprints.org. Available at: [Link]

  • Socas-Rodríguez, B., et al. (2023). Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. Molecules, 28(7), 2977. Available at: [Link]

  • Al-Qaisi, Z. A., et al. (2020). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Molecules, 25(18), 4087. Available at: [Link]

  • Jedličková, P., et al. (2020). The Modulation of Phase II Drug-Metabolizing Enzymes in Proliferating and Differentiated CaCo-2 Cells by Hop-Derived Prenylflavonoids. Molecules, 25(14), 3267. Available at: [Link]

  • UCL Discovery. (2022). Biocatalytic Routes to Tetrahydroisoquinoline and Amaryllidaceae Alkaloids. University College London. Available at: [Link]

  • Jedličková, P., et al. (2020). The Modulation of Phase II Drug-Metabolizing Enzymes in Proliferating and Differentiated CaCo-2 Cells by Hop-Derived Prenylflavonoids. PubMed. Available at: [Link]

Sources

Technical Support Center: Tetrahydroisoquinoline (THIQ) Scaffold Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Mitigating Off-Target Effects in THIQ-based Inhibitors

Welcome to the THIQ Optimization Hub

You are likely here because you have identified a hit containing a 1,2,3,4-tetrahydroisoquinoline (THIQ) core. While this is a "privileged scaffold" in medicinal chemistry—capable of mimicking peptide turns and binding to diverse GPCRs and enzymes—it is notoriously promiscuous.

This guide addresses the three most critical liabilities associated with THIQ derivatives: Mitochondrial Toxicity (MPTP-like effects) , CYP2D6 Inhibition , and Receptor Polypharmacology .

Module 1: Safety Critical – Mitochondrial Toxicity

User Query: "My THIQ analog shows potent efficacy in enzymatic assays, but I'm seeing significant cytotoxicity in my cell-based screens. How do I distinguish between on-target cytotoxicity and off-target mitochondrial liability?"

Dr. Thorne's Diagnosis: This is the most dangerous "red flag" for THIQs. Structurally, N-methylated THIQs resemble MPTP , a precursor to the neurotoxin MPP+, which inhibits Mitochondrial Complex I. If your compound is lipophilic and contains a basic nitrogen, it may accumulate in the mitochondrial matrix, uncouple respiration, or inhibit the Electron Transport Chain (ETC), leading to ATP depletion and ROS generation.

Troubleshooting Protocol: The Glucose/Galactose Switch Assay

To validate if cytotoxicity is mitochondrial-driven, you must force cells to rely on oxidative phosphorylation (OXPHOS) rather than glycolysis.

The Logic (The Crabtree Effect):

  • High Glucose Media: Cancer cells use glycolysis (Warburg effect). Mitochondrial toxins are masked because the cell generates ATP via glycolysis.

  • Galactose Media: Galactose yields no net ATP via glycolysis. Cells must use the mitochondria to survive.

  • Result: If your compound is >3x more toxic in Galactose than Glucose, it is a mitochondrial toxin.

Step-by-Step Protocol:

  • Cell Selection: Use a metabolically active line (e.g., HepG2 or SH-SY5Y).

  • Media Preparation:

    • Glucose Condition: DMEM + 25 mM Glucose + 10% FBS.

    • Galactose Condition: DMEM (Glucose-free) + 10 mM Galactose + 10% FBS + 1 mM Sodium Pyruvate.

  • Seeding: Seed cells at 5,000 cells/well in 96-well plates. Allow 24h attachment.

  • Treatment: Treat with serial dilutions of your THIQ compound (0.1 nM – 100 µM) for 24 hours.

  • Readout: Measure ATP levels (e.g., CellTiter-Glo®).

  • Calculation: Calculate IC50 for both conditions.

    • Mitochondrial Tox Index (MTI) = IC50(Glucose) / IC50(Galactose) .

    • Interpretation: MTI > 3.0 indicates significant mitochondrial liability.

Visualizing the Workflow:

MitoToxWorkflow Start Cytotoxicity Observed Decision Run Glu/Gal Assay Start->Decision Outcome1 MTI < 3.0 (General Toxicity) Decision->Outcome1 Equal Potency Outcome2 MTI > 3.0 (Mitochondrial Toxin) Decision->Outcome2 Shift in Potency Action Modify Structure: Reduce Lipophilicity (LogP) Remove N-Methylation Outcome2->Action

Figure 1: Diagnostic workflow for differentiating general cytotoxicity from specific mitochondrial inhibition.

Module 2: Metabolic Stability – CYP2D6 Inhibition

User Query: "My lead compound has poor pharmacokinetic (PK) properties and shows high drug-drug interaction (DDI) potential. The screen flags CYP2D6 inhibition. Why is this happening?"

Dr. Thorne's Diagnosis: The THIQ scaffold contains a basic nitrogen atom (pKa ~9.5) and an aromatic ring.[1] This pharmacophore mimics the natural substrates of CYP2D6 (like debrisoquine). The basic nitrogen forms an electrostatic interaction with Asp301 in the CYP2D6 active site, while the aromatic ring engages in


-stacking with Phe120 . This makes THIQs potent competitive inhibitors.
Technical Solution: Structural Modification (SAR)

To reduce CYP2D6 affinity without destroying potency at your primary target, you must disrupt the key interactions in the CYP2D6 pocket.

Optimization Strategy Table:

StrategyChemical ModificationMechanistic RationaleExpected Outcome
pKa Modulation Add Electron-Withdrawing Group (EWG) to the aromatic ring (e.g., Fluorine) or adjacent to the amine.Lowers the pKa of the secondary/tertiary amine. Weakens the salt bridge with Asp301.Reduced CYP2D6 affinity; improved membrane permeability.
Steric Hindrance Introduce a Methyl group at C1 or C3 position.Creates steric clash within the narrow CYP2D6 binding pocket.Significant drop in CYP2D6 inhibition; may increase selectivity.
N-Capping Convert amine to amide or carbamate (if tolerated).Removes basicity entirely.Complete elimination of CYP2D6 binding (but may affect primary target binding).
Scaffold Hopping Replace phenyl ring with pyridine or pyrimidine.Reduces lipophilicity and alters

-stacking geometry.
Lower metabolic clearance and reduced off-target binding.

Expert Insight:

"Don't just lower the LogP blindly. Focus on the pKa . If you can drop the pKa of the THIQ nitrogen to ~7.5–8.0 using a nearby Fluorine atom, you often maintain solubility while drastically reducing CYP2D6 liability."

Module 3: Polypharmacology – Receptor Selectivity

User Query: "We are targeting an enzyme, but our THIQ hit is showing activity against Dopamine (D2/D3) and Adrenergic receptors. How do we clean up the profile?"

Dr. Thorne's Diagnosis: The THIQ core is the backbone of dopamine. It is intrinsic to the scaffold to bind aminergic GPCRs. "Dirty" profiles are common. You are fighting millions of years of evolution where this shape was selected to bind neurotransmitter receptors.

Troubleshooting Protocol: The "Reverse-SAR" Decision Tree

You must introduce features that GPCRs hate but your target tolerates.

Visualizing the SAR Decision Logic:

SAR_Logic Problem Off-Target: GPCR Binding (Dopamine/Adrenergic) Check1 Is the Basic Nitrogen Essential? Problem->Check1 Branch1_Yes YES (Required for Target) Check1->Branch1_Yes Branch1_No NO (Not Required) Check1->Branch1_No Action1 Strategy A: Steric Clashing Add bulky substituents (t-Butyl, CF3) at C1 position to block GPCR fit. Branch1_Yes->Action1 Action3 Strategy C: Linker Rigidity Constrain the N-substituent to prevent 'induced fit'. Branch1_Yes->Action3 Action2 Strategy B: Amide Coupling Acylate the Nitrogen. GPCRs require the charged amine. Branch1_No->Action2

Figure 2: Decision tree for reducing GPCR promiscuity in THIQ scaffolds.

Specific Tactics:

  • The "C1-Substituent" Rule: Unsubstituted THIQs are the most promiscuous. Adding a rigid group at C1 (e.g., a cyclopropyl or phenyl ring) often clashes with the conserved residues in D2/D3 receptors, improving selectivity for non-GPCR targets.

  • Rigidification: Dopamine receptors often require the ethylamine side chain to adopt a specific conformation. Fusing the THIQ into a tricyclic system can "freeze" the molecule in a conformation that your target accepts but the GPCR rejects.

References
  • Suzuki, K., et al. (1990).[2] Effects of various tetrahydroisoquinoline derivatives on mitochondrial respiration and the electron transfer complexes.[3] PubMed. Link

  • Naoi, M., et al. (2006). Cytotoxicity of 17 tetrahydroisoquinoline derivatives in SH-SY5Y human neuroblastoma cells is related to mitochondrial NADH–ubiquinone oxidoreductase inhibition.[4] Elsevier / NeuroToxicology. Link

  • Hutzler, J.M., et al. (2008). Medicinal chemistry strategies to reduce CYP2D6 inhibitory activity of lead candidates.[5] Journal of Medicinal Chemistry. Link

  • Faheem, et al. (2021).[6][7] 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design.[8][9] Expert Opinion on Drug Discovery.[6][8][9] Link

  • Gleeson, M.P. (2008). Plasma protein binding and its effect on the prediction of CYP2D6 inhibition. Journal of Medicinal Chemistry.

Disclaimer: This guide is for research purposes only. All protocols should be validated in your specific biological context. Handle all THIQ derivatives with care due to potential neurotoxicity.

Sources

Validation & Comparative

validation of 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide as a PARP inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Positioning

The validation of 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide (THIQ-7C) represents a critical step in Fragment-Based Drug Discovery (FBDD) for next-generation PARP inhibitors. Unlike first-generation inhibitors that rely on large, rigid scaffolds (e.g., phthalazinones in Olaparib), the THIQ-7C scaffold offers a compact, highly soluble "warhead" designed to mimic the nicotinamide moiety of NAD+.

This guide outlines the rigorous validation protocol required to benchmark THIQ-7C against FDA-approved standards (Olaparib, Talazoparib, Veliparib). The objective is to determine if THIQ-7C acts merely as a catalytic inhibitor or possesses the high-potency "PARP trapping" capability essential for superior synthetic lethality in BRCA-deficient tumors.

Mechanism of Action: The Nicotinamide Mimic

To validate THIQ-7C, one must first confirm its binding mode. The carboxamide group at position 7 is the pharmacophoric anchor.

  • Binding Logic: The amide nitrogen and oxygen form critical hydrogen bonds with Gly863 and Ser904 in the catalytic pocket of PARP1 (and homologous residues in PARP2).

  • Differentiation: The tetrahydroisoquinoline core provides a distinct steric profile compared to the benzamide or indazole cores of Veliparib and Niraparib, potentially altering the "trapping" potential by changing the rigidity of the PARP-DNA complex.

Diagram 1: PARP Inhibition & Trapping Mechanism

This pathway illustrates how THIQ-7C competes with NAD+ and potentially traps PARP on DNA.

PARP_Mechanism DNA_Damage SSB (Single Strand Break) PARP_Recruit PARP1 Recruitment DNA_Damage->PARP_Recruit PARylation PARylation (Auto-modification) PARP_Recruit->PARylation Normal Function Trapping PARP Trapping (Insoluble Complex) PARP_Recruit->Trapping + THIQ-7C NAD NAD+ Substrate NAD->PARylation Inhibitor THIQ-7C (Inhibitor) Inhibitor->Trapping Competes with NAD+ Repair DNA Repair (BER Pathway) PARylation->Repair Recruit XRCC1/LigIII Collapse Replication Fork Collapse Trapping->Collapse Blocked Replication Death Synthetic Lethality (Cell Death) Collapse->Death

Figure 1: Mechanism of Action illustrating the bifurcation between catalytic inhibition (blocking repair) and PARP trapping (cytotoxicity).

Comparative Profiling: THIQ-7C vs. Standards

The following data structure is required to objectively position THIQ-7C. Values for THIQ-7C are representative targets for a lead candidate in this class.

FeatureTHIQ-7C (Candidate) Olaparib (Standard) Talazoparib (Benchmark) Veliparib (Weak Trapper)
Core Scaffold TetrahydroisoquinolinePhthalazinonePhthalazinoneBenzimidazole
PARP1 IC50 (Enzyme) < 10 nM (Target)5 nM0.57 nM5.2 nM
PARP Trapping To be determinedModerate (++)Very High (++++)Low (+)
Solubility High (sp3 character)Low/ModerateModerateHigh
Metabolic Stability Moderate (N-dealkylation risk)Moderate (CYP3A4)HighHigh
Primary Indication FBDD Lead / CNS Penetrant?Ovarian/Breast (BRCAm)Breast (BRCAm)Ovarian (Combo)

Validation Protocols

Phase 1: Biochemical Potency (Cell-Free)

Objective: Confirm THIQ-7C binds the NAD+ pocket. Method: Universal Colorimetric PARP Assay.

  • Coat: 96-well plate with Histones (substrate).

  • Reaction: Add PARP1 enzyme (0.5 U/well) + Biotinylated-NAD+ + THIQ-7C (Serial dilution: 0.1 nM – 10 µM).

  • Incubation: 1 hour at RT.

  • Detection: Add Streptavidin-HRP followed by TMB substrate.

  • Analysis: Measure OD450. Calculate IC50 using a 4-parameter logistic fit.

    • Validation Check: Olaparib IC50 must fall within 2-10 nM. If >20 nM, the assay sensitivity is compromised.

Phase 2: Cellular Target Engagement

Objective: Prove THIQ-7C enters the cell and inhibits PARylation under stress. Method: Western Blot Analysis of PAR polymers.[1]

  • Cell Line: MDA-MB-436 (BRCA1 mutant) or HeLa.

  • Treatment: Pre-treat cells with THIQ-7C (1 µM) or Vehicle (DMSO) for 1 hour.

  • Damage Induction: Add Alkylating Agent (MMS, 1 mM) or H2O2 (500 µM) for 30 mins to spike PARP activity.

  • Lysis: Lyse cells immediately in SDS buffer containing PARG inhibitors (ADP-HPD, 1 µM) to prevent PAR degradation during lysis. This is a critical, often missed step.

  • Blotting: Probe with anti-PAR antibody (clone 10H) and anti-PARP1 (loading control).

  • Result: THIQ-7C should ablate the "smear" of PAR polymers seen in the MMS-only control.

Phase 3: The "Trapping" Assay (The Differentiator)

Objective: Determine if THIQ-7C is a cytotoxic trapper (like Talazoparib) or a catalytic inhibitor (like Veliparib). This dictates clinical strategy (Monotherapy vs. Combination). Method: Chromatin Fractionation.

  • Treatment: Treat cells with varying conc. of THIQ-7C (0.1, 1, 10 µM) + MMS (0.01%) for 4 hours.

  • Fractionation:

    • Soluble Fraction: Lyse in low-salt buffer + detergent. Spin and collect supernatant (Cytosolic/Nuclear soluble PARP).

    • Chromatin Fraction: Resuspend pellet in 0.2N HCl or high-salt buffer. (Chromatin-bound PARP).[2]

  • Quantification: Western blot both fractions for PARP1.

  • Validation Criteria:

    • Talazoparib Control: >50% of PARP1 should be in the Chromatin fraction.

    • Veliparib Control: Most PARP1 remains in the Soluble fraction.

    • THIQ-7C: If chromatin-bound PARP increases dose-dependently, it is a Trapper.

Diagram 2: Experimental Validation Workflow

Validation_Workflow Start Compound Synthesis (THIQ-7C) Enzyme_Assay Phase 1: Enzymatic IC50 (Colorimetric/Chemiluminescent) Start->Enzyme_Assay Decision1 IC50 < 50 nM? Enzyme_Assay->Decision1 Cell_Assay Phase 2: Cellular PARylation (Western Blot + MMS) Decision1->Cell_Assay Yes Discard Discard / Re-design Decision1->Discard No Decision2 PAR Signal Ablated? Cell_Assay->Decision2 Trap_Assay Phase 3: Chromatin Fractionation (Trapping Potential) Decision2->Trap_Assay Yes Decision2->Discard No Outcome_A High Trapping (Monotherapy Potential) Trap_Assay->Outcome_A High Chromatin Bound PARP Outcome_B Low Trapping (Combo/Radio-sensitizer) Trap_Assay->Outcome_B Low Chromatin Bound PARP

Figure 2: Step-by-step validation logic ensuring only potent, cell-permeable candidates proceed to trapping analysis.

Scientific Commentary & Pitfalls

The "Linker" Problem: While 1,2,3,4-Tetrahydroisoquinoline

Sources

Comparative Guide: Cross-Reactivity Profiling of 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide (THIQ-7C)

[1]

Executive Summary

The 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide (THIQ-7C) scaffold represents a privileged pharmacophore in medicinal chemistry, sitting at the intersection of two major biological target classes: Poly(ADP-ribose) polymerases (PARPs) and Monoamine GPCRs .[1]

While the 7-carboxamide moiety is rationally designed to mimic the nicotinamide arm of NAD+ (targeting the PARP catalytic domain), the tetrahydroisoquinoline (THIQ) core possesses inherent affinity for dopaminergic and adrenergic receptors.[1] Consequently, cross-reactivity studies for this scaffold must move beyond standard isoform selectivity (PARP1 vs. PARP2) to include "scaffold-inherent" off-target profiling against CNS receptors.[1]

This guide provides a structural analysis of these liabilities, compares THIQ-7C against standard alternatives (Benzamides, Phthalazinones), and outlines a self-validating experimental protocol for quantifying cross-reactivity.[1]

Mechanism of Action & Structural Causality

To understand cross-reactivity, one must first understand the primary binding mode.[1] THIQ-7C acts as a competitive inhibitor at the NAD+ binding site of PARP enzymes.

The Nicotinamide Mimicry

The carboxamide group at position 7 is the "warhead." It forms a critical hydrogen-bonding network with the peptide backbone of the PARP active site, specifically Gly863 and Ser904 (human PARP1 numbering). This interaction mimics the binding of the nicotinamide moiety of the natural substrate, NAD+.

The "Dual-Nature" Liability
  • The Feature: The secondary amine at position 2 (if unsubstituted) and the lipophilic bicyclic core.

  • The Consequence: This feature mimics dopamine and norepinephrine, creating a liability for GPCR cross-reactivity (specifically D2/D3 and

    
    -adrenergic receptors).[1]
    
  • The Fix: Many clinical candidates (e.g., Veliparib analogs) oxidize the ring to a lactam (1-oxo) or alkylate the nitrogen to eliminate this basicity and reduce CNS off-target effects.[1]

Diagram 1: Dual-Path Mechanism & Liability

This diagram illustrates the intended PARP inhibition pathway versus the unintended GPCR cross-reactivity pathway inherent to the THIQ scaffold.

MOA_Pathwayscluster_PARPPrimary Target (Intended)cluster_GPCRCross-Reactivity (Unintended)ScaffoldTHIQ-7C ScaffoldWarhead7-Carboxamide(H-Bond Donor/Acceptor)Scaffold->WarheadCoreTHIQ Secondary Amine(Basic Nitrogen)Scaffold->CorePARP_SitePARP Active Site(Gly863 / Ser904)Warhead->PARP_Site Mimics NicotinamideEffect_1Inhibition ofDNA Repair (DDR)PARP_Site->Effect_1GPCR_SiteDopamine D2/D3Binding PocketCore->GPCR_Site Mimics DopamineEffect_2CNS Side Effects(Hypotension/Sedation)GPCR_Site->Effect_2

Comparative Analysis: THIQ-7C vs. Alternatives

The following table contrasts THIQ-7C with the historical standard (3-Aminobenzamide) and the clinical gold standard (Phthalazinones like Olaparib).

Table 1: Physicochemical and Selectivity Profile Comparison

FeatureTHIQ-7C (Scaffold) 3-Aminobenzamide (Benzamide) Phthalazinone (e.g., Olaparib Core)
Primary Target PARP1 / PARP2PARP1 (Weak)PARP1 / PARP2
Potency (IC50) 10 - 100 nM (High)> 10 µM (Low)< 5 nM (Very High)
PARP Trapping Low to ModerateNegligibleHigh (Cytotoxic)
Isoform Selectivity Low (Hits PARP1/2 & TNKS)Very Low (Hits most ARTs)Moderate (Hits PARP1/2/3)
Major Cross-Reactivity GPCRs (Dopamine/Adrenergic) due to basic amine.[1]Antioxidant enzymes ; broad non-specific binding.Kinases (rare); generally high specificity.
Solubility High (Good for formulation)HighLow (Requires solubilizers)
Use Case Lead optimization; CNS-penetrant design.Historical reference; Assay validation.Clinical oncology (BRCA-mutant).[2]

Key Insight: Researchers choosing THIQ-7C over Phthalazinones often do so to tune brain penetrance (for glioblastoma) or to reduce the severe cytotoxicity associated with strong PARP trapping. However, the GPCR liability must be screened early.

Experimental Protocol: Self-Validating Cross-Reactivity Screen

To validate the specificity of a THIQ-7C derivative, you cannot rely solely on enzymatic assays.[1] You must employ a Dual-Arm Screening Cascade .

Protocol Design Principles (E-E-A-T)
  • Causality: We test PARP to confirm potency and GPCRs to rule out scaffold promiscuity.

  • Self-Validation: The protocol uses Veliparib as a positive control for PARP and Haloperidol as a positive control for D2 receptors. If these controls fail, the data is invalid.

Workflow Diagram

This workflow delineates the parallel screening process required for THIQ derivatives.

Protocol_Workflowcluster_ArmAArm A: Functional Potency (PARP)cluster_ArmBArm B: Liability Screen (GPCR)CompoundTest Compound(THIQ-7C Derivative)Step1AChemiluminescent PARP Assay(Histone-coated plates)Compound->Step1AStep1BRadioligand Binding Assay(Membrane Prep: D2/D3)Compound->Step1BControlsControls:Veliparib (+PARP)Haloperidol (+D2)Controls->Step1AControls->Step1BStep2AAdd NAD+ & Biotin-NAD+Step1A->Step2AStep3AReadout: Luminescence(IC50 Calculation)Step2A->Step3ADecisionData Synthesis:Selectivity Index = IC50(GPCR) / IC50(PARP)Step3A->DecisionStep2BCompete w/ [3H]-MethylspiperoneStep1B->Step2BStep3BReadout: Scintillation Counts(% Displacement)Step2B->Step3BStep3B->Decision

Detailed Methodology
Arm A: PARP Isoform Selectivity (Enzymatic)

Objective: Determine the inhibitory constant (

1
  • Reagents: Use a BPS Bioscience or similar Chemiluminescent PARP Assay Kit.

  • Plate Prep: Coat 96-well strips with histone mixture (substrate).

  • Reaction: Incubate THIQ-7C (0.1 nM to 10 µM) with the enzyme (PARP1 or PARP2) and a mixture of NAD+/Biotinylated-NAD+.

  • Detection: Add Streptavidin-HRP followed by ECL substrate.

  • Validation:

    • Z' Factor: Must be > 0.5 for the plate to be valid.

    • Reference: Veliparib IC50 should fall within 2–5 nM.

Arm B: GPCR "Safety" Screen (Radioligand Binding)

Objective: Quantify displacement of radioligand from Dopamine D2 receptors.

  • Source: Membrane preparations from CHO cells overexpressing human D2 receptor.

  • Ligand:

    
    -Methylspiperone (0.5 nM).
    
  • Incubation: 60 mins at 25°C in Tris-HCl buffer containing the test compound (10 µM single point screen, followed by

    
     if active).
    
  • Filtration: Rapid filtration through GF/B filters using a cell harvester.

  • Criteria: >50% displacement at 10 µM indicates a "Hit" and a potential safety liability (sedation/hypotension).

References

  • Veliparib Structure-Activity Relationships: Donaworth, E., et al.[1] "Veliparib (ABT-888) pharmacophore analysis and benzimidazole-4-carboxamide derivatives." Journal of Medicinal Chemistry.

  • PARP Inhibitor Selectivity Profiles: Thorsell, A. G., et al.[1][3][4] "Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors." Journal of Medicinal Chemistry. [1]

  • THIQ Scaffold and GPCR Activity: Faheem, M., et al.[1] "Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs: Biological activities and SAR."[1][5][6] RSC Advances.

  • Protocol Validation (BPS Bioscience): "PARP1 Chemiluminescent Assay Kit Protocol and Validation Data." [1]

in vivo validation of 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide efficacy

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Vivo Validation of 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide (THIQ-7C) as a Novel PARP Inhibitor

Introduction: Unveiling a New Therapeutic Candidate in DNA Damage Response

The field of oncology has been significantly advanced by the development of targeted therapies that exploit specific vulnerabilities of cancer cells. Among the most successful of these are inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes critical for repairing single-strand DNA breaks[1][2]. In cancers with pre-existing defects in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, the inhibition of PARP leads to a synthetic lethality, causing catastrophic DNA damage and selective cancer cell death[3][4].

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds[5][6][7]. Recent explorations into THIQ derivatives have identified their potential as potent PARP inhibitors[1]. This guide focuses on a novel investigational compound, 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide (THIQ-7C) . Its structure, featuring the THIQ core and a carboxamide moiety, suggests a competitive mechanism of action at the NAD+ binding site of PARP enzymes, similar to clinically approved inhibitors like Olaparib and Niraparib[4][8].

This document provides a comprehensive framework for the in vivo validation of THIQ-7C, comparing its potential efficacy against established standards of care. We will delve into the causality behind experimental design, present detailed protocols for key assays, and provide a template for the objective comparison of performance data.

The Competitive Landscape: Established PARP Inhibitors as Benchmarks

To validate the efficacy of THIQ-7C, it must be benchmarked against current leaders in the PARP inhibitor class. These agents have well-documented clinical efficacy and provide a high bar for new entrants.

Competitor Compound Approved Indications (Selected) Key Differentiating Features
Olaparib (Lynparza) Ovarian, Breast, Pancreatic, and Prostate Cancers[9][10]First-in-class PARP inhibitor with the broadest range of approved indications and extensive clinical data.[9]
Niraparib (Zejula) Ovarian Cancer[10]Effective as a maintenance therapy in ovarian cancer, regardless of BRCA mutation status.
Rucaparib (Rubraca) Ovarian and Prostate Cancers[9][11]One of the first competitors to Olaparib, approved for BRCA-mutated cancers.[9]
Talazoparib (Talzenna) Breast and Prostate Cancers[9][11]Exhibits the most potent PARP-trapping activity, which may enhance its cytotoxic effect.[8]

The primary goal of the in vivo validation of THIQ-7C is to demonstrate either superior efficacy, an improved safety profile, or a favorable pharmacokinetic/pharmacodynamic (PK/PD) relationship compared to these established drugs.

Designing a Robust In Vivo Efficacy Study: A Head-to-Head Comparison

The cornerstone of preclinical validation is a well-designed animal study that can provide clear, reproducible, and clinically relevant results. For a novel PARP inhibitor, a patient-derived xenograft (PDX) model is the gold standard, as it better recapitulates the heterogeneity and microenvironment of human tumors.

Rationale for Model Selection

We propose the use of a PDX model derived from a high-grade serous ovarian carcinoma (HGSOC) patient with a confirmed germline BRCA1 mutation. This model is highly relevant as HGSOC is a primary indication for PARP inhibitors, and the BRCA1 mutation ensures inherent sensitivity to this class of drugs, providing a clear biological system to test our hypothesis.[12]

Experimental Workflow Diagram

G cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Treatment & Monitoring cluster_2 Phase 3: Endpoint Analysis P1 Implant BRCA1-mut HGSOC PDX fragments subcutaneously in immunocompromised mice P2 Allow tumors to grow to ~150-200 mm³ P1->P2 4-6 weeks P3 Randomize mice into treatment groups (n=10/group) P4 Initiate daily oral gavage - Vehicle Control - THIQ-7C (e.g., 50 mg/kg) - Olaparib (e.g., 50 mg/kg) P3->P4 P5 Monitor tumor volume (calipers) and body weight 2x weekly P4->P5 28 days P6 Primary Endpoint: Tumor Growth Inhibition (TGI) at Day 28 P5->P6 P8 Secondary Endpoint: Event-Free Survival (EFS) (Tumor volume > 1500 mm³) P5->P8 P7 Pharmacodynamic Analysis: Collect tumors 4h post-last dose (Western Blot for PAR levels) P6->P7 G cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-mutant Cell + PARP Inhibitor SSB1 Single-Strand Break (SSB) PARP1 PARP Repair SSB1->PARP1 Primary Path DSB1 Double-Strand Break (DSB) SSB1->DSB1 Replication Survival1 Cell Survival PARP1->Survival1 HR1 Homologous Recombination (HR) DSB1->HR1 HR1->Survival1 SSB2 Single-Strand Break (SSB) PARPi PARP Inhibited by THIQ-7C SSB2->PARPi DSB2 DSB Accumulation SSB2->DSB2 Replication Fork Collapse PARPi->DSB2 Unrepaired SSBs HR2 Defective HR (BRCA1/2 mutation) DSB2->HR2 Death Synthetic Lethality (Cell Death) HR2->Death

Caption: The principle of synthetic lethality in BRCA-mutant cells.

Conclusion and Future Directions

Based on the hypothetical data presented, 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide (THIQ-7C) demonstrates a highly promising preclinical profile. It shows not only superior tumor growth inhibition and survival benefit compared to the standard-of-care, Olaparib, but also more profound target engagement as measured by PAR reduction in vivo.

These findings strongly warrant further preclinical development. The logical next steps include:

  • Pharmacokinetic (PK) Studies: To characterize the absorption, distribution, metabolism, and excretion (ADME) properties of THIQ-7C and establish a clear PK/PD relationship.

  • Toxicity Studies: Comprehensive safety pharmacology and toxicology studies in rodent and non-rodent species to establish a therapeutic window.

  • Broadening the Scope: Evaluating THIQ-7C in other HR-deficient models, including BRCA2-mutant cancers and those with mutations in other HR pathway genes (e.g., PALB2, ATM).

  • Combination Studies: Exploring the synergistic potential of THIQ-7C with other DNA-damaging agents, such as platinum-based chemotherapy or radiotherapy, a clinically validated strategy for PARP inhibitors. [8] The robust in vivo validation framework detailed in this guide provides a clear and scientifically rigorous path for advancing novel therapeutic candidates like THIQ-7C from the laboratory toward clinical investigation.

References

  • Patsnap Synapse. (2025, March 7). What are the market competitors for Lynparza?
  • Noordermeer, S. M., & van Attikum, H. (2019). Resistance to PARP Inhibitors: Lessons from Preclinical Models of BRCA-Associated Cancer. Annual Review of Cancer Biology, 3, 195-214.
  • Kim, D., & Nam, H. J. (2021). PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. Cancers, 13(16), 4217.
  • pharmaphorum. (2022, October 4). PARP rivals close in on AZ and Merck's market leading Lynparza.
  • Salas-Ramirez, M., et al. (2018). Imaging Therapeutic PARP Inhibition In Vivo through Bioorthogonally Developed Companion Imaging Agents. Clinical Cancer Research, 24(18), 4556-4566.
  • Davar, D., et al. (2012). PARP inhibitors: rationale, current status and future directions. Journal of Clinical Oncology, 30(30), 3637-3644. (Note: This is an inferred reference based on the content of the ResearchGate image, which cites Davar et al., 2012).
  • Stewart, E., et al. (2018). High-Throughput Drug Screening of Primary Tumor Cells Identifies Therapeutic Strategies for Treating Children with High-Risk Cancer. Cancer Research, 78(24), 6896-6909.
  • DelveInsight. PARP Inhibitor Market Size, Forecast, Outlook, Companies.
  • Michel, L. S., et al. (2016). A Radiotracer Strategy to Quantify PARP-1 Expression In Vivo Provides a Biomarker That Can Enable Patient Selection for PARP Inhibitor Therapy. Cancer Research, 76(15), 4539-4547.
  • Weroha, S. J., et al. (2016). In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma. Gynecologic Oncology, 143(2), 347-354.
  • Kandioller, W., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME properties. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2056-2071.
  • Kumar, R., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(5), 705-724.
  • National Center for Biotechnology Information. (n.d.). 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide. PubChem Compound Summary for CID 10727294. Retrieved from [Link].

  • Kumar, R., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(5), 705-724.
  • Antkiewicz-Michaluk, L., et al. (2014). 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. Neurotoxicity Research, 25(1), 1-13.
  • Al-Warhi, T., et al. (2022). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Molecules, 27(15), 4936.
  • Nikolova, M., et al. (2023). Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. Molecules, 28(3), 1438.
  • Wang, Y., et al. (2019). Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. Bioorganic Chemistry, 88, 102938.
  • Musso, L., et al. (2021). G-quadruplex binding properties of a potent PARP-1 inhibitor derived from 7-azaindole-1-carboxamide. Scientific Reports, 11(1), 3869.
  • Wang, Y., et al. (2022). A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers. Frontiers in Pharmacology, 13, 923836.
  • Hryniuk, A., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 19(2), 1-14.

Sources

Comparative Cytotoxicity Profiling of Tetrahydroisoquinoline (THIQ) Scaffolds: SAR Analysis and Experimental Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The THIQ Privilege

The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a "privileged scaffold" in medicinal chemistry, serving as the structural core for thousands of bioactive alkaloids and synthetic drugs.[1] In cytotoxicity profiling, THIQ derivatives present a unique challenge: structural subtle changes yield massive divergences in mechanism of action (MoA) and potency.

This guide provides a head-to-head comparison of three distinct classes of THIQ derivatives:

  • Simple 1-Substituted THIQs: Synthetic, chemically accessible, often targeting Topoisomerase.[1]

  • Noscapinoids: Semi-synthetic derivatives of Noscapine, targeting tubulin dynamics.[1]

  • Ecteinascidins (Trabectedin): Complex marine alkaloids serving as the nanomolar potency benchmark.

Head-to-Head Analysis: Potency vs. Selectivity

The following data synthesizes performance across standard solid tumor lines (MCF-7 Breast Adenocarcinoma and HepG2 Hepatocellular Carcinoma).

Table 1: Comparative Cytotoxicity Profile ( Values)
Compound ClassRepresentative AgentPrimary TargetMCF-7

HepG2

Selectivity Index (SI)*
Simple Synthetic 1-(4-chlorophenyl)-THIQ (GM-3-18)Topoisomerase II


Moderate (~2-5)
Noscapinoid 9-Amino-NoscapineTubulin (Microtubules)


High (>10)
Noscapinoid Noscapine (Parent)Tubulin (Microtubules)


High (>20)
Complex Alkaloid Trabectedin (ET-743)DNA Minor Groove


Low (Narrow Window)

*Selectivity Index (SI) =


 (Normal Fibroblasts) / 

(Cancer Cells).[1] An SI > 10 indicates a favorable safety window.[1]
Key Insights:
  • The Potency Gap: Trabectedin is approximately 10,000x more potent than simple synthetic THIQs. However, its synthesis is laborious (30+ steps) or requires fermentation.[1]

  • The Synthetic Sweet Spot: Simple 1-aryl-THIQs (like GM-3-18) offer a balance.[1] While less potent than Trabectedin, they are easily synthesized in 2-3 steps (Pictet-Spengler reaction) and show better potency than natural Noscapine.[1]

  • Mechanism Divergence: Noscapinoids arrest cells in M-phase (Mitosis), whereas Trabectedin and simple THIQs typically induce S-phase or G2-phase arrest via DNA damage.[1]

Mechanism of Action (MoA) Visualization

Understanding the target is critical for selecting the correct downstream apoptosis assay. The diagram below maps the divergent pathways of these derivatives.

THIQ_Pathways cluster_targets Primary Cellular Targets cluster_outcomes THIQ THIQ Scaffold Topo Topoisomerase II (Simple THIQs) THIQ->Topo Tubulin Tubulin/Microtubules (Noscapinoids) THIQ->Tubulin DNA DNA Minor Groove (Trabectedin) THIQ->DNA DSB Double Strand Breaks Topo->DSB Stabilizes Cleavage Complex Arrest_M Mitotic Arrest (G2/M) Tubulin->Arrest_M Inhibits Dynamics Arrest_S Replication Fork Arrest (S-Phase) DNA->Arrest_S Alkylates Guanine Apoptosis Apoptosis (Caspase 3/7) DSB->Apoptosis Arrest_M->Apoptosis Arrest_S->Apoptosis

Figure 1: Divergent signaling cascades triggered by THIQ structural variants.[1] Simple derivatives often act as Topo II poisons, while bulky alkaloids target tubulin or DNA structure directly.[1]

Validated Experimental Protocols

Expert Note: THIQ derivatives are often hydrophobic.[1] The most common source of error in these assays is compound precipitation in aqueous media, leading to false "toxicity" readings (crystals scatter light in MTT assays).[1]

Protocol A: Optimized MTT Assay for Hydrophobic THIQs

Objective: Determine metabolic cytotoxicity while controlling for solubility artifacts.

Reagents:

  • MTT Reagent (5 mg/mL in PBS, sterile filtered).[1][2]

  • Solubilization Buffer: DMSO or SDS-HCl.[1]

  • Critical: Phenol Red-Free RPMI/DMEM (Phenol red interferes with weak signals).[1]

Workflow:

  • Seeding (Day 0):

    • Seed cells (e.g., MCF-7) at 3,000–5,000 cells/well in 96-well plates.[1]

    • Why? THIQs are cytostatic; starting with too many cells masks inhibition.[1]

    • Incubate 24h for attachment.[1][3]

  • Treatment (Day 1):

    • Dissolve THIQ derivative in 100% DMSO (Stock: 10-50 mM).

    • Prepare serial dilutions in warm culture medium .

    • Validation Step: Check the highest concentration (e.g., 100

      
      ) under a microscope.[1] If crystals are visible, you have exceeded the solubility limit; data above this point is invalid.[1]
      
    • Final DMSO concentration must be

      
      .[1]
      
  • Incubation (Day 1–4):

    • Standard exposure is 72 hours (approx. 3 doubling times).[1]

  • Readout (Day 4):

    • Add MTT reagent (final 0.5 mg/mL).[1][3][4] Incubate 3–4 hours at 37°C.

    • Careful: Aspirate media gently. THIQ-treated cells may detach easily.[1]

    • Solubilize formazan crystals with 150

      
       DMSO.[1]
      
    • Read Absorbance at 570 nm (Reference: 630 nm).

Protocol B: Workflow Visualization

MTT_Workflow Step1 1. Seed Cells (3k-5k/well) Step2 2. Treatment (Serial Dilution) Step1->Step2 Step3 3. Solubility Check (Microscopy) Step2->Step3 CRITICAL Step4 4. MTT Addition (4h Incubation) Step3->Step4 Step5 5. Solubilization (DMSO) Step4->Step5 Step6 6. Read OD (570nm - 630nm) Step5->Step6

Figure 2: Step-by-step MTT workflow emphasizing the critical solubility check for hydrophobic THIQ derivatives.

Troubleshooting & Optimization

IssueLikely CauseSolution
High Background OD Phenol Red interference or Protein precipitationUse Phenol Red-free media.[1] Include a "Compound Only" blank (no cells) to subtract chemical absorbance.[1]
Variability in Replicates Edge Effect (Evaporation)Fill outer wells with PBS (do not use for data).[1]
False Potency (

too low)
Chemical reduction of MTTSome THIQ derivatives with free -SH or reactive groups reduce MTT directly.[1] Switch to Resazurin (Alamar Blue) assay.
Crystals in Wells Compound insolubilityLower the max concentration. Use a co-solvent like PEG-400 (up to 1%) if DMSO is insufficient.[1]

References

  • Ishihara, M. et al. (2009).[1][5] Quantitative Structure–Activity Relationship (QSAR) Analysis of Tumor-specificity of 1,2,3,4-Tetrahydroisoquinoline Derivatives. Anticancer Research.[1][6][7] Link

  • Chou, T.C. et al. (2020).[1] Cytotoxic Effect of Trabectedin In Human Adrenocortical Carcinoma Cell Lines.[8] Cancers (Basel).[1] Link

  • Tomar, V. et al. (2023).[1] Design, Synthesis, and Functional Studies on Noscapine and Cotarnine Amino Acid Derivatives as Antitumor Agents.[1] ACS Omega.[1] Link

  • Reddy, G.M. et al. (2021).[1][9] Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Bioorganic Chemistry.[1][6] Link

  • ATCC Technical Guide. MTT Cell Proliferation Assay Protocol and Troubleshooting.Link

Sources

validating the binding affinity of 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide to PARP1

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Validating the Binding Affinity of 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide to PARP1

Executive Summary: The THIQ-7 Scaffold in PARP1 Discovery

In the landscape of Poly(ADP-ribose) polymerase 1 (PARP1) inhibition, 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide (THIQ-7) represents a critical "nicotinamide-mimic" scaffold. Unlike complex clinical agents (e.g., Olaparib, Talazoparib) that extend into the adenosine-binding pocket to maximize potency, THIQ-7 serves as a high-efficiency fragment that anchors primarily to the nicotinamide-binding sub-pocket.

This guide details the validation of THIQ-7’s binding affinity (


 and 

), contrasting its behavior with established clinical standards. For drug development professionals, validating THIQ-7 is not about achieving picomolar potency immediately, but about confirming Ligand Efficiency (LE) and specific hydrogen-bonding interactions that allow for modular optimization.

Mechanistic Basis: The Nicotinamide Anchor

The binding of THIQ-7 to PARP1 is driven by its structural mimicry of nicotinamide (the byproduct of NAD+ consumption). The carboxamide group is the pharmacophore essential for molecular recognition.

Structural Interaction Map

The following diagram illustrates the critical hydrogen-bonding network required for THIQ-7 efficacy compared to the NAD+ substrate.

PARP1_Binding_Mechanism PARP1_Pocket PARP1 Catalytic Domain (Nicotinamide Pocket) THIQ7 THIQ-7 (Ligand) Gly863 Gly863 (Backbone NH) THIQ7->Gly863 H-Bond (Acceptor) Ser904 Ser904 (Side Chain OH) THIQ7->Ser904 H-Bond (Donor) Tyr907 Tyr907 (Pi-Stacking) THIQ7->Tyr907 Hydrophobic Stacking NAD NAD+ (Natural Substrate) NAD->Gly863 NAD->Ser904

Figure 1: Mechanistic interaction map showing the critical "Pharmacophore Triad" (Gly863, Ser904, Tyr907) engaged by THIQ-7 within the PARP1 active site.[1]

Comparative Analysis: THIQ-7 vs. Clinical Standards

When validating THIQ-7, it is essential to benchmark it against both a historical low-affinity control (3-Aminobenzamide) and a high-affinity clinical drug (Olaparib).

FeatureTHIQ-7 (Subject) 3-Aminobenzamide (3-AB) Olaparib (Lynparza)
Role Core Scaffold / FragmentHistorical ReferenceClinical Drug
Binding Mode Nicotinamide Pocket OnlyNicotinamide Pocket OnlyNicotinamide + Adenosine Pocket
Est. Affinity (

)
0.5 – 5.0

M
30 – 100

M
< 0.01

M (1-5 nM)
Ligand Efficiency High (High binding energy per atom)ModerateModerate (High potency due to size)
Solubility High (Hydrophilic)HighLow (Requires formulation)
Validation Goal Confirm H-bond anchorPositive Control (Weak)Positive Control (Strong)

Insight: While Olaparib is ~1000x more potent, THIQ-7 offers superior Ligand Efficiency . This makes THIQ-7 an ideal starting point for Fragment-Based Drug Discovery (FBDD), where side chains are added to reach the adenosine pocket after the core binding is validated.

Experimental Validation Protocols

To scientifically validate THIQ-7, you must employ a Self-Validating System combining biophysical kinetics (SPR) and functional inhibition (Enzymatic Assay).

Method A: Surface Plasmon Resonance (SPR)

Gold Standard for


 Kinetics

Rationale: Unlike


 assays, SPR measures the direct physical binding, distinguishing between "sticky" aggregators and true binders.

Protocol:

  • Sensor Chip: Use a CM5 (carboxymethylated dextran) chip.

  • Immobilization: Amine couple Recombinant Human PARP1 (catalytic domain) to flow cell 2 (FC2). Target density: ~2000 RU. Leave FC1 blank as a reference.

  • Buffer System: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4). Crucial: Add 1% DMSO to match ligand stock.

  • Injection Series:

    • Prepare THIQ-7 dilution series: 0, 0.1, 0.3, 1, 3, 10, 30

      
      M.
      
    • Inject for 60s (association) and dissociate for 120s.

    • Control: Inject Olaparib (10 nM top concentration) to confirm surface activity.

  • Data Analysis: Fit to a 1:1 Langmuir binding model .

    • Success Criteria:

      
       should be proportional to molecular weight. For THIQ-7 (MW ~190), signal will be low (~10-20 RU); ensure instrument sensitivity is high (e.g., Biacore 8K or T200).
      
Method B: Chemiluminescent PARP1 Inhibition Assay

Functional Validation of Enzymatic Blockade

Rationale: Confirms that binding actually inhibits the poly-ADP-ribosylation (PARylation) of histones.

Protocol:

  • Plate Prep: Coat 96-well strip plates with Histone mixture (substrate) overnight at 4°C.

  • Reaction Mix:

    • PARP1 Enzyme (0.5 Units/well).

    • Biotinylated NAD+ (Substrate).

    • Activated DNA (to trigger PARP1).[2]

    • THIQ-7: 8-point dose response (e.g., 100

      
      M to 0.1 
      
      
      
      M).
  • Incubation: 60 minutes at Room Temperature.

  • Detection: Add Streptavidin-HRP followed by Chemiluminescent substrate.

  • Readout: Measure Relative Light Units (RLU) on a luminometer.

  • Calculation:

    
    
    
    • Self-Validation: The

      
       of the Olaparib control must fall within 2-10 nM. If >20 nM, the assay sensitivity is compromised (likely too much NAD+).
      

Validation Workflow Visualization

The following flowchart defines the logical progression for validating THIQ-7, ensuring "Go/No-Go" decisions are made early.

Validation_Workflow Step1 1. In Silico Docking (Verify H-bonds to Gly863) Step2 2. Thermal Shift (DSF) (T_m Shift > 1°C?) Step1->Step2 Pass Step3 3. SPR Analysis (Determine K_d & Kinetics) Step2->Step3 Pass Step4 4. Functional Assay (Determine IC_50) Step3->Step4 K_d confirmed Decision Go / No-Go Decision Step4->Decision Compare vs Controls

Figure 2: Step-by-step validation pipeline. SPR is prioritized before functional assays to rule out false positives caused by assay interference.

References

  • Pottiez, G. et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP).[3][4][5] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Thorsell, A.G. et al. (2017). Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors. Journal of Medicinal Chemistry. Link

  • Wahlberg, E. et al. (2012). Family-wide chemical profiling and structural analysis of PARP and tankyrase inhibitors. Nature Biotechnology. Link

  • Menear, K.A. et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry (Olaparib Discovery). Link

Sources

A Comparative Safety Analysis of Novel and Established PARP Inhibitors for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive evaluation of the safety profile of a representative novel PARP inhibitor, herein referred to as Navopariib, in comparison to established PARP inhibitors (PARPis) currently in clinical use. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of preclinical and clinical safety data, standardized experimental protocols for safety assessment, and a discussion of the underlying mechanisms of toxicity.

The Evolving Landscape of PARP Inhibition

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are crucial players in the cellular response to DNA damage.[1][2] They are integral to the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[3] The therapeutic strategy of PARP inhibition is a prime example of "synthetic lethality". In cancer cells with pre-existing defects in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, the inhibition of PARP-mediated SSB repair leads to the accumulation of double-strand breaks (DSBs) during DNA replication.[1][4] These unrepaired DSBs trigger cell death, providing a targeted approach to cancer therapy.[4][5]

Since the initial approval of olaparib, several other PARPis, including niraparib, rucaparib, and talazoparib, have entered the clinical arena for the treatment of various cancers, including ovarian, breast, prostate, and pancreatic cancer.[6] While their efficacy is well-documented, their use is often associated with a range of adverse events that can impact patient quality of life and treatment adherence. This necessitates the development of next-generation PARPis with improved safety profiles.

Navopariib: A Representative Next-Generation PARP Inhibitor

For the purpose of this guide, we will evaluate the safety profile of "Navopariib," a fictional, representative next-generation PARP inhibitor. The development of Navopariib is predicated on enhancing selectivity for PARP1/2 and minimizing off-target kinase activity, with the goal of reducing the common toxicities observed with first-generation PARPis.

The hypothetical preclinical safety profile of Navopariib is designed to exhibit:

  • High Selectivity: Greater potency against PARP1 and PARP2 with minimal inhibition of other PARP family members and unrelated kinases. This is anticipated to reduce off-target effects.

  • Reduced Hematological Toxicity: Lower incidence of myelosuppression, a significant dose-limiting toxicity for many current PARPis.

  • Favorable Gastrointestinal Tolerability: A lower propensity to cause nausea, vomiting, and diarrhea.

  • Optimized Pharmacokinetics: A pharmacokinetic profile that maintains therapeutic concentrations while minimizing peak-trough fluctuations that may contribute to toxicity.

The subsequent sections of this guide will compare the known safety profiles of established PARPis with this idealized profile for Navopariib, supported by experimental data and protocols for evaluation.

Comparative Safety Profiles of Clinically Approved PARP Inhibitors

The safety profiles of olaparib, niraparib, rucaparib, and talazoparib have been extensively characterized in numerous clinical trials. While they share a class effect in terms of certain adverse events, there are notable differences in the incidence and severity of specific toxicities.[7]

Summary of Common Adverse Events

The following table summarizes the most frequently reported adverse events (all grades) for the four most common PARP inhibitors, based on data from clinical trials.

Adverse EventOlaparibNiraparibRucaparibTalazoparib
Nausea ~77%[8]~53-74%[9][10]~75%[11]~49%[12]
Fatigue/Asthenia ~67%[8]~60-70%[6]~62%[11][13]~62%[12]
Anemia ~38-53%[8][12]~50%[7]~37%[7]~53%[12]
Vomiting ~40%[8]~32-34%[9]~37%[11]~25%[12]
Thrombocytopenia ~11%[8]~34-61%[7][14]~22%[11]~27%[12]
Neutropenia ~17%[8]~20-30%[7]~10%[11]~35%[12]
Diarrhea ~37%[8]~20%[9]~23%[11]~25%[12]
Decreased Appetite ~20%[8]~22%[9]~23%[11]~21%[12]

Note: The incidences are approximate and can vary depending on the specific clinical trial, patient population, and whether the PARPi was used as monotherapy or in combination.

In-Depth Analysis of Key Safety Concerns

Hematological Toxicities

Hematological adverse events, including anemia, neutropenia, and thrombocytopenia, are a common class effect of PARP inhibitors.[7] These toxicities are a significant concern as they can lead to dose interruptions, reductions, and discontinuations, potentially compromising therapeutic efficacy.[15]

  • Anemia: This is the most frequently reported hematological toxicity across all PARPis.[7] While generally manageable with supportive care and dose modifications, severe anemia can be dose-limiting.[16]

  • Thrombocytopenia: Niraparib has been associated with a higher incidence of thrombocytopenia compared to other PARPis.[7][9]

  • Neutropenia: Talazoparib has shown a higher incidence of neutropenia.[12]

The underlying mechanism for these hematological toxicities is thought to be related to the role of PARP in the proliferation and differentiation of hematopoietic stem and progenitor cells. Next-generation PARPis like the hypothetical Navopariib aim to mitigate these effects, potentially through increased selectivity and reduced off-target effects on bone marrow progenitors.

A rare but serious risk associated with PARP inhibitors is the development of Myelodysplastic Syndrome (MDS) and Acute Myeloid Leukemia (AML).[17][18] While the overall incidence is low (less than 1%), it is a critical safety consideration, and patients should be monitored for any signs of persistent hematological toxicity.[19]

Gastrointestinal Toxicities

Nausea, vomiting, diarrhea, and decreased appetite are among the most common non-hematological adverse events associated with PARP inhibitors.[6] These are generally low-grade and tend to occur early in treatment, often diminishing over time.[6][20] Management strategies include antiemetics and dietary modifications. The mechanism is thought to be related to off-target kinase inhibition.[6]

Fatigue

Fatigue is a very common and often bothersome side effect reported by patients receiving PARP inhibitor therapy.[6] The etiology of PARPi-induced fatigue is likely multifactorial, potentially involving anemia, metabolic changes, and effects on the central nervous system.

Off-Target Effects and Their Implications

The safety and efficacy of PARP inhibitors can be influenced by their "off-target" effects, meaning their interaction with proteins other than their intended PARP targets. Some PARP inhibitors have been shown to inhibit various protein kinases, which could contribute to both their anti-cancer activity and their toxicity profiles.[21][22] For example, the gastrointestinal side effects of some PARPis are thought to be mediated by off-target kinase inhibition.[6] A comprehensive understanding of the off-target landscape of a novel PARP inhibitor is crucial for predicting its clinical safety profile.[23]

Experimental Protocols for Safety Evaluation

The preclinical safety evaluation of a novel PARP inhibitor like Navopariib involves a series of standardized in vitro and in vivo assays.

In Vitro Cytotoxicity Assay in Human Bone Marrow Progenitor Cells

Objective: To assess the potential for myelosuppression by evaluating the effect of the test compound on the proliferation and differentiation of human hematopoietic progenitor cells.

Methodology:

  • Cell Culture: Obtain and thaw cryopreserved human bone marrow CD34+ progenitor cells. Culture the cells in a suitable cytokine-supplemented medium.

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., Navopariib) and a panel of comparator PARP inhibitors in a suitable solvent (e.g., DMSO). Serially dilute the compounds to achieve a range of final concentrations.

  • Colony-Forming Unit (CFU) Assay:

    • Plate the CD34+ cells in a methylcellulose-based medium containing a cocktail of cytokines that support the growth of different hematopoietic colonies (e.g., CFU-GM, BFU-E, CFU-GEMM).

    • Add the test and comparator compounds at various concentrations to the cultures.

    • Incubate the plates for 14 days at 37°C in a humidified incubator with 5% CO2.

  • Colony Counting: After the incubation period, score the number of colonies of each type under an inverted microscope.

  • Data Analysis: Calculate the IC50 value (the concentration that inhibits colony formation by 50%) for each compound and each colony type. Compare the IC50 values of the test compound to the comparator PARP inhibitors.

In Vivo Tolerability and Maximum Tolerated Dose (MTD) Study in Rodents

Objective: To determine the maximum tolerated dose (MTD) and to identify potential target organs of toxicity of the test compound in a rodent model.

Methodology:

  • Animal Model: Use a suitable rodent strain (e.g., Sprague-Dawley rats or BALB/c mice). Acclimatize the animals to the laboratory conditions for at least one week before the study.

  • Dose Formulation and Administration: Formulate the test compound in a suitable vehicle for the intended route of administration (e.g., oral gavage).

  • Dose Escalation:

    • Divide the animals into several groups, including a vehicle control group and multiple dose groups of the test compound.

    • Administer the compound daily for a predetermined period (e.g., 14 or 28 days).

    • Start with a low dose and escalate the dose in subsequent groups based on the observed toxicity.

  • Clinical Observations: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, and overall appearance and behavior.

  • Hematology and Clinical Chemistry: Collect blood samples at baseline and at the end of the study for complete blood counts and clinical chemistry analysis.

  • Necropsy and Histopathology: At the end of the study, perform a full necropsy on all animals. Collect and preserve major organs and tissues for histopathological examination.

  • Data Analysis: Determine the MTD as the highest dose that does not cause significant toxicity or more than a 10% loss in body weight. Identify any target organs of toxicity based on the histopathological findings.

Signaling Pathway Visualization

The following diagrams illustrate the central role of PARP in DNA repair and a conceptual representation of how off-target effects of PARP inhibitors might be evaluated.

PARP_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 PARP Inhibition DNA_SSB DNA Single-Strand Break PARP1 PARP1/2 DNA_SSB->PARP1 recruits & activates PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes PARPi PARP Inhibitor (e.g., Navopariib) PARP1->PARPi inhibited by Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins recruits SSB_Repair Single-Strand Break Repair Repair_Proteins->SSB_Repair facilitate Trapped_PARP PARP Trapped on DNA PARPi->Trapped_PARP Replication_Fork Replication Fork Trapped_PARP->Replication_Fork stalls DSB Double-Strand Break Replication_Fork->DSB Cell_Death Cell Death (Synthetic Lethality in HR-deficient cells) DSB->Cell_Death

Caption: The role of PARP in DNA single-strand break repair and the mechanism of synthetic lethality with PARP inhibitors.

Off_Target_Effects cluster_0 On-Target Effects cluster_1 Potential Off-Target Effects PARPi PARP Inhibitor PARP1_2 PARP1/2 Inhibition PARPi->PARP1_2 Kinase_X Kinase X Inhibition PARPi->Kinase_X Kinase_Y Kinase Y Inhibition PARPi->Kinase_Y Other_Protein Other Protein Interaction PARPi->Other_Protein Therapeutic_Effect Therapeutic Effect (Synthetic Lethality) PARP1_2->Therapeutic_Effect Adverse_Event_A Adverse Event A (e.g., GI Toxicity) Kinase_X->Adverse_Event_A Adverse_Event_B Adverse Event B (e.g., Hematological Toxicity) Kinase_Y->Adverse_Event_B Unintended_Efficacy Unintended Efficacy/Resistance Other_Protein->Unintended_Efficacy

Caption: Conceptual framework for evaluating the on-target and potential off-target effects of a PARP inhibitor.

Conclusion and Future Directions

The development of PARP inhibitors has marked a significant advancement in targeted cancer therapy. However, the associated toxicities remain a clinical challenge. The ideal next-generation PARP inhibitor, represented here by the fictional Navopariib, would possess a superior safety profile characterized by high selectivity and minimal off-target effects, leading to reduced hematological and gastrointestinal toxicities.

The continued investigation into the mechanisms of PARPi-related adverse events, coupled with the application of robust preclinical safety evaluation protocols, will be instrumental in the development of safer and more effective PARP inhibitors. A thorough understanding of the comparative safety profiles of existing and novel agents is paramount for drug development professionals to make informed decisions and ultimately improve patient outcomes.

References

  • Frontiers. (2022, March 24). Adverse Event Profiles of PARP Inhibitors: Analysis of Spontaneous Reports Submitted to FAERS.
  • Targeted Oncology. (2021, June 5). Niraparib Safe and Well Tolerated in Platinum-Sensitive Recurrent Ovarian Cancer.
  • American Health & Drug Benefits. (2025, March 19). Talzenna (Talazoparib) New PARP Inhibitor Approved for the Treatment of HER2-Negative Advanced Breast Cancer with Germline BRCA Mutation.
  • ASCO Publications. Managing Adverse Effects Associated With Poly (ADP-ribose) Polymerase Inhibitors in Ovarian Cancer: A Synthesis of Clinical Trial and Real-World Data.
  • Clinicaltrials.eu. Rucaparib – Application in Therapy and Current Clinical Research.
  • Pfizer For Professionals. Safety Profile | TALZENNA® (talazoparib) HCP Site.
  • Targeted Oncology. (2020, July 14). Rucaparib for Relapsed Ovarian Cancer: Safety Profile.
  • LYNPARZA® (olaparib) HCP Site. Adverse Reactions and Tolerability for LYNPARZA® (olaparib) in PAOLA-1.
  • AACR Journals. (2017, November 30). FDA Approval Summary: Rucaparib for the Treatment of Patients with Deleterious BRCA Mutation–Associated Advanced Ovarian Cancer.
  • bioRxiv. (2025, May 15). Detection and analysis of the safety profile of talazoparib based on FAERS database.
  • PMC. Exploring and comparing adverse events between PARP inhibitors.
  • ResearchGate. Mechanisms of PARylation and PARP inhibition in the DNA damage....
  • RUBRACA® (rucaparib). manageable and consistent safety profile across triton2 and triton3.
  • Frontiers. (2020, September 8). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance.
  • MDPI. (2025, April 4). Comparison Study of the Safety Profile of Olaparib Versus Niraparib: Analysis of Real-World Data from EudraVigilance.
  • Journal of Hematology Oncology Pharmacy. (2022, December 15). Outcomes and Adverse Events Linked to Off-Label Treatment of Solid Tumors with PARP Inhibitors.
  • PubMed. (2021, October 15). Comparative safety and tolerability of approved PARP inhibitors in cancer: A systematic review and network meta-analysis.
  • The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment.
  • Promega Corporation. (2023, March 30). PARP and DDR Pathways: Targeting the DNA Damage Response for Cancer Treatment.
  • AME Publishing Company. Safety profile of poly (ADP-ribose) polymerase (PARP) inhibitors in cancer: a network meta-analysis of randomized controlled trials.
  • Brieflands. (2017, July 30). PARP Inhibitors and DNA Repair: A Novel Beneficial Approach for Targeting Synthetic Lethal Tumor Cells.
  • Targeted Oncology. (2022, April 11). Next-Generation PARP Inhibitor AZD5305 Shows Promising Safety Profile and Clinical Activity in Several Cancer Types.
  • Pharmacy Times. (2022, March 22). Clincial Trials Show Niraparib Improves PFS With Tolerable Safety Profile Following Response to Platinum-based Chemotherapy in Ovarian Cancer.
  • ResearchGate. Schematic diagram of PARP activation in inflammatory signaling.....
  • ASCO Publications. (2021, May 28). Safety assessment of niraparib individualized starting dose in patients with platinum-sensitive recurrent ovarian cancer: A randomized, double-blind, placebo-controlled, phase III NORA trial.
  • AACR Journals. (2023, November 6). PRMT5 Inhibitors Regulate DNA Damage Repair Pathways in Cancer Cells and Improve Response to PARP Inhibition and Chemotherapies.
  • accessdata.fda.gov. (2014, November 19). 206162Orig1s000.
  • Dimensions AI. (2023, June 4). most common all-cause adverse events (safety population).
  • European Medicines Agency. Talzenna, INN-talazoparib.
  • PMC. (2025, May 7). Toxicities of PARP inhibitors in genitourinary cancers.
  • PMC. Efficacy and safety of rucaparib in previously treated, locally advanced or metastatic urothelial carcinoma from a phase 2, open-label trial (ATLAS).
  • Targeted Oncology. (2018, March 28). Safety Analysis Favors Olaparib in Meta-Analysis Comparing PARP Inhibitors in Ovarian Cancer.
  • PMC. The efficacy and safety of olaparib in the treatment of cancers: a meta-analysis of randomized controlled trials.
  • PubMed. (2022, January 12). Safety Profile of Niraparib as Maintenance Therapy for Ovarian Cancer: A Systematic Review and Meta-Analysis.
  • PMC. Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors.
  • AACR Journals. (2018, July 1). Abstract 335: Variable off-target effects of clinically advanced PARP inhibitors.
  • bioRxiv. (2019, January 14). The off-target kinase landscape of clinical PARP inhibitors.
  • Semantic Scholar. Abstract LB-273: A head-to-head comparison of the properties of five clinical PARP inhibitors identifies new insights that can explain both the observed clinical efficacy and safety profiles.
  • PMC. (2024, May 25). The dynamics and Regulation of PARP1 and PARP2 in response to DNA damage and during replication.
  • Cambridge University Press & Assessment. (2024, March 5). PARP enzymes and mono-ADP-ribosylation: advancing the connection from interferon- signalling to cancer biology.
  • SpringerLink. PARPs in genome stability and signal transduction: implications for cancer therapy.
  • American Journal of Health-System Pharmacy. (2012, March 15). A Review of PARP Inhibitors in Clinical Development.
  • PMC. Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors.
  • ResearchGate. Signal Transduction pathway of PARP enzyme[24]. Retrieved from

  • PubMed. (2010, November 15). Pre-clinical and clinical evaluation of PARP inhibitors as tumour-specific radiosensitisers.
  • AACR Journals. (2016, July 15). Abstract 4353: Preclinical evaluation of the PARP inhibitor niraparib and cytotoxic chemotherapy alone or in combination in a panel of 25 triple-negative breast cancer PDX models: Relevance of BRCA mutations, HRD status and other biomarkers.
  • ResearchGate. (2018, November 28). (PDF) Preclinical evaluation of the PARP inhibitor rucaparib in combination with PD-1 and PD-L1 inhibition in a syngeneic BRCA1 mutant ovarian cancer model.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe and compliant disposal of 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide. As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is structured to provide not just a set of instructions, but a framework for thinking about chemical waste management, grounded in established safety protocols and regulatory standards.

Hazard Profile and Risk Assessment

Understanding the inherent risks of a compound is the first step in safe handling and disposal. Based on available GHS data, 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide presents several hazards that must be managed.[2]

Table 1: GHS Hazard Classification for 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide [2]

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation

The structural parent, 1,2,3,4-Tetrahydroisoquinoline, is noted to cause severe skin burns and eye damage, reinforcing the need for caution.[3] Therefore, a thorough risk assessment must be conducted before handling this compound, considering the quantities being used and the potential for dust or aerosol generation.[4]

Personal Protective Equipment (PPE)

Based on the hazard profile, the following minimum PPE is mandatory when handling 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide for disposal:

  • Eye/Face Protection: Chemical safety goggles are required. If there is a splash hazard, a face shield must also be worn.[5][6][7]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and ensure they are inspected before use. Contaminated gloves should be disposed of as hazardous waste.[3][5]

  • Skin and Body Protection: A laboratory coat is required. Ensure that all exposed skin is covered.[5][6]

  • Respiratory Protection: All handling and packaging of this compound for disposal should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[1][5]

Waste Segregation and Containerization: The Foundation of Safe Disposal

Proper segregation and containment are critical to prevent accidental reactions and ensure safe transport. The core principle is that hazardous waste must be managed from the moment it is generated.[8][9]

Waste Characterization

All waste streams containing 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide must be treated as hazardous chemical waste.[1] This includes:

  • Unused or expired solid compound.

  • Contaminated materials (e.g., gloves, weigh boats, paper towels).

  • Solutions containing the dissolved compound.

  • Solvent rinses of emptied containers.

Container Selection and Labeling

The integrity of your disposal process depends heavily on the container.

  • Compatibility: The waste container must be made of a material compatible with the waste. For solids and many organic solutions, high-density polyethylene (HDPE) containers are a good choice. Avoid metal containers for corrosive materials.[5][10]

  • Condition: Containers must be in good condition, free of leaks, and have a tightly sealing lid.[9][10][11] Never use beakers with stoppers or other makeshift containers.[5]

  • Labeling: This is a non-negotiable regulatory requirement. From the moment the first drop of waste enters the container, it must be labeled.[11][12] The label must include:

    • The words "HAZARDOUS WASTE" .[10][11]

    • The full chemical name: "1,2,3,4-Tetrahydroisoquinoline-7-carboxamide" . Do not use abbreviations or chemical formulas.[10]

    • For liquid waste, list all components with approximate percentages (e.g., "Methanol 90%, 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide 10%").[5][10]

    • The date accumulation started.

Step-by-Step Disposal Protocol

The following protocol outlines the standard operating procedure for preparing this compound for disposal by your institution's EHS department.

Workflow: From Lab Bench to EHS Pickup

G cluster_0 Waste Generation & Collection cluster_1 Storage & Documentation cluster_2 Final Disposal A 1. Generate Waste (Solid or Liquid) B 2. Select Compatible, Labeled 'Hazardous Waste' Container A->B C 3. Transfer Waste into Container (Inside Fume Hood) B->C D 4. Securely Close Container C->D E 5. Store in Designated Satellite Accumulation Area (SAA) D->E F 6. Segregate by Hazard Class (e.g., away from strong acids) E->F G 7. Complete Chemical Waste Pickup Form F->G H 8. Attach Copy of Form to Container G->H I 9. Schedule Pickup with EHS Department H->I J 10. EHS Removes Waste for Final Disposal I->J

Caption: Workflow for proper chemical waste disposal.

Protocol Steps:

  • Initial Collection:

    • Solid Waste: Carefully collect all solid waste, including the unused compound and any contaminated disposable materials (gloves, wipes), in a designated, compatible container. Avoid generating dust.[1]

    • Liquid Waste: Collect all solutions containing the compound and any solvent rinses into a separate, compatible liquid waste container. Do not mix with incompatible waste streams.[13] For example, keep acidic and basic waste streams separate.[13]

  • Container Management:

    • Always keep waste containers closed except when adding waste.[10][11][12] This prevents the release of vapors and reduces the risk of spills.

    • Do not leave a funnel in the container opening.[10]

  • Storage:

    • Store the sealed waste container in a designated "Satellite Accumulation Area" (SAA) within the lab, at or near the point of generation.[8][10]

    • Ensure the container is stored with secondary containment to catch any potential leaks.[12]

  • Scheduling Disposal:

    • When the container is nearly full (e.g., 90% capacity) or you are finished with the project, complete your institution's chemical waste pickup request form.[10]

    • Provide an accurate accounting of the contents and their percentages.[5][11]

    • Contact your EHS department to schedule the removal of the waste.[5][8]

Spill Management

In the event of a spill, prompt and correct action is crucial.

  • Evacuate: Alert personnel in the immediate area and evacuate non-essential personnel.[1]

  • Ventilate: Ensure the area is well-ventilated. If the spill is inside a fume hood, keep it running.[1]

  • Assess: Determine if the spill is manageable by laboratory personnel. For large or unmanageable spills, contact your institution's EHS or emergency response team immediately.[10]

  • Contain & Clean:

    • Wearing the appropriate PPE, carefully sweep or scoop up the spilled solid material.[1] Avoid any actions that might generate dust.[1]

    • For liquid spills, use an inert absorbent material like sand or silica gel.[3]

    • Place all contaminated materials into a suitable, labeled container for disposal as hazardous waste.[1]

  • Decontaminate: Clean the spill area with a suitable solvent and decontaminate the surface. Collect all cleaning materials for disposal as hazardous waste.[1]

Empty Container Disposal

An empty container that held a hazardous chemical must still be handled properly.

  • The best practice is to triple-rinse the empty container with a suitable solvent (e.g., water or methanol).[9][12]

  • Crucially, the rinsate from this cleaning process is considered hazardous waste and must be collected in the appropriate liquid waste container.[9]

  • After triple-rinsing, the original label on the container must be completely defaced or removed.[12][13] The container may then be disposed of in the appropriate glass or plastic recycling bin, per your institution's policy.[13]

By adhering to these procedures, you ensure not only your own safety but also that of your colleagues and the environment. Always remember that compliant disposal is an integral part of the research process. When in doubt, your most valuable resource is your institution's Environmental Health & Safety department.

References

  • Chemical and Hazardous Waste Management and Disposal Policy. (n.d.). McNeese State University.
  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research.
  • Laboratory Chemical Waste Management Guidelines. (2003, February 15). University of Pennsylvania EHRS.
  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury.
  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
  • Safe Handling and Disposal of Novel Chemical Compounds. (n.d.). BenchChem.
  • 1,2,3,4-Tetrahydroisoquinoline Safety Data Sheet. (2025, December 22). Fisher Scientific.
  • Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue University Engineering.
  • Hazardous Waste Disposal Procedures Handbook. (n.d.). Lehigh University Campus Safety Division.
  • 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]

  • 6-Bromopyridine-2-carboxamide Safety Data Sheet. (2025, December 24). Fisher Scientific.
  • 1,2,3,4-Tetrahydroquinoline Safety Data Sheet. (2025, December 22). Thermo Fisher Scientific.
  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved February 23, 2026, from [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive (The "Why")

1,2,3,4-Tetrahydroisoquinoline-7-carboxamide is a pharmacologically active scaffold, often used as an intermediate in the synthesis of inhibitors for enzymes such as PARP or kinases. While specific Safety Data Sheet (SDS) data for this exact isomer is often limited, its structural classification as a secondary amine and carboxamide derivative dictates a strict safety profile.

The Core Hazard: The tetrahydroisoquinoline core is a known skin and respiratory irritant (H315, H335) and can cause serious eye irritation (H319) [1].[1] Furthermore, as a drug intermediate, it must be treated as a Potent Compound of Unknown Toxicity (PCUT) until definitive toxicology data rules out biological activity at low doses.

Operational Mandate: Do not rely solely on "standard lab practice." The secondary amine functionality allows for potential skin permeation, and the carboxamide moiety often results in a fine, electrostatic powder that disperses easily. Zero-skin-contact and 100% respiratory containment are the baselines.

Part 2: Hazard Assessment & PPE Selection Matrix

Risk Logic Diagram

The following decision tree illustrates the logic used to select PPE based on the physical state and quantity of the material.

PPE_Decision_Tree Start Start: Handling 1,2,3,4-THIQ-7-carboxamide State_Check Physical State? Start->State_Check Solid Solid / Powder State_Check->Solid Solution In Solution State_Check->Solution Quant_Check Quantity > 100mg? Solid->Quant_Check PPE_Sol PPE: Single Nitrile (0.11mm) + Safety Glasses Engineering: Fume Hood Solution->PPE_Sol High_Risk High Risk: Dust Inhalation & Static Quant_Check->High_Risk Yes Med_Risk Medium Risk: Splash & Permeation Quant_Check->Med_Risk No PPE_Solid PPE: Double Nitrile + N95 (if open) + Goggles Engineering: HEPA Balance Enclosure High_Risk->PPE_Solid Med_Risk->PPE_Solid

Figure 1: Risk Assessment Logic for PPE selection based on physical state and quantity.

Comprehensive PPE Matrix
Protection ZoneRecommended EquipmentTechnical Justification (The Science)
Hand Protection Double Gloving (Nitrile) Inner: 4 mil (0.10 mm)Outer: 5-8 mil (extended cuff)Secondary amines can permeate thin nitrile. The outer glove protects against mechanical failure; the inner glove provides a final barrier. Latex is not recommended due to poor chemical resistance against organic amine solvents often used with this compound [2].
Respiratory Engineering Control Primary Chemical Fume Hood or Powder Weighing Station.Backup: N95/P100 Respirator.The carboxamide group increases polarity, often resulting in "sticky" or static-prone dust. Inhalation can trigger mucosal irritation (H335). A fume hood face velocity of 80-100 fpm is required.
Eye/Face Chemical Splash Goggles (ANSI Z87.1 D3 rating)Safety glasses are insufficient for fine powders. Goggles seal the eyes from airborne dust that can bypass glasses, preventing severe conjunctival irritation (H319).
Body Lab Coat (High-Neck) + Tyvek Sleeves Exposed wrists are the #1 contamination point. Tyvek sleeves bridge the gap between the glove cuff and lab coat.

Part 3: Operational Protocols (Step-by-Step)

Protocol A: Weighing & Transfer (Critical Step)

Context: Most exposure accidents occur during the transfer of dry powder due to static discharge or draft turbulence.

  • Static Neutralization:

    • Place an ionizing bar or anti-static gun inside the balance enclosure.

    • Why: Amides are prone to triboelectric charging. Static can cause the powder to "jump" off the spatula, contaminating the user.

  • The "Double-Glove" Donning:

    • Don inner gloves (bright color preferred, e.g., orange).

    • Tape the cuff of the lab coat or Tyvek sleeve to the inner glove.

    • Don outer gloves (standard blue/purple) over the assembly.

    • Check: If you see the inner color, your outer barrier is compromised.

  • Transfer Technique:

    • Never weigh directly on the balance pan. Use a tared vial.

    • Cap the vial inside the hood immediately after addition.

    • Wipe the exterior of the vial with a Kimwipe dampened in methanol before removing it from the hood.

Protocol B: Emergency Decontamination

If 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide contacts skin:

  • Immediate Action: Do not wipe. Wiping drives the solid into the pores.

  • Flush: Rinse with copious water for 15 minutes .

  • Neutralize (Chemical Logic): While this compound is an amide (neutral/weakly basic), do not use vinegar or acidic neutralizers, as the heat of neutralization can exacerbate skin damage. Stick to water [3].

Part 4: Waste Disposal Strategy

Disposal must follow a "Cradle-to-Grave" tracking system to prevent environmental release of bioactive scaffolds.

Disposal_Flow Waste Solid Waste (Contaminated Gloves/Wipes) Segregation Segregation: Non-Halogenated Organic Waste->Segregation Liquid Liquid Waste (Mother Liquors) Liquid->Segregation Labeling Labeling: 'Contains Tetrahydroisoquinoline Derivatives' 'Irritant' Segregation->Labeling Incineration High-Temp Incineration (Required for Nitrogen Heterocycles) Labeling->Incineration

Figure 2: Waste disposal workflow ensuring complete destruction of the nitrogen heterocycle.

Key Disposal Rule: Do not mix with oxidizing agents (e.g., Nitric Acid waste). Tetrahydroisoquinolines can form N-oxides or other exothermic reaction products when mixed with strong oxidizers in a waste drum.

References

  • PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide Safety & Hazards. National Library of Medicine. Retrieved from [Link]

  • ECHA (European Chemicals Agency). (n.d.). Registration Dossier: Isoquinoline derivatives. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.